molecular formula C8H6Cl4O2 B1221217 Tetrachloro-1,4-dimethoxybenzene CAS No. 944-78-5

Tetrachloro-1,4-dimethoxybenzene

Cat. No.: B1221217
CAS No.: 944-78-5
M. Wt: 275.9 g/mol
InChI Key: HICARXIPJINIRA-UHFFFAOYSA-N
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Description

1,4-dimethoxy-2,3,5,6-tetrachlorobenzene is a dimethoxybenzene.
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been reported in Agaricus bisporus with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICARXIPJINIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241468
Record name Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy-
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Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-78-5
Record name Tetrachloro-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, a halogenated aromatic compound with applications in various research fields. This document details the synthetic pathway, including experimental protocols for each step, and presents relevant physicochemical data in a structured format.

Synthesis Pathway Overview

The synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is typically achieved in a two-step process starting from hydroquinone. The first step involves the exhaustive chlorination of hydroquinone to produce the intermediate, tetrachlorohydroquinone. This intermediate is then methylated to yield the final product.

Synthesis_Pathway Hydroquinone Hydroquinone Tetrachlorohydroquinone Tetrachlorohydroquinone Hydroquinone->Tetrachlorohydroquinone Chlorine Gas (Cl2) Aqueous HCl 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene Tetrachlorohydroquinone->1,2,4,5-Tetrachloro-3,6-dimethoxybenzene Iodomethane (CH3I) Potassium Hydroxide (KOH) Dimethyl Sulfoxide (DMSO)

Caption: Synthetic pathway for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
HydroquinoneC₆H₆O₂110.11172-175White crystalline solid123-31-9
TetrachlorohydroquinoneC₆H₂Cl₄O₂247.89232Light beige crystalline powder87-87-6
1,2,4,5-Tetrachloro-3,6-dimethoxybenzeneC₈H₆Cl₄O₂275.94165Crystalline solid944-78-5

Experimental Protocols

Step 1: Synthesis of Tetrachlorohydroquinone from Hydroquinone

This protocol is based on the direct chlorination of hydroquinone in an acidic medium.

Materials:

  • Hydroquinone

  • Concentrated Hydrochloric Acid (37%)

  • Chlorine Gas

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet tube, and a thermometer, charge 1 mole of hydroquinone and approximately 15 to 37% by weight of aqueous hydrochloric acid.

  • Begin bubbling chlorine gas into the stirred suspension at a starting temperature of about 10 °C.

  • Steadily and continuously increase the temperature of the reaction mixture while maintaining a constant flow of chlorine gas.

  • As the reaction progresses and the tetrachlorohydroquinone stage is reached, the temperature should be raised to approximately 80 °C to 106 °C.[1]

  • Monitor the reaction to completion by a suitable analytical method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the tetrachlorohydroquinone product can be isolated by filtration of the reaction mixture.

  • Wash the isolated solid with water to remove residual acid and dry thoroughly.

Step1_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination cluster_workup Product Isolation Charge_Reactants Charge Hydroquinone and Aqueous HCl Introduce_Cl2 Introduce Chlorine Gas at 10 °C Charge_Reactants->Introduce_Cl2 Increase_Temp Gradually Increase Temperature to 80-106 °C Introduce_Cl2->Increase_Temp Monitor Monitor Reaction (TLC/GC) Increase_Temp->Monitor Filter Filter Reaction Mixture Monitor->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry

Caption: Experimental workflow for the synthesis of tetrachlorohydroquinone.

Step 2: Synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene from Tetrachlorohydroquinone

This procedure utilizes the Williamson ether synthesis to methylate tetrachlorohydroquinone.[2]

Materials:

  • Tetrachlorohydroquinone

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Iodomethane (CH₃I)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, dissolve tetrachlorohydroquinone (1.0 equivalent) and potassium hydroxide (4.0 equivalents) in dimethyl sulfoxide.

  • With vigorous stirring, add iodomethane (2.2 equivalents) dropwise to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour.[2]

  • Neutralize the reaction mixture by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic phases with water to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization if necessary.[2]

Step2_Workflow cluster_reaction Methylation Reaction cluster_workup Workup and Purification Dissolve Dissolve Tetrachlorohydroquinone and KOH in DMSO Add_MeI Add Iodomethane Dropwise at RT Dissolve->Add_MeI Stir Stir for 1 hour at RT Add_MeI->Stir Neutralize Neutralize with aq. NH4Cl Stir->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Wash Wash with Water Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize (optional) Concentrate->Purify

Caption: Experimental workflow for the synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

Safety Considerations

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Iodomethane is toxic and a suspected carcinogen.[2] It should be handled in a fume hood.

  • Potassium hydroxide is corrosive.[2]

  • Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times during these procedures.

References

chemical and physical properties of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically named 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene, is a halogenated aromatic organic compound. It belongs to the class of halogenated methoxybenzenes and is also known by synonyms such as tetrachlorohydroquinone dimethyl ether.[1] This compound has been identified as a naturally occurring volatile organic compound emitted by certain fungi and was first isolated from the plant Dracaena cochinensis in 1995.[1] Its presence in environmental and biological systems has prompted research into its potential as a biomarker for fungal pathogens.[1] This document provides a comprehensive overview of its known chemical and physical properties, synthesis methodologies, and safety considerations to support ongoing research and development efforts.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data for this specific compound.

PropertyValueSource
IUPAC Name 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene[1]
Synonyms Tetrachlorohydroquinone dimethyl ether, 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene[1][2]
CAS Number 944-78-5[1][2][3][4]
Molecular Formula C₈H₆Cl₄O₂[1][2][4]
Molecular Weight 275.94 g/mol [1][4]
Appearance White crystalline solid (inferred from parent compound)[5][6]
Melting Point 165 °C[1][4]
Boiling Point 330.1 ± 37.0 °C (Predicted)[1][4]
Density 1.489 ± 0.06 g/cm³ (Predicted)[1][4]
Water Solubility 1.535 mg/L at 25 °C (Estimated)[3]
logP (o/w) 4.840 (Estimated)[3]
InChI Key HICARXIPJINIRA-UHFFFAOYSA-N[1]

Spectral Data

Detailed experimental spectral data for this compound is not extensively available in public literature. However, analysis can be inferred from related compounds and standard analytical techniques.

  • Mass Spectrometry (MS): A Mass Spectrum (GC-MS) for 2,3,5,6-Tetrachloro-1,4-dimethoxybenzene is available, which would be expected to be identical to the 1,2,4,5-isomer due to the identical molecular formula and weight.[2] The exact mass is reported as 273.91219 g/mol .[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found, the 1H-NMR of the parent compound, 1,4-dimethoxybenzene, shows two signals: one for the methoxy protons (Ha) at approximately 3.75 ppm and one for the aromatic protons (Hb) at approximately 6.82 ppm.[7] For the tetrachloro- derivative, the aromatic proton signal would be absent, and the methoxy proton signal would likely be shifted due to the strong electron-withdrawing effect of the four chlorine atoms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, primarily involving the chlorination of a dimethoxybenzene precursor or the methoxylation of a polychlorinated benzene.[1]

Method 1: Direct Electrophilic Aromatic Chlorination

This is a common approach for synthesizing chlorinated dimethoxybenzenes.[1] The parent compound, 1,4-dimethoxybenzene, is highly activated towards electrophilic substitution due to the two electron-donating methoxy groups.[1]

  • Reaction Principle: 1,4-dimethoxybenzene is reacted with a chlorinating agent, such as elemental chlorine (Cl₂), often in the presence of a Lewis acid catalyst to facilitate the substitution.

  • Detailed Protocol:

    • Dissolve 1,4-dimethoxybenzene in a suitable inert solvent (e.g., a chlorinated hydrocarbon).

    • Introduce a catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄), which has been shown to be effective in the chlorination of this substrate.[8][9]

    • Slowly bubble elemental chlorine gas through the solution. The reaction is exothermic, and the temperature should be carefully controlled (e.g., maintained at 50-60°C) to minimize the formation of by-products.[1][8] Direct chlorination without precise control can lead to a mixture of mono-, di-, tri-, and the desired tetrachlorinated products.[1]

    • Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC), to determine the consumption of starting material and the formation of the product.

    • Upon completion, the reaction mixture is worked up. This may involve quenching with water, phase separation, and washing the organic phase with a dilute base (e.g., sodium hydroxide solution) to remove the catalyst and any acidic by-products.[9]

    • The crude product is then purified. Given the high melting point, recrystallization from a suitable solvent system would be an appropriate final purification step.

G start Start: 1,4-Dimethoxybenzene in Inert Solvent add_catalyst Add Catalyst (e.g., TiCl4) start->add_catalyst Step 1 react Introduce Cl2 Gas (Control Temperature) add_catalyst->react Step 2 monitor Monitor Reaction (e.g., GC) react->monitor Step 3 monitor->react Continue if incomplete workup Aqueous Workup (Quench, Wash) monitor->workup Step 4 (on completion) purify Purification (Recrystallization) workup->purify Step 5 product Product: Tetrachloro- 1,4-dimethoxybenzene purify->product Step 6

Caption: Workflow for the synthesis of this compound.

Method 2: Methoxylation of Polychlorobenzenes

An alternative strategy involves starting with a polychlorinated benzene ring and introducing the methoxy groups via nucleophilic aromatic substitution.[1] This can offer better control over the final substitution pattern, especially for highly substituted molecules.[1]

  • Reaction Principle: A hexachlorobenzene or pentachlorobenzene precursor is reacted with a methoxide source, such as sodium methoxide, in a suitable solvent.

  • General Protocol:

    • A highly chlorinated benzene is dissolved in a polar aprotic solvent like DMSO.

    • Sodium methoxide (NaOMe) is added to the solution.

    • The reaction is heated to allow the nucleophilic substitution of chlorine atoms with methoxy groups to proceed.

    • The reaction is followed by workup and purification steps similar to those described in Method 1.

Logical Relationships and Reactivity

This compound is the fully chlorinated derivative of 1,4-dimethoxybenzene. The progressive chlorination of the aromatic ring significantly alters the molecule's electronic properties and reactivity. The electron-donating methoxy groups are opposed by the strong electron-withdrawing and ortho-, para-directing (deactivating) nature of the chlorine atoms.

G parent 1,4-Dimethoxybenzene (Parent Compound) mono Monochloro- 1,4-dimethoxybenzene parent->mono + Cl di Dichloro- 1,4-dimethoxybenzene mono->di + Cl tri Trichloro- 1,4-dimethoxybenzene di->tri + Cl tetra Tetrachloro- 1,4-dimethoxybenzene (Final Product) tri->tetra + Cl

Caption: Relationship between 1,4-dimethoxybenzene and its chlorinated derivatives.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin contact.[10][11]

  • Handling: Handle in a well-ventilated area or outdoors.[12] Avoid breathing dust, fumes, or vapors.[12] Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

For all research applications, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to handle the compound only by qualified individuals trained in laboratory safety.

References

An In-Depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, has garnered interest in various scientific fields due to its natural occurrence, chemical properties, and potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and isolation methods, and known biological relevance, presented in a format tailored for scientific and research applications.

Chemical Identity and Synonyms

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is also known by several synonyms in scientific literature and chemical databases.

IdentifierValue
CAS Number 944-78-5[1][2][3][4]
IUPAC Name 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
Synonyms 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene[3][4], Drosophilin A methyl ether[3], Tetrachlorohydroquinone dimethyl ether[3][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and understanding its behavior in biological and environmental systems.

PropertyValueSource
Molecular Formula C₈H₆Cl₄O₂[1][3]
Molecular Weight 275.94 g/mol [1][3]
Melting Point 165 °C[1][3]
Boiling Point (Predicted) 330.1 ± 37.0 °C[1][3]
Density (Predicted) 1.489 ± 0.06 g/cm³[1][3]

Synthesis and Isolation

This compound can be obtained through chemical synthesis or isolated from natural sources.

Chemical Synthesis

Two primary synthetic routes have been described for this compound.

1. Electrophilic Aromatic Substitution: This common approach involves the direct chlorination of 1,4-dimethoxybenzene. The reaction is typically catalyzed and proceeds stepwise, which can lead to a mixture of chlorinated products.

2. Williamson Ether Synthesis: This method provides a more controlled synthesis, starting from tetrachlorohydroquinone.

Experimental Protocol: Williamson Ether Synthesis of 2,3,5,6-Tetrachloro-1,4-dimethoxybenzene

  • Materials and Reagents:

    • Tetrachlorohydroquinone (1.0 eq)

    • Iodomethane (2.2 eq)

    • Potassium hydroxide (4.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve tetrachlorohydroquinone and potassium hydroxide in dimethyl sulfoxide.

    • With vigorous stirring, add iodomethane dropwise to the solution at room temperature.

    • After the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 4g scale reaction).

    • Wash the combined organic phases with water (5 x 150 mL for a 4g scale reaction) to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization if necessary.

Natural Occurrence and Isolation

This compound, also known as Drosophilin A methyl ether, is a secondary metabolite produced by various fungi, particularly lignicolous basidiomycetes such as Phellinus badius. It can be found in significant quantities in decayed heartwood of trees like mesquite.

Experimental Protocol: Isolation from Natural Sources

  • Source Material: Decayed heartwood containing Phellinus badius.

  • Procedure:

    • Obtain gram-sized pieces of the decayed heartwood.

    • Extract the soluble and crystallizable materials using chloroform at 50 °C for 24 hours.

    • Decant the solvent.

    • Allow the solvent to evaporate to yield the crystalline product.

    • The identity of the isolated compound can be confirmed by powder X-ray diffraction.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and isolation procedures.

Synthesis_Workflow cluster_synthesis Chemical Synthesis Workflow start Start Materials: Tetrachlorohydroquinone Iodomethane Potassium Hydroxide DMSO reaction Williamson Ether Synthesis: - Dissolve reactants in DMSO - Add Iodomethane dropwise - Stir at room temperature start->reaction neutralization Neutralization: Add saturated NH4Cl solution reaction->neutralization extraction Liquid-Liquid Extraction: - Extract with Dichloromethane - Wash with Water neutralization->extraction drying Drying: Dry organic phase with Na2SO4 extraction->drying concentration Concentration: Evaporate solvent under reduced pressure drying->concentration purification Purification: Recrystallization concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

Isolation_Workflow cluster_isolation Natural Product Isolation Workflow start_iso Source Material: Decayed heartwood with Phellinus badius extraction_iso Solvent Extraction: - Use Chloroform - Heat at 50°C for 24h start_iso->extraction_iso decantation Decantation: Separate solvent from solid material extraction_iso->decantation evaporation Solvent Evaporation: Allow chloroform to evaporate decantation->evaporation crystallization Crystallization: Obtain crystalline product evaporation->crystallization analysis Analysis: Confirm identity with Powder X-ray Diffraction crystallization->analysis product_iso Isolated Product: Drosophilin A methyl ether analysis->product_iso

Caption: Workflow for the isolation of Drosophilin A methyl ether from natural sources.

Biological Activity and Potential Applications

The biological activity of this compound is an area of emerging research. While comprehensive studies are limited, preliminary information suggests potential in the following areas:

  • Antimicrobial Activity: As a secondary metabolite produced by fungi, it is postulated to have an antibiotic function, potentially as a chemical defense against competing microorganisms. However, specific data on its minimum inhibitory concentration (MIC) against various bacterial and fungal strains are not yet widely available.

  • Antineoplastic Activity: There are indications that halogenated aromatic compounds, including this one, may possess antineoplastic properties. Research into the anticancer potential of structurally related compounds is ongoing. For instance, a related metabolite, tetrachloro-1,4-benzoquinone, has been shown to induce apoptosis and cytotoxicity in human breast cancer cells, although the effects were cell-type specific. To date, there is a lack of specific studies detailing the IC50 values of this compound against various cancer cell lines or its mechanism of action and involvement in specific signaling pathways.

  • Biomarker: Due to its production by certain fungi, this compound is being investigated as a potential biomarker for the detection of fungal presence, particularly in agricultural and forestry settings.

Conclusion

This compound is a well-characterized compound with established methods for its synthesis and isolation. Its physicochemical properties are documented, providing a solid foundation for its use in research and development. While its biological activities, particularly its potential as an antimicrobial or antineoplastic agent, are of interest, this remains a nascent field of study requiring further in-depth investigation to elucidate specific mechanisms of action and quantitative measures of efficacy. This guide serves as a foundational resource for professionals engaged in chemical synthesis, natural product chemistry, and drug discovery, highlighting both the known aspects of this compound and the opportunities for future research.

References

molecular structure and nomenclature of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, is a molecule of interest in various fields of chemical and biological research. This document provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Additionally, it explores its known biological activities and potential mechanisms of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and environmental science.

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1,2,4,5-tetrachloro-3,6-dimethoxybenzene . It is also known by several synonyms, including Tetrachlorohydroquinone dimethyl ether and Drosophilin A methyl ether.[1]

The molecular structure consists of a central benzene ring substituted with four chlorine atoms at positions 1, 2, 4, and 5, and two methoxy groups (-OCH₃) at positions 3 and 6.

Molecular Formula: C₈H₆Cl₄O₂[2][3][4]

Molecular Weight: 275.94 g/mol [2][3][4]

CAS Registry Number: 944-78-5[2][3][4]

A logical diagram illustrating the relationship between the common names and the IUPAC name is presented below.

G Nomenclature of this compound This compound This compound 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene This compound->1,2,4,5-Tetrachloro-3,6-dimethoxybenzene IUPAC Name Tetrachlorohydroquinone dimethyl ether Tetrachlorohydroquinone dimethyl ether This compound->Tetrachlorohydroquinone dimethyl ether Synonym Drosophilin A methyl ether Drosophilin A methyl ether This compound->Drosophilin A methyl ether Synonym

Caption: Relationship between common and systematic names.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Melting Point165 °C[]
Boiling Point (Predicted)330.1 ± 37.0 °C[]
Density (Predicted)1.489 ± 0.06 g/cm³[]
InChI KeyHICARXIPJINIRA-UHFFFAOYSA-N[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the direct chlorination of 1,4-dimethoxybenzene and the methylation of tetrachlorohydroquinone.

Experimental Protocol: Direct Chlorination of 1,4-Dimethoxybenzene

This protocol is adapted from general procedures for the chlorination of activated aromatic rings.

Materials:

  • 1,4-Dimethoxybenzene

  • Elemental Chlorine (Cl₂)

  • Titanium tetrachloride (TiCl₄) (catalyst)

  • Inert solvent (e.g., carbon tetrachloride or a halogenated hydrocarbon)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 1,4-dimethoxybenzene in the inert solvent.

  • Add a catalytic amount of titanium tetrachloride to the solution.

  • While stirring vigorously, bubble elemental chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 0-10 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed and the desired level of chlorination is achieved, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any excess chlorine.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

A workflow for the synthesis via direct chlorination is depicted below.

G Synthesis Workflow: Direct Chlorination A Dissolve 1,4-Dimethoxybenzene in inert solvent B Add TiCl4 catalyst A->B C Bubble Cl2 gas at 0-10 °C B->C D Monitor reaction by TLC/GC-MS C->D E Work-up: - Purge with N2 - NaHCO3 wash - Water wash D->E F Isolate and Dry Organic Layer E->F G Purify by Recrystallization F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Methylation of Tetrachlorohydroquinone

This method involves the methylation of the hydroxyl groups of tetrachlorohydroquinone.

Materials:

  • Tetrachlorohydroquinone

  • Dimethyl sulfate or Iodomethane (methylating agent)

  • A strong base (e.g., sodium hydroxide or potassium carbonate)

  • A suitable solvent (e.g., acetone, DMF, or DMSO)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve tetrachlorohydroquinone in the chosen solvent.

  • Add the strong base to the solution and stir until the tetrachlorohydroquinone is fully deprotonated.

  • Slowly add the methylating agent (dimethyl sulfate or iodomethane) to the reaction mixture at room temperature. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Dry the product in a desiccator or oven at a low temperature.

  • If necessary, recrystallize the product from a suitable solvent to obtain pure this compound.

Spectroscopic Data

¹H NMR and ¹³C NMR Spectroscopy

Due to the high degree of symmetry in the 1,2,4,5-tetrachloro-3,6-dimethoxybenzene molecule, a simple NMR spectrum is expected.

  • ¹H NMR: A single sharp singlet is anticipated for the six equivalent protons of the two methoxy groups. Based on data for similar chlorinated and methoxylated benzenes, this peak is expected to appear in the range of 3.8-4.0 ppm.

  • ¹³C NMR: Three signals are expected: one for the two equivalent methoxy carbons, and two for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons bearing the chlorine atoms).

The following table provides estimated chemical shifts based on the analysis of related compounds.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (methoxy)~3.9Singlet
¹³C (methoxy)~60-65Quartet (if coupled to ¹H)
¹³C (aromatic, C-O)~150-155Singlet
¹³C (aromatic, C-Cl)~125-130Singlet
Mass Spectrometry

The mass spectrum of this compound is available on the NIST WebBook.[2][3] The fragmentation pattern is characteristic of a chlorinated aromatic compound.

m/zPutative Fragment
274/276/278/280[M]⁺ (Molecular ion peak with characteristic chlorine isotope pattern)
259/261/263/265[M - CH₃]⁺
231/233/235/237[M - CH₃ - CO]⁺

The presence of four chlorine atoms results in a distinctive isotopic cluster for the molecular ion and its fragments, which is a key feature for its identification.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration
~2950-2850C-H stretch (methoxy)
~1450-1500C=C stretch (aromatic)
~1250-1000C-O stretch (aryl ether)
~800-600C-Cl stretch

Biological Activity and Mechanism of Action

This compound, also known as Drosophilin A methyl ether, is a natural product isolated from certain species of fungi.[] It has been reported to exhibit antimicrobial activity.[6] While the precise mechanism of action has not been fully elucidated, its lipophilic nature, due to the presence of the methoxy groups and chlorine atoms, suggests that it may interact with and disrupt microbial cell membranes.

This proposed mechanism is common for hydrophobic antimicrobial compounds, which can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[7][8][9]

A hypothetical model of this mechanism of action is presented in the diagram below.

G Hypothetical Antimicrobial Mechanism of Action A This compound (Lipophilic Molecule) B Bacterial Cell Membrane (Lipid Bilayer) A->B interacts with C Intercalation into Membrane B->C leads to D Disruption of Membrane Structure and Fluidity C->D E Increased Membrane Permeability D->E F Leakage of Intracellular Components (Ions, ATP, etc.) E->F G Loss of Membrane Potential E->G H Inhibition of Cellular Processes F->H G->H I Bacterial Cell Death H->I

Caption: A proposed mechanism of antimicrobial action.

Further research is required to validate this proposed mechanism and to explore other potential intracellular targets of this compound. Its potential as a lead compound for the development of new antimicrobial agents warrants further investigation.

References

A Technical Guide to the Spectroscopic Characterization of 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene (CAS No. 944-78-5), a fully substituted aromatic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene possesses a highly symmetric structure, which significantly simplifies its NMR spectra. The molecule has a plane of symmetry, rendering the four chlorine atoms, the four aromatic carbons, and the two methoxy groups chemically equivalent in pairs. This equivalence is a key factor in the interpretation of its spectroscopic data.

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the molecule's high degree of symmetry, the NMR spectra are characteristically simple.

¹H NMR Data (Expected) Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.9 - 4.1Singlet6HTwo equivalent methoxy groups (-OCH₃)

Interpretation Note: The six protons of the two methoxy groups are chemically and magnetically equivalent, resulting in a single sharp singlet. The expected chemical shift is downfield from that of 1,4-dimethoxybenzene (~3.76 ppm) due to the deshielding effect of the four electron-withdrawing chlorine atoms.

¹³C NMR Data (Expected) Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ) ppmAssignment
~ 60 - 65Methoxy carbons (-OCH₃)
~ 130 - 140Aromatic carbons bearing chlorine (C-Cl)
~ 150 - 155Aromatic carbons bearing methoxy groups (C-OCH₃)

Interpretation Note: The molecular symmetry results in only three distinct carbon environments in the proton-decoupled spectrum: the two equivalent methoxy carbons, the four equivalent chlorine-substituted aromatic carbons, and the two equivalent methoxy-substituted aromatic carbons.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

The IR spectrum is characterized by absorptions corresponding to its specific functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950 - 2850C-H Stretch (from -OCH₃)Medium-Weak
1470 - 1440C-H Bend (from -OCH₃)Medium
1250 - 1200Aryl-O Stretch (asymmetric)Strong
1050 - 1000Aryl-O Stretch (symmetric)Strong
800 - 600C-Cl StretchStrong
Table 3: Mass Spectrometry (MS) Data

The mass spectrum is distinguished by a characteristic isotopic cluster for the molecular ion due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Electron Ionization Mass Spectrometry (EI-MS) [1]

m/zRelative Intensity (%)Assignment
274, 276, 278, 280, 282Cluster[M]⁺ (Molecular Ion)
260, 262, 264, 266Cluster[M - CH₃]⁺
232, 234, 236, 238Cluster[M - CH₃ - CO]⁺

Interpretation Note: The molecular ion region will exhibit a cluster of peaks with a ratio characteristic of a species containing four chlorine atoms. The base peak is often the [M - CH₃]⁺ fragment.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of solid 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters are used, including a 30-degree pulse width and a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like dichloromethane or acetone. A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The compound is typically introduced via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities before it enters the mass spectrometer. A dilute solution of the sample in a volatile solvent like ethyl acetate or hexane is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Final Characterization Sample Solid Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (ppm) Multiplicity Integration NMR_Acq->NMR_Data Interpretation Correlate Data & Confirm Structure NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Absorption Bands (cm-1) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Electron Ionization (EI) Mass Analysis MS_Prep->MS_Acq MS_Data m/z Ratios Isotopic Pattern MS_Acq->MS_Data MS_Data->Interpretation

Workflow for the spectroscopic characterization of the target compound.

References

The Dawn of Halogenated Methoxybenzenes: A Historical and Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and evolving applications of halogenated methoxybenzenes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these pivotal chemical intermediates.

Introduction

The journey into the world of halogenated methoxybenzenes, or haloanisoles, is a compelling narrative that mirrors the broader evolution of organic chemistry. From their initial synthesis in the 19th century, driven by a burgeoning curiosity about the structure and reactivity of aromatic compounds, these molecules have become indispensable building blocks in modern science. Their unique electronic properties, conferred by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen atom, have made them versatile intermediates in the synthesis of a vast array of complex organic molecules.[1] In contemporary drug discovery, the strategic incorporation of halogens is a key tactic to modulate the pharmacological profile of lead compounds, enhancing their efficacy, metabolic stability, and binding affinity.[2][3][4][5][6][7][8] This guide provides a thorough historical context for the discovery of these compounds, details key experimental protocols for their synthesis, presents quantitative data for comparative analysis, and visualizes a significant application in pharmaceutical synthesis.

A Historical Timeline: From Serendipity to Rational Design

The story of halogenated methoxybenzenes is intrinsically linked to the pioneering work of 19th-century chemists who laid the foundations of modern organic synthesis. The ability to selectively introduce halogen atoms onto an aromatic ring was a pivotal development that unlocked new avenues for chemical exploration.

The Era of Diazonium Salts: Chloro-, Bromo-, and Iodoanisoles

The mid-19th century witnessed a revolution in aromatic chemistry with the discovery of diazonium salts by Peter Griess in 1858.[9][10] Griess, a German industrial chemist, found that treating aromatic amines with nitrous acid produced a new class of remarkably versatile compounds.[9][11][12][13] This discovery paved the way for the development of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer .[14][15][16][17] While attempting to synthesize phenylacetylene, Sandmeyer serendipitously discovered that the treatment of an aryl diazonium salt with copper(I) chloride resulted in the formation of an aryl chloride.[14][15][16][17] This reaction proved to be general for the synthesis of aryl chlorides and bromides using the corresponding copper(I) halides, and later, for the introduction of the cyano group with copper(I) cyanide.[15][16][17][18]

The diazotization of anisidines (methoxy-substituted anilines) followed by a Sandmeyer reaction provided the first reliable and systematic route to chloro- and bromoanisoles. Similarly, the reaction of diazonium salts with potassium iodide, a related process, became the standard method for the synthesis of iodoanisoles.

The Challenge of Fluorine: The Balz-Schiemann Reaction

The introduction of fluorine into aromatic rings proved to be a more formidable challenge due to the high reactivity of elemental fluorine. Early attempts at direct fluorination were often met with violent and uncontrollable reactions.[19] A breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[19] This method involves the thermal decomposition of an aryl diazonium tetrafluoroborate, which cleanly yields the corresponding aryl fluoride.[19] The Balz-Schiemann reaction provided the first practical method for the synthesis of fluoroaromatic compounds, including fluoroanisoles, and remains a cornerstone of aromatic fluorine chemistry.[19]

Key Scientists and Their Contributions

  • Peter Griess (1829-1888): A German chemist whose discovery of the diazotization of arylamines in 1858 was a watershed moment in organic chemistry.[9][10][11][12][13] His work laid the essential groundwork for the synthesis of a vast array of aromatic compounds, including the halogenated methoxybenzenes.

  • Traugott Sandmeyer (1854-1922): A Swiss chemist who, in 1884, discovered the copper-catalyzed substitution of diazonium groups with halides and cyanide.[14][15][16][17] The Sandmeyer reaction provided the first efficient and general method for the synthesis of chloro- and bromo-substituted aromatic compounds.

  • Günther Balz and Günther Schiemann: German chemists who developed the Balz-Schiemann reaction in 1927, a method for the synthesis of aryl fluorides from diazonium tetrafluoroborates.[19] This reaction was a major advancement in the challenging field of organofluorine chemistry.

  • Charles-Adolphe Wurtz (1817-1884): A French chemist who, while not directly involved in the discovery of halogenated methoxybenzenes, made significant contributions to synthetic organic chemistry, including the Wurtz reaction for the formation of carbon-carbon bonds.[20][21][22][23] His work on amines and other organic functional groups contributed to the broader understanding of organic reactivity that underpinned these discoveries.[20][21][22]

Synthesis of Halogenated Methoxybenzenes: A Technical Overview

The methods for synthesizing halogenated methoxybenzenes have evolved from the classical reactions of the 19th and early 20th centuries to more modern and efficient protocols. This section provides an overview of key synthetic strategies with quantitative data presented for comparative analysis.

Chlorination of Anisole
MethodReagentsConditionsYieldReference
Direct ChlorinationAnisole, Cl₂Acetic acidModerate to GoodGeneral Knowledge
From o-Chlorophenolo-Chlorophenol, Dimethyl sulfate, NaOHWater, 10°C then reflux91.5%[24]
From o-Dichlorobenzeneo-Dichlorobenzene, Sodium methoxide, CuBrN,N-dimethylformamide, reflux75.6%[25]
From m-Dichlorobenzenem-Dichlorobenzene, Sodium methoxide, Copper saltOrganic solvent, 75-150°Cup to 90.6%[3]
Bromination of Anisole
MethodReagentsConditionsYieldReference
Direct BrominationAnisole, Br₂Acetic acid>85%General Knowledge
Using NBSAnisole, N-Bromosuccinimide, ZrCl₄-78°C98%[23]
Iodination of Anisole
MethodReagentsConditionsYieldReference
With Iodine ChlorideAnisole, IClGlacial acetic acid, refluxGood[26][27]
From p-Anisidinep-Anisidine, NaNO₂, KIDiazotization followed by substitutionGood[28]
With H₂O₂ and IodineAnisole, I₂, H₂O₂, H₂SO₄Ethanol80%[29]
With Silver Trifluoroacetate and IodineAnisole, AgOCOCF₃, I₂100°C75%[29]
Fluorination of Anisole Precursors
MethodReagentsConditionsYieldReference
Balz-Schiemann ReactionAnisidine, HBF₄, NaNO₂Diazotization, then thermal decompositionGood[19]
From 4-Bromofluorobenzene4-Bromofluorobenzene, Sodium methoxide, CuCl or CuBrDMF, heatingGood[5][27][30]

Experimental Protocols

This section provides detailed methodologies for key historical and modern experiments for the synthesis of halogenated methoxybenzenes.

Protocol 1: Synthesis of 2-Chloroanisole from o-Chlorophenol[25]

Materials:

  • o-Chlorophenol (193 g)

  • Sodium hydroxide (60 g)

  • Water (500 mL)

  • Dimethyl sulfate (190 g)

  • Benzene

  • 1N Sodium hydroxide solution

  • 10% Sulfuric acid

  • Magnesium sulfate

Procedure:

  • Dissolve 193 g of o-chlorophenol in a solution of 60 g of sodium hydroxide in 500 mL of water.

  • Cool the solution to approximately 10°C.

  • Add 190 g of dimethyl sulfate to the solution over a period of 1 hour while maintaining the temperature at 10°C.

  • After the addition is complete, heat the resulting mixture to a boil and maintain for 3 hours.

  • Cool the mixture and add 300 mL of water. An oil will form on the surface.

  • Separate the oil and extract the aqueous layer twice with 200 mL portions of benzene.

  • Combine the benzene extracts with the separated oil.

  • Wash the combined organic phase with two 100 mL portions of 1N sodium hydroxide, followed by 50 mL of 10% sulfuric acid, and finally with two 100 mL portions of water.

  • Dry the organic phase over magnesium sulfate.

  • Evaporate the benzene and distill the residue in vacuo to yield 195 g (91.5%) of o-chloroanisole.

Protocol 2: Synthesis of 4-Iodoanisole via Iodination of Anisole[27]

Materials:

  • Anisole

  • Glacial acetic acid

  • Iodine chloride

  • Ice water

  • 5% Sodium sulfite solution

  • Methanol

Procedure:

  • Add anisole to glacial acetic acid in a suitable reaction vessel.

  • While stirring, slowly add iodine chloride to the mixture.

  • After the addition is complete, heat the reaction mixture to reflux for 3.5 hours.

  • Cool the reaction mixture and pour it into ice water, which will cause the p-iodoanisole to precipitate.

  • Separate the precipitate and wash it with a 5% sodium sulfite solution to remove any free iodine, followed by a wash with water.

  • Distill the crude product under reduced pressure, collecting the fractions with a boiling point of 140-160 °C (5.33 kPa).

  • Cool the collected fraction to 0°C and filter the solid product.

  • Wash the product with methanol and recrystallize to obtain the finished 4-iodoanisole.

Application in Pharmaceutical Synthesis: The Tramadol Workflow

Halogenated methoxybenzenes are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the use of 3-bromoanisole or 3-chloroanisole in the synthesis of the analgesic drug Tramadol.[14][19] The following workflow illustrates this multi-step synthesis.

Tramadol_Synthesis cluster_grignard Grignard Reagent Formation cluster_mannich Mannich Base Synthesis cluster_coupling Grignard Reaction cluster_final Final Product Formation 3-Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenylmagnesium bromide 3-Bromoanisole->Grignard_Reagent Mg, THF Mg Mg Tramadol_Base Tramadol Base Grignard_Reagent->Tramadol_Base THF Cyclohexanone Cyclohexanone Mannich_Base 2-(Dimethylaminomethyl)cyclohexanone Cyclohexanone->Mannich_Base Dimethylamine_HCl Dimethylamine_HCl Dimethylamine_HCl->Mannich_Base Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Base Mannich_Base->Tramadol_Base Tramadol_HCl Tramadol Hydrochloride Tramadol_Base->Tramadol_HCl HCl

Caption: Synthetic workflow for Tramadol using 3-bromoanisole.

This diagram illustrates the key stages in the synthesis of Tramadol, a widely used analgesic. The process begins with the formation of a Grignard reagent from 3-bromoanisole. In a parallel step, a Mannich base is synthesized from cyclohexanone. These two intermediates are then coupled in a Grignard reaction to form the Tramadol base, which is subsequently converted to its hydrochloride salt, the active pharmaceutical ingredient.[19] An analogous process can be carried out using 3-chloroanisole.[14]

Conclusion

The discovery and development of synthetic routes to halogenated methoxybenzenes represent a significant chapter in the history of organic chemistry. From the early, often serendipitous, discoveries of the 19th century to the sophisticated and highly optimized methods of today, these compounds have transitioned from chemical curiosities to indispensable tools for the modern researcher. Their continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the enduring legacy of the pioneering chemists who first brought them into existence. This guide has provided a historical and technical foundation for understanding these vital molecules, with the aim of empowering today's scientists to build upon this rich heritage of discovery and innovation.

References

The Fungal Production of Tetrachloro-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and experimental analysis of tetrachloro-1,4-dimethoxybenzene, a halogenated organic compound produced by various fungi. This document is intended for researchers, scientists, and professionals in drug development interested in fungal secondary metabolites.

Natural Occurrence and Quantitative Data

This compound, also known as Drosophilin A methyl ether (DAME), is a secondary metabolite produced by several species of lignicolous (wood-decaying) basidiomycete fungi.[1][2] Its precursor, Drosophilin A (2,3,5,6-tetrachloro-4-methoxyphenol), was first identified in the basidiomycete Drosophila subatrata.[1] DAME is often found alongside Drosophilin A in fungal cultures and decaying wood, sometimes in remarkably high quantities.[1]

The production of DAME is not limited to a single species and has been detected in various fungi, indicating a significant natural source for this chloroaromatic compound.[1][2] Research has shown that Phellinus badius, a fungus with a circumglobal distribution in tropical and subtropical regions, is a prolific producer of DAME, particularly in the heartwood of mesquite trees (Prosopis juliflora).[2] Other fungal genera known to produce these metabolites include Bjerkandera and Peniophora.[3]

The following table summarizes the quantitative data available on the production of this compound by Phellinus badius.

Fungal SpeciesSource MaterialCompoundConcentrationReference
Phellinus badiusDecayed heartwood of Prosopis julifloraThis compound (DAME)Up to 30,000 mg/kg[2]
Phellinus badiusDried basidiocarps (fruiting bodies)This compound (DAME)Average of 24,000 mg/kg[2]

Biosynthesis of this compound

The biosynthesis of DAME in fungi is an enzyme-mediated process.[1] While the complete pathway is still under investigation, it is postulated to begin with a simple aromatic precursor, such as hydroquinone.[1][3] The process involves a series of enzymatic reactions, including chlorination and methylation.

The key steps in the proposed biosynthetic pathway are:

  • Precursor Molecule : The biosynthesis is thought to start with hydroquinone.[1][3]

  • Enzymatic Chlorination : Fungal enzymes utilize chloride ions (Cl⁻) and hydrogen peroxide to generate a reactive chlorine species. This species then electrophilically attacks the benzene ring. Multiple chlorination steps are required to produce the tetrachlorinated core.[1]

  • Hydroxylation/Oxidation : Hydroxyl groups are introduced onto the benzene ring, a common step in fungal aromatic compound biosynthesis.[1]

  • Methylation : The hydroxyl groups are subsequently methylated to form the dimethoxybenzene structure.

The addition of hydroquinone to growing cultures of Phellinus fastuosus has been shown to increase DAME production, supporting its role as a biosynthetic precursor.[3]

Biosynthetic Pathway of this compound cluster_0 Proposed Biosynthetic Steps precursor Hydroquinone chlorination Multiple Enzymatic Chlorination Steps precursor->chlorination Enzymes, Cl⁻, H₂O₂ hydroxylation Hydroxylation/ Oxidation chlorination->hydroxylation intermediate Tetrachlorinated Intermediate hydroxylation->intermediate methylation Methylation intermediate->methylation S-adenosyl methionine product Tetrachloro-1,4- dimethoxybenzene (DAME) methylation->product

Proposed biosynthetic pathway of DAME.

Experimental Protocols

This section details the methodologies for the isolation, extraction, and analysis of this compound from fungal sources.

Fungal Isolation and Cultivation

Objective: To isolate and cultivate fungal strains capable of producing this compound.

Protocol:

  • Sample Collection: Collect samples of decaying wood or fungal fruiting bodies from environments where producer fungi like Phellinus species are prevalent.

  • Tissue Isolation:

    • Aseptically cut small pieces (approx. 1 mm²) of the internal tissue of the fungal sample.

    • Place the tissue pieces onto appropriate agar plates, such as Sabouraud Dextrose Agar (SDA) or Brain Heart Infusion Agar (BHIA).[4] To inhibit bacterial growth, media can be supplemented with antibiotics like chloramphenicol.[4]

  • Incubation: Incubate the plates at room temperature (25-27°C) for up to 30 days, monitoring for fungal growth.[4]

  • Pure Culture: Once fungal colonies appear, subculture them onto fresh agar plates to obtain pure isolates.

  • Liquid Culture for Metabolite Production:

    • Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) with the pure fungal culture.

    • Incubate the liquid culture at an appropriate temperature (e.g., 30°C) with shaking (e.g., 250 rpm) to promote growth and metabolite production.

Extraction of this compound

Objective: To extract the target compound from fungal biomass.

Protocol:

  • Harvesting: After a suitable incubation period, harvest the fungal mycelium from the liquid culture by filtration or centrifugation. The mycelium can be used fresh or freeze-dried.

  • Homogenization: Homogenize the fungal biomass to increase the surface area for extraction. This can be done by grinding the freeze-dried mycelia with a mortar and pestle or by using a ball mill.

  • Solvent Extraction:

    • Suspend the homogenized mycelium in a suitable organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate.

    • Perform the extraction using sonication or by shaking at room temperature for several hours.

    • For exhaustive extraction, this process can be repeated 2-3 times with fresh solvent.

  • Filtration and Concentration:

    • Separate the solvent extract from the mycelial debris by filtration through filter paper.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification and Analysis

Objective: To purify and identify this compound from the crude extract.

Protocol:

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For further purification, use preparative reverse-phase HPLC.

  • Structural Analysis and Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions by GC-MS to confirm the identity of this compound by comparing its mass spectrum and retention time with a known standard. This technique can also be used for quantification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, obtain ¹H and ¹³C NMR spectra of the purified compound.

Experimental Workflow cluster_1 Isolation and Extraction cluster_2 Purification and Analysis start Fungal Sample (Wood or Fruiting Body) isolation Fungal Isolation & Cultivation start->isolation extraction Solvent Extraction of Fungal Biomass isolation->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc Preparative HPLC column_chrom->hplc analysis Structural Analysis (GC-MS, NMR) hplc->analysis result Identified Tetrachloro-1,4- dimethoxybenzene analysis->result

General experimental workflow for analysis.

Significance and Future Directions

The natural production of this compound by fungi is of significant interest in several scientific fields. In environmental science, it is recognized as a volatile organic compound emitted by certain fungi, which has led to research into its potential use as a biomarker for detecting fungal pathogens.[1] The biological activity of this compound is also an area of active investigation.[1]

Furthermore, the formation of this compound can occur through the microbial metabolism of anthropogenic organochlorines, which are persistent environmental pollutants.[1] This biotransformation highlights a link between industrial contamination and the natural halogen cycle.[1]

Future research should focus on:

  • Elucidating the complete biosynthetic pathway and identifying the specific enzymes involved.

  • Screening a wider range of fungal species to discover new producers of this and related compounds.

  • Investigating the ecological role and biological activities of this compound.

  • Exploring the potential for biotechnological production of this compound using fungal fermentation.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated aromatic compounds, a broad class of synthetic chemicals, have garnered significant scientific attention due to their persistence in the environment and their potent biological activities. While often associated with toxicity, a deeper understanding of their mechanisms of action reveals a complex interplay with cellular signaling pathways, offering insights for both toxicology and therapeutic development. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Toxicological Profile and Mechanisms of Action

Chlorinated aromatic compounds, including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), exert a wide range of toxic effects. These include immunotoxicity, hepatotoxicity, carcinogenicity, and developmental and reproductive toxicities.[1][2] A hallmark of many of these compounds is the development of a severe skin condition known as chloracne.[3]

The primary mechanism mediating the toxicity of many chlorinated aromatic compounds is their interaction with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[4][5] Upon binding to a chlorinated aromatic compound (ligand), the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[5][6] This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to altered gene expression.[5][6]

Quantitative Assessment of Biological Potency

The potency of dioxin-like compounds is often expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a Toxic Equivalency Factor (TEF) of 1.[4][7] The total toxic equivalency (TEQ) of a mixture can be calculated by summing the products of the concentration of each compound and its respective TEF.[7]

Table 1: Toxic Equivalency Factors (TEFs) for Selected Dioxin-Like Compounds

CompoundWHO 2005 TEF
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD)1
1,2,3,7,8-Pentachloro-dibenzo-p-dioxin1
1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin0.1
1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxin0.1
1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxin0.1
1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin0.01
Octachloro-dibenzo-p-dioxin0.0003
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-Tetrachloro-dibenzofuran0.1
1,2,3,7,8-Pentachloro-dibenzofuran0.03
2,3,4,7,8-Pentachloro-dibenzofuran0.3
Dioxin-Like Polychlorinated Biphenyls (PCBs)
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)0.0001
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)0.1
3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)0.03

Source: Based on data from the World Health Organization.[7][8][9]

Table 2: In Vitro AhR Activation and Relative Potencies of Selected Chlorinated Aromatic Compounds

CompoundAssay SystemEndpointEC50 / REPReference
2,3,7,8-TCDDH4IIE-lucAhR-mediated luciferase inductionREP = 1[10]
6-MonochlorochryseneH4IIE-lucAhR-mediated luciferase inductionREP = 2.6 x 10-5[10]
7-Monochlorobenz[a]anthraceneH4IIE-lucAhR-mediated luciferase inductionREP = 6.3 x 10-6[10]
1,3,6,8-Tetrachloro-pyreneH4IIE cellsEROD activityREP = 6.64 × 10-6[11]
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)Rat hepatoma cellsCYP1A1 inductionEC50 ≈ 10-10 M[12]
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)Rat hepatoma cellsCYP1A1 inductionEC50 = 3.5 × 10-8 M[12]

EC50: Half-maximal effective concentration. REP: Relative Potency compared to TCDD.

Key Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the biological activity of chlorinated aromatic compounds. Below are detailed methodologies for three key experiments.

Aryl Hydrocarbon Receptor (AhR) Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [3H]TCDD, for binding to the AhR.[13][14][15]

Materials:

  • Test compound

  • [3H]2,3,7,8-Tetrachlorodibenzo-p-dioxin ([3H]TCDD)

  • Cytosolic extract containing AhR (e.g., from rat liver)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)

  • Non-specific binding control (e.g., a high concentration of unlabeled TCDD)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled TCDD for the standard curve.

  • In microcentrifuge tubes, combine the cytosolic extract, binding buffer, and either the test compound, unlabeled TCDD, or vehicle control.

  • Add a constant concentration of [3H]TCDD to each tube.

  • Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • To separate bound from free radioligand, rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound [3H]TCDD.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled TCDD) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]TCDD).

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a sensitive and widely used method to measure the induction of cytochrome P450 1A1 (CYP1A1), a key enzyme regulated by the AhR.[10][16][17]

Materials:

  • Cultured cells (e.g., H4IIE rat hepatoma cells)

  • Test compound

  • 7-Ethoxyresorufin (EROD substrate)

  • NADPH

  • Resorufin (for standard curve)

  • Cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to attach and grow.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells to release the microsomal enzymes.

  • Prepare a reaction mixture containing the cell lysate, 7-ethoxyresorufin, and NADPH in a buffer.

  • Incubate the reaction mixture at 37°C. The CYP1A1 enzyme will metabolize 7-ethoxyresorufin to the fluorescent product, resorufin.

  • Stop the reaction after a defined time by adding a stop solution (e.g., acetonitrile).

  • Measure the fluorescence of resorufin using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Prepare a standard curve using known concentrations of resorufin to quantify the amount of product formed.

  • Express the EROD activity as pmol of resorufin formed per minute per mg of protein.

Chemically Activated Luciferase Expression (CALUX) Bioassay

The CALUX bioassay is a reporter gene assay that measures the activation of the AhR signaling pathway.[18][19][20][21]

Materials:

  • Recombinant cell line containing a luciferase reporter gene under the control of DREs (e.g., H4IIE-luc cells).

  • Test compound

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the CALUX cells in a white, opaque multi-well plate and allow them to adhere.

  • Expose the cells to a serial dilution of the test compound or a reference agonist (e.g., TCDD) for a specific duration (e.g., 24 hours).

  • After exposure, remove the medium and wash the cells with PBS.

  • Lyse the cells to release the luciferase enzyme.

  • Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate.

  • Measure the light output (luminescence) using a luminometer.

  • The amount of light produced is proportional to the level of AhR activation.

  • Construct a dose-response curve and determine the EC50 value for the test compound. The results can be expressed as Bioanalytical Equivalents (BEQs) relative to the TCDD standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the canonical AhR signaling pathway and a general workflow for assessing the biological activity of chlorinated aromatic compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Chlorinated Aromatic Compound AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-HSP90 -XAP2-p23 AhR_ARNT_complex Ligand-AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Translocation & Heterodimerization ARNT ARNT ARNT->AhR_ARNT_complex DRE DRE/XRE (DNA) AhR_ARNT_complex->DRE Binding mRNA mRNA DRE->mRNA Transcription Protein Protein (e.g., CYP1A1) mRNA->Protein Translation Response Biological/Toxic Response Protein->Response

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment receptor_binding AhR Competitive Binding Assay data_analysis Data Analysis & Risk Assessment receptor_binding->data_analysis gene_expression Reporter Gene Assay (e.g., CALUX) gene_expression->data_analysis enzyme_activity Enzyme Activity Assay (e.g., EROD) enzyme_activity->data_analysis genotoxicity Genotoxicity Assay (e.g., SOS/umu) genotoxicity->data_analysis acute_toxicity Acute Toxicity (LD50) subchronic_toxicity Subchronic Toxicity acute_toxicity->subchronic_toxicity chronic_toxicity Chronic Toxicity & Carcinogenicity subchronic_toxicity->chronic_toxicity chronic_toxicity->data_analysis compound Chlorinated Aromatic Compound compound->receptor_binding compound->gene_expression compound->enzyme_activity compound->genotoxicity compound->acute_toxicity

Caption: Experimental Workflow for Assessing Biological Activity.

Conclusion

The biological activity of chlorinated aromatic compounds is a complex and multifaceted field of study. Their interaction with the AhR signaling pathway is a central tenet of their mechanism of action, leading to a cascade of gene expression changes that can result in significant toxicity. However, the same mechanisms also provide valuable tools for understanding cellular signaling and for the development of novel therapeutic agents that may modulate this pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and professionals working to further unravel the intricate biological roles of these important compounds.

References

understanding the chemical formula C₈H₆Cl₄O₂

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical formula C₈H₆Cl₄O₂ reveals that it likely corresponds to a tetrachlorinated derivative of a phenoxyacetic acid. While a specific, widely recognized compound with this exact formula is not prominent in the scientific literature, this technical guide will focus on a plausible isomer, 2,3,4,5-Tetrachlorophenoxyacetic Acid , as a representative molecule. The information presented is synthesized from data on structurally related and well-documented chlorinated phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, and potential biological activities.

The properties of 2,3,4,5-Tetrachlorophenoxyacetic Acid are extrapolated from its lower chlorinated analogs. Increased chlorination is expected to influence its solubility, lipophilicity, and persistence.

PropertyValue (Estimated)Reference Compounds
Molecular Formula C₈H₄Cl₄O₃2,4,5-T (C₈H₅Cl₃O₃)
Molar Mass 289.93 g/mol 2,4,5-T (255.48 g/mol )
Appearance White to light tan crystalline solid2,4,5-T, 2,4-D[1][2][3]
Melting Point > 150 °C2,4,5-T (153 °C)[1][2]
Water Solubility Low2,4,5-T, 2,4-D[1][3]
LogP (Octanol-Water) High (Increased lipophilicity due to chlorination)-
Acute Oral LD₅₀ (Rat) Moderately toxic (estimated)2,4-D (639 mg/kg)[4]

Synthesis of 2,3,4,5-Tetrachlorophenoxyacetic Acid

The primary synthesis route for chlorinated phenoxyacetic acids involves the condensation of the corresponding chlorinated phenol with a chloroacetate.[5]

Experimental Protocol: Williamson Ether Synthesis
  • Formation of the Phenoxide: 2,3,4,5-Tetrachlorophenol is dissolved in a suitable solvent, such as ethanol or toluene. An equimolar amount of a strong base, typically sodium hydroxide or potassium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the sodium or potassium 2,3,4,5-tetrachlorophenoxide. The reaction is typically stirred at room temperature until the formation of the salt is complete.

  • Condensation with Chloroacetate: An ester of chloroacetic acid, such as ethyl chloroacetate, is added to the reaction mixture. The mixture is then heated to reflux for several hours. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate in an Sₙ2 reaction to form the ethyl ester of 2,3,4,5-tetrachlorophenoxyacetic acid.

  • Hydrolysis to the Carboxylic Acid: The resulting ester is hydrolyzed to the carboxylic acid by adding a strong base, such as sodium hydroxide, and heating the mixture. This saponification reaction cleaves the ester bond, yielding the sodium salt of the desired acid.

  • Acidification and Isolation: The reaction mixture is cooled, and a strong mineral acid, such as hydrochloric acid, is added to protonate the carboxylate salt, precipitating the 2,3,4,5-tetrachlorophenoxyacetic acid. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.

Synthesis_of_Tetrachlorophenoxyacetic_Acid TCP 2,3,4,5-Tetrachlorophenol Phenoxide Sodium 2,3,4,5-Tetrachlorophenoxide TCP->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Ester Ethyl 2,3,4,5-Tetrachlorophenoxyacetate Phenoxide->Ester Chloroacetate Ethyl Chloroacetate Chloroacetate->Ester Williamson Ether Synthesis Salt Sodium 2,3,4,5-Tetrachlorophenoxyacetate Ester->Salt Saponification Hydrolysis NaOH, H₂O, Δ Hydrolysis->Salt Product 2,3,4,5-Tetrachlorophenoxyacetic Acid Salt->Product Protonation Acidification HCl Acidification->Product

Fig. 1: Synthesis of 2,3,4,5-Tetrachlorophenoxyacetic Acid

Biological Activity and Mechanism of Action

Chlorinated phenoxyacetic acids are well-known for their biological activity as synthetic auxins.[4][6]

Herbicidal Activity

As a synthetic auxin, 2,3,4,5-tetrachlorophenoxyacetic acid is expected to exhibit herbicidal properties, particularly against broadleaf plants.[4] The mechanism of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth and division, ultimately causing the death of the plant.[4][6]

Signaling Pathway in Plants

The binding of a synthetic auxin to the TIR1/AFB family of F-box proteins initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes, triggering the downstream physiological effects.

Auxin_Signaling_Pathway Auxin Synthetic Auxin (e.g., C₈H₆Cl₄O₂) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARG Auxin-Responsive Genes ARF->ARG Activates transcription of Response Uncontrolled Growth and Plant Death ARG->Response Leads to

Fig. 2: Simplified Auxin Signaling Pathway
Potential for Drug Development

While primarily known as herbicides, some auxin-like compounds have been investigated for their potential in drug development, particularly in cancer research. The ability of these compounds to induce uncontrolled cell growth in plants has led to explorations of their effects on mammalian cells. Further research would be necessary to determine if 2,3,4,5-tetrachlorophenoxyacetic acid possesses any selective cytotoxicity towards cancer cell lines.

Experimental Workflow for Biological Activity Screening

A typical workflow to assess the biological activity of a novel compound like 2,3,4,5-tetrachlorophenoxyacetic acid would involve a series of in vitro and in vivo assays.

Biological_Activity_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Receptor_Binding Receptor Binding Assays Cytotoxicity->Receptor_Binding Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Receptor_Binding->Gene_Expression Animal_Models Animal Models of Disease (e.g., Xenograft models) Gene_Expression->Animal_Models Toxicity_Studies Acute and Chronic Toxicity Studies Animal_Models->Toxicity_Studies Lead_Identification Lead Compound Identification Toxicity_Studies->Lead_Identification Start Compound Synthesis and Purification Start->Cytotoxicity

References

Preliminary Investigation of Tetrachloro-1,4-dimethoxybenzene Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary toxicological overview of Tetrachloro-1,4-dimethoxybenzene (TCDMB), also known as tetrachlorohydroquinone dimethyl ether. Due to a notable scarcity of comprehensive toxicological data, this document synthesizes the available acute toxicity information and explores potential mechanisms of action based on structurally related compounds. The primary quantitative data is derived from a key acute toxicity study in mice. In the absence of direct evidence for specific signaling pathways, a hypothetical pathway involving the Aryl Hydrocarbon Receptor (AhR) is proposed, drawing parallels with the known toxicity mechanisms of other halogenated aromatic hydrocarbons. This guide aims to consolidate the current, limited knowledge on TCDMB toxicity and to highlight critical data gaps to inform future research and risk assessment efforts.

Introduction

This compound (CAS No. 944-78-5) is a chlorinated aromatic ether. Its environmental presence has been noted as a volatile organic compound (VOC) produced by certain fungi. While the toxicological properties of many halogenated aromatic hydrocarbons have been extensively studied, specific data for TCDMB remains limited. This document serves as a preliminary resource for researchers, summarizing the known acute toxicity and proposing a plausible mechanistic framework to guide further investigation.

Quantitative Toxicological Data

The primary source of quantitative toxicity data for this compound comes from a 1986 study by Renner, Hopfer, and Gokel, which investigated the acute toxicity of several chlorinated compounds in mice. The key findings for this compound (referred to in the study as tetrachlorohydroquinone dimethyl ether or TCH-DME) are summarized below.

Test SubstanceSpeciesRoute of AdministrationDose Range (mg/kg)Observed Lethality
This compound (TCH-DME)MouseOral~300 - 400None
This compound (TCH-DME)MouseIntraperitoneal~300 - 400None

Table 1: Acute Toxicity of this compound in Mice

Data extracted from the abstract of Renner G, Hopfer C, Gokel JM. (1986). Acute toxicities of pentachlorophenol, pentachloroanisole, tetrachlorohydroquinone, tetrachlorocatechol, tetrachlororesorcinol, tetrachlorodimethoxybenzenes and tetrachlorobenzenediol diacetates administered to mice. Toxicological & Environmental Chemistry, 11(1), 37-50.

Experimental Protocols

The full text of the pivotal 1986 study by Renner et al. was not accessible for this review. Therefore, the following is a generalized experimental protocol for an acute toxicity study, based on standard methodologies such as those outlined in OECD Test Guideline 402 for acute dermal toxicity.

Generalized Protocol for Acute Oral and Intraperitoneal Toxicity Study in Mice
  • Test Animals: Healthy, young adult mice (e.g., Swiss Webster or C57BL/6), nulliparous and non-pregnant females. Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

  • Test Substance Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a constant volume.

  • Administration:

    • Oral: A single dose is administered to fasted animals using a gavage needle.

    • Intraperitoneal: A single dose is injected into the peritoneal cavity.

  • Dose Levels: A range of doses is typically used to determine the LD50 (the dose lethal to 50% of the animals). Based on the findings of Renner et al. (1986), doses up to 400 mg/kg were likely administered.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Acclimation Animal Acclimation Randomization Randomization Animal Acclimation->Randomization Fasting Fasting Randomization->Fasting Dose Administration Dose Administration Observation Observation Dose Administration->Observation Data Collection Data Collection Necropsy Necropsy Data Collection->Necropsy Data Analysis Data Analysis Necropsy->Data Analysis

Experimental workflow for an acute toxicity study.

Potential Mechanism of Action and Signaling Pathways

There is no direct evidence detailing the specific signaling pathways affected by this compound. However, based on its structure as a halogenated aromatic hydrocarbon and the known mechanisms of related compounds, a plausible hypothesis involves the activation of the Aryl Hydrocarbon Receptor (AhR).

The AhR is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including dioxins and polychlorinated biphenyls. While direct binding of TCDMB to AhR has not been demonstrated, related compounds like hydroquinone can activate AhR through a ligand-independent mechanism involving the generation of reactive oxygen species (ROS).

Hypothetical Signaling Pathway: AhR Activation
  • Cellular Entry: TCDMB, being lipophilic, is expected to readily cross cell membranes.

  • Metabolic Activation (Potential): Intracellular enzymes, such as cytochrome P450s, may metabolize TCDMB. This process could potentially generate reactive metabolites and/or reactive oxygen species (ROS).

  • AhR Activation: The parent compound, its metabolites, or the induced ROS could lead to the activation of the cytosolic AhR complex.

  • Nuclear Translocation: Upon activation, the AhR translocates to the nucleus.

  • Dimerization and DNA Binding: In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

  • Gene Expression Changes: Binding of the AhR/ARNT complex to XREs leads to the altered transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2, CYP1B1), cell cycle regulation, and immune responses. The sustained and inappropriate activation of this pathway is linked to a wide range of toxic outcomes.

G cluster_0 Cytoplasm cluster_1 Nucleus TCDMB Tetrachloro-1,4- dimethoxybenzene ROS Reactive Oxygen Species TCDMB->ROS Metabolism AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) AhR_active Activated AhR AhR_complex->AhR_active ROS->AhR_complex Activation AhR_nuc AhR AhR_active->AhR_nuc Translocation AhR_ARNT AhR/ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element AhR_ARNT->XRE Binds to Gene_Expression Altered Gene Expression XRE->Gene_Expression Induces Toxicity Toxic Responses Gene_Expression->Toxicity

Hypothetical signaling pathway for TCDMB toxicity via AhR.

Discussion and Future Directions

The available data on the toxicity of this compound is exceedingly limited. The single acute toxicity study in mice suggests a low order of acute toxicity via the oral and intraperitoneal routes, with no lethality observed at doses up to 300-400 mg/kg. However, this single endpoint is insufficient for a comprehensive risk assessment.

Key Data Gaps:

  • Sub-chronic and Chronic Toxicity: No data are available on the effects of repeated or long-term exposure.

  • Genotoxicity and Carcinogenicity: The mutagenic and carcinogenic potential of TCDMB is unknown.

  • Reproductive and Developmental Toxicity: Studies are needed to assess the potential for adverse effects on reproduction and development.

  • Mechanism of Action: The proposed AhR-mediated pathway is hypothetical and requires experimental validation. Direct binding studies and analysis of downstream gene expression are necessary.

  • Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion of TCDMB is lacking.

Given its status as a fungal VOC, further research into the inhalation toxicity of TCDMB is also warranted. A comprehensive toxicological evaluation, including the data points listed above, is essential to fully characterize the potential risks associated with exposure to this compound.

Conclusion

This preliminary investigation reveals a significant lack of toxicological data for this compound. While acute toxicity appears to be low in mice, the absence of data on other critical endpoints precludes a thorough safety assessment. The proposed hypothetical mechanism involving the Aryl Hydrocarbon Receptor provides a starting point for future mechanistic studies. It is imperative that further research be conducted to fill the existing data gaps and to enable a more complete understanding of the potential health risks posed by this compound.

The Environmental Persistence of Chlorinated Benzenes: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated benzenes, a group of synthetic aromatic compounds, have been widely utilized in industrial processes and as chemical intermediates for decades. Their extensive use, coupled with their inherent chemical stability, has led to their ubiquitous presence in the environment, raising concerns about their potential impact on ecosystems and human health. This technical guide provides a comprehensive literature review of the environmental occurrence, fate, and analysis of chlorinated benzenes, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways of their degradation.

Environmental Presence of Chlorinated Benzenes

Chlorinated benzenes are found in various environmental compartments, including air, water, soil, and sediment, with concentrations varying depending on the proximity to industrial sources and the specific properties of each congener.[1] The degree of chlorination significantly influences their environmental behavior; higher chlorinated congeners tend to be more persistent and bioaccumulative.[2]

Air

Chlorinated benzenes are released into the atmosphere primarily through industrial emissions, solvent use, and waste incineration.[2][3] Monochlorobenzene, due to its relatively high vapor pressure, is a common constituent of urban and industrial air.[4] A survey in Kanagawa Prefecture, Japan, detected monochlorobenzene concentrations ranging from 3 to 4 parts per trillion (ppt) in a rural area and 6 to 36 ppt in an urban area.[4] Dichlorobenzene isomers are also prevalent, with 1,4-dichlorobenzene often found in higher concentrations indoors due to its use in moth repellents and deodorizers.[4]

Water

Chlorinated benzenes enter aquatic systems through industrial effluents, runoff from contaminated sites, and atmospheric deposition.[5][6] Their low water solubility means they tend to partition to sediment. However, they are still detected in surface water, groundwater, and drinking water.[5][6] For instance, in a study of a contaminated wetland at the Standard Chlorine of Delaware, Inc. Superfund Site, total chlorinated benzene and benzene concentrations in shallow groundwater reached up to 75,000 micrograms per liter (µg/L).[5] The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for several chlorinated benzenes to protect aquatic life.[7] For example, the 24-hour average concentration criterion for monochlorobenzene to protect freshwater aquatic life is 1,500 µg/L.[7]

Soil and Sediment

Soil and sediment act as significant sinks for chlorinated benzenes, particularly the more highly chlorinated and less volatile congeners.[8] Contamination often stems from industrial discharges, spills, and the use of certain pesticides.[1] Due to their persistence, these compounds can remain in soil and sediment for extended periods, posing a long-term risk of exposure to benthic organisms and potentially leaching into groundwater.[8] The extraction of chlorinated benzenes from these complex matrices requires robust analytical methods.[8]

Quantitative Data on Environmental Concentrations

The following tables summarize representative concentrations of various chlorinated benzenes found in different environmental matrices as reported in the scientific literature.

Table 1: Concentrations of Chlorinated Benzenes in Air

Chlorinated BenzeneLocationConcentration RangeReference
MonochlorobenzeneRural Area, Japan3 - 4 ppt[4]
MonochlorobenzeneUrban Area, Japan6 - 36 ppt[4]
o-DichlorobenzeneRural Area, Japan2 - 4 ppt[4]
o-DichlorobenzeneUrban Area, Japan2 - 52 ppt[4]
m-DichlorobenzeneRural & Urban, Japan< 1 ppt[4]
p-DichlorobenzeneRural Area, Japan13 - 25 ppt[4]
p-DichlorobenzeneUrban Area, Japan0.16 - 0.95 ppb[4]
p-DichlorobenzeneIndoors, Japan0.044 - 2.0 ppm[4]
p-DichlorobenzeneWardrobes, Japan0.2 - 88 ppm[4]
ChlorobenzeneIndustrial Factories, Air1.72 - 5.78 ppm[9]

Table 2: Concentrations of Chlorinated Benzenes in Water

Chlorinated BenzeneWater TypeLocationConcentrationReference
Total Chlorinated Benzenes & BenzeneShallow GroundwaterContaminated Wetland, USAUp to 75,000 µg/L[5]
MonochlorobenzeneDrinking WaterNew York, USAMCL of 5 µg/L[6]

Table 3: Toxicity of Chlorinated Benzenes to Aquatic Organisms

Chlorinated BenzeneOrganismToxicity Endpoint (LC50/EC50)ConcentrationReference
MonochlorobenzeneRainbow trout96-h LC504,700 µg/L[10]
MonochlorobenzeneSheepshead minnow48-h LC508,900 µg/L[10]
MonochlorobenzeneSand crab40-d EC50 (growth)201 µg/L
1,2-DichlorobenzeneFathead minnow96-h LC501,500 µg/L
1,4-DichlorobenzeneFathead minnow27-32-d NOEC (growth, reproduction, mortality)320-570 µg/L
1,2,3,4-TetrachlorobenzeneFathead minnow33-d NOEC (growth, mortality)250 µg/L
MonochlorobenzeneFreshwater alga96-hr EC50 (growth inhibition)12.5 mg/L[11]
MonochlorobenzeneFreshwater water flea48-hour EC50 (immobilization)0.59 mg/L[11]
MonochlorobenzeneRainbow trout96-hr LC504.7 mg/L[11]
MonochlorobenzeneBluegill96-hr LC507.4 mg/L[11]
MonochlorobenzeneFathead minnow96-hr LC507.7 mg/L[11]
MonochlorobenzeneLargemouth bass (4-day posthatch)7.5-day LC500.05 mg/L[11]

Experimental Protocols for Analysis

The accurate quantification of chlorinated benzenes in environmental samples is crucial for assessing their distribution and risk. Gas chromatography (GC) coupled with various detectors is the most common analytical technique.

Sample Collection and Preparation

Water Samples:

  • Collection: Water samples are typically collected in amber glass bottles with Teflon-lined caps to minimize photodegradation and analyte loss.

  • Extraction:

    • Liquid-Liquid Extraction (LLE) (EPA Method 3510/3520): A measured volume of water is extracted with a non-polar solvent like dichloromethane. The sample pH is adjusted to neutral, and the extraction is performed by shaking in a separatory funnel.[12] The solvent layer is then collected, dried, and concentrated.[12]

    • Solid-Phase Extraction (SPE) (EPA Method 3535): The water sample is passed through a cartridge containing a solid adsorbent that retains the chlorinated benzenes. The analytes are then eluted with a small volume of an organic solvent.[12] This method is fast, uses less solvent, and is suitable for field use.[12]

    • Static Headspace Gas Chromatography (SHS-GC): This solvent-free method is suitable for volatile chlorinated benzenes. A water sample is placed in a sealed vial, heated to a specific temperature to allow the analytes to partition into the headspace, and an aliquot of the headspace gas is injected into the GC.[13]

Soil and Sediment Samples:

  • Collection: Samples are collected using stainless steel tools and stored in glass jars to prevent contamination.

  • Preparation: Samples are often air-dried or mixed with a drying agent like sodium sulfate.[14] Grinding the sample to a uniform particle size increases extraction efficiency.[14]

  • Extraction:

    • Soxhlet Extraction (EPA Method 3540): A dried and ground sample is placed in a thimble and continuously extracted with a solvent (e.g., hexane/acetone mixture) in a Soxhlet apparatus.[8]

    • Ultrasonic Extraction (EPA Method 3550): The sample is mixed with a solvent and subjected to ultrasonic waves to enhance the extraction of analytes.[12]

    • Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE) (EPA Method 3545): This automated technique uses elevated temperatures and pressures to extract analytes from the sample matrix with a small volume of solvent in a short time.[12][14]

    • Solvent Extraction with Shaking: The sample is shaken with a solvent mixture (e.g., pentane and acetone) for an extended period.[8]

Air Samples:

  • Collection: Air is drawn through a sorbent tube containing materials like Tenax® GC to trap the chlorinated benzenes.[4][15] Passive samplers that rely on diffusion are also used for personal exposure monitoring.[15]

  • Analysis: The trapped compounds are thermally desorbed from the sorbent and introduced into the GC system.[15]

Instrumental Analysis

Gas Chromatography (GC):

  • Column: A capillary column, such as an Rtx-624 or a DB-5, is typically used for the separation of chlorinated benzene isomers.[8]

  • Detectors:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

    • Photoionization Detector (PID): Selective for aromatic compounds.[15]

    • Mass Spectrometry (MS): Provides definitive identification and quantification of the analytes.[8][16] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[8]

    • Flame Ionization Detector (FID): A universal detector for organic compounds.[13]

Example GC-MS Protocol for Sediment Analysis: [8]

  • Sample Preparation: Wet sediment is spiked with a deuterated internal standard, dried with anhydrous sodium sulfate, and extracted with a pentane/acetone mixture by shaking. The extract is cleaned up using a silica gel column.

  • GC-MS Conditions:

    • Column: Rtx-624 capillary column (60 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 2 cm³/min.

    • Oven Temperature Program: Initial temperature of 60°C, ramped at 5°C/min to 200°C (held for 3 min), then ramped at 10°C/min to 250°C (held for 9 min).

    • Injection: 2 µL on-column injection.

    • MS Detection: Selected Ion Monitoring (SIM) mode for quantification.

Degradation Pathways

The environmental fate of chlorinated benzenes is largely determined by microbial degradation processes, which can occur under both aerobic and anaerobic conditions.

Aerobic Degradation

Lower chlorinated benzenes (with four or fewer chlorine atoms) are susceptible to aerobic biodegradation by various bacteria, including species of Pseudomonas and Acidovorax.[17][18] The initial step in this process is the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a chlorinated catechol.[19][20] This intermediate is then further degraded through ring cleavage and subsequent metabolic pathways, ultimately resulting in carbon dioxide, water, and chloride ions.[19]

Aerobic_Degradation CB Chlorobenzene Dihydrodiol 3-Chloro-cis-1,2-dihydroxy- cyclohexa-3,5-diene CB->Dihydrodiol Dioxygenase Chlorocatechol 3-Chlorocatechol Dihydrodiol->Chlorocatechol Dehydrogenase RingCleavage Ring Cleavage Products Chlorocatechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA EndProducts CO2 + H2O + Cl- TCA->EndProducts Anaerobic_Degradation HCB Hexachlorobenzene (HCB) PeCB Pentachlorobenzene (PeCB) HCB->PeCB Reductive Dechlorination TeCB Tetrachlorobenzenes (TeCBs) PeCB->TeCB Reductive Dechlorination TCB Trichlorobenzenes (TCBs) TeCB->TCB Reductive Dechlorination DCB Dichlorobenzenes (DCBs) TCB->DCB Reductive Dechlorination MCB Monochlorobenzene (MCB) DCB->MCB Reductive Dechlorination Benzene Benzene MCB->Benzene Reductive Dechlorination EndProducts CH4 + CO2 Benzene->EndProducts Methanogenesis

References

The Natural Occurrence of Tetrachloro-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of tetrachloro-1,4-dimethoxybenzene as a natural product. It covers its origins, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and biosynthetic precursors.

Introduction

This compound, also known by its trivial name Drosophilin A methyl ether (DAME), is a chlorinated aromatic compound. Initially identified as a new natural product in 1995 from Dracaena cochinensis, its most significant natural sources have since been identified as various species of lignicolous basidiomycetes (wood-decaying fungi). This guide will delve into the scientific findings surrounding this unique natural product.

Discovery and Natural Sources

The first reported isolation of this compound as a new natural product was in 1995 from the petroleum ether and ethyl acetate extracts of Dracaena cochinensis, a plant utilized in traditional medicine. However, the most substantial and well-documented natural sources of this compound are fungi.

Notably, the lignicolous basidiomycete Phellinus badius has been found to produce significant quantities of this compound in the decayed heartwood of mesquite (Prosopis juliflora) trees.[1] Concentrations as high as 30,000 mg per kilogram of decayed heartwood have been reported.[1] The compound is also found in the basidiocarps (fruiting bodies) of Phellinus badius at an average concentration of 24,000 mg per kilogram of the dried fruiting body.[1] Other fungal species, such as Phellinus fastuosus, have also been identified as producers of this metabolite.

Physicochemical Properties

This compound is a crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆Cl₄O₂
Molecular Weight 275.94 g/mol
Synonyms Drosophilin A methyl ether (DAME), 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene, Tetrachlorohydroquinone dimethyl ether
CAS Number 944-78-5
Appearance Glassy crystals

Experimental Protocols

Isolation of this compound from Phellinus badius infected Mesquite Heartwood

The following is a detailed protocol for the extraction, isolation, and purification of this compound from its most abundant known natural source.

4.1.1 Extraction

  • Sample Preparation: Obtain decayed heartwood from Prosopis juliflora trees infected with Phellinus badius. The wood should be air-dried and then coarsely ground into a powder.

  • Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with chloroform at 50°C for 24 hours.[2] This can be performed using a Soxhlet apparatus for efficiency.

  • Concentration: The chloroform extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude crystalline material.

4.1.2 Purification

  • Recrystallization: The crude extract is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization. The resulting crystals are collected by vacuum filtration and washed with cold ethanol.

  • Column Chromatography: For higher purity, the recrystallized material can be subjected to column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) can be employed. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the pure compound are pooled and the solvent is evaporated.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Due to the symmetrical nature of the molecule, the ¹H-NMR spectrum is expected to show a single sharp singlet for the six protons of the two equivalent methoxy groups.

  • ¹³C-NMR: The ¹³C-NMR spectrum is expected to show three distinct signals: one for the two equivalent methoxy carbons, and two for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons bearing the chlorine atoms).

4.2.2 Mass Spectrometry (MS)

  • The mass spectrum will exhibit a characteristic isotopic cluster pattern for the molecular ion due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Quantitative Data

Spectroscopic Data
Data Type Observed Signals
¹H-NMR A single peak is expected for the methoxy protons.
¹³C-NMR Three distinct peaks are expected for the methoxy and two types of aromatic carbons.
Mass Spec. Molecular ion (M⁺) peak with a characteristic isotopic pattern for C₈H₆Cl₄O₂.

Note: Specific chemical shift values and detailed fragmentation patterns are not consistently reported in the readily available scientific literature and may require direct experimental determination or access to specialized spectroscopic databases.

Biosynthesis

The complete biosynthetic pathway of this compound in fungi has not yet been fully elucidated. However, studies have provided insights into its likely precursors.

It is postulated that hydroquinone is a key precursor in the biosynthesis of drosophilins.[1] The addition of hydroquinone to cultures of Phellinus fastuosus has been shown to increase the production of DAME.[1] The high concentration of chlorine in the natural environment of Phellinus badius suggests the availability of an inorganic chloride precursor for the chlorination steps.[1]

The proposed biosynthetic pathway likely involves the enzymatic chlorination of a hydroquinone-based precursor, followed by O-methylation to yield the final product. The enzymes responsible for these transformations, likely a halogenase and a methyltransferase, have not yet been identified.

Biological Activity

The biological activity of this compound is a subject of some debate in the scientific literature. Some studies suggest that it possesses antimicrobial properties and may serve as a chemical defense for the producing organism against competing microbes.[2] This is supported by the observation that its production by Phellinus fastuosus is significantly increased in the presence of a competing fungus.

However, other sources indicate that while the precursor, Drosophilin A (tetrachloro-4-methoxyphenol), is known to have antibacterial and antifungal activity, there are no definitive reports of significant biological activity for Drosophilin A methyl ether itself.

Further research, including quantitative antimicrobial susceptibility testing (e.g., determination of Minimum Inhibitory Concentrations - MICs), is required to fully characterize the biological activity profile of this compound.

Visualizations

Experimental Workflow

experimental_workflow start Phellinus badius infected Mesquite Heartwood extraction Solvent Extraction (Chloroform, 50°C, 24h) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_product Crude Crystalline Material concentration->crude_product purification Purification crude_product->purification recrystallization Recrystallization (Ethanol) purification->recrystallization Option 1 chromatography Column Chromatography (Silica Gel) purification->chromatography Option 2 pure_product Pure Tetrachloro-1,4- dimethoxybenzene recrystallization->pure_product chromatography->pure_product characterization Structure Elucidation pure_product->characterization nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms

Caption: Experimental workflow for the isolation and characterization of this compound.

Proposed Biosynthetic Pathway

biosynthetic_pathway precursor Hydroquinone chlorination Enzymatic Chlorination (Halogenase) precursor->chlorination chlorinated_intermediate Tetrachlorohydroquinone chlorination->chlorinated_intermediate methylation O-Methylation (Methyltransferase) chlorinated_intermediate->methylation final_product This compound methylation->final_product

Caption: Proposed biosynthetic pathway for this compound.

References

Methodological & Application

detailed protocol for the synthesis of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound with applications in organic synthesis and materials science. The presented protocol is based on the Williamson ether synthesis, a reliable and high-yielding method for the preparation of ethers.

Reaction Scheme

The synthesis proceeds via the methylation of tetrachlorohydroquinone. The hydroxyl groups of tetrachlorohydroquinone are deprotonated by a strong base, typically potassium hydroxide, to form a diphenoxide intermediate. This nucleophilic intermediate then undergoes a substitution reaction with an alkylating agent, such as iodomethane, to yield the desired this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound and related compounds.

PropertyValueReference
Starting Material Tetrachlorohydroquinone[1]
Alkylating Agent Iodomethane[1]
Base Potassium Hydroxide (KOH)[1]
Solvent Dimethyl Sulfoxide (DMSO)[1]
Reaction Temperature Room Temperature (25 °C)[1]
Reaction Time 1 hour[1]
Yield (related reaction) 97% (for methylation of hydroquinone)[1]
Molecular Formula C₈H₆Cl₄O₂[2]
Molecular Weight 275.94 g/mol [2]
Melting Point 165 °C[2]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 2,3,5,6-tetrachloro-1,4-dimethoxybenzene from tetrachlorohydroquinone.[1]

Materials and Reagents:

  • Tetrachlorohydroquinone (1.0 eq)

  • Potassium hydroxide (4.0 eq)

  • Iodomethane (2.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous solution of ammonium chloride

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tetrachlorohydroquinone (1.0 eq) and potassium hydroxide (4.0 eq) in dimethyl sulfoxide.

  • Addition of Alkylating Agent: With vigorous stirring, add iodomethane (2.2 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 1 hour at room temperature.

  • Quenching: Neutralize the reaction mixture by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL for a 4g scale reaction).

  • Washing: Wash the combined organic phases with water (e.g., 5 x 150 mL for a 4g scale reaction) to remove any residual DMSO.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization if necessary.

Safety Precautions:

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1]

  • Iodomethane is toxic and should be handled in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Handle with care.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Dissolve Tetrachlorohydroquinone and KOH in DMSO B Add Iodomethane (dropwise at 25°C) A->B C React for 1 hour B->C D Quench with Saturated Ammonium Chloride C->D E Extract with Dichloromethane D->E F Wash with Water E->F G Dry with Anhydrous Sodium Sulfate F->G H Concentrate under Reduced Pressure G->H I Crude Tetrachloro-1,4- dimethoxybenzene H->I J Recrystallization (Optional) I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Williamson ether synthesis is a preferred method, other routes to this compound exist, though they may present challenges in terms of product purity and separation.

  • Direct Chlorination of 1,4-dimethoxybenzene: This approach involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene with elemental chlorine. However, this method often leads to a mixture of mono-, di-, tri-, and tetrachlorinated products, making the isolation of the desired tetrachlorinated compound difficult.[2][3]

  • Methoxylation of Polychlorobenzenes: An alternative strategy involves starting with a polychlorinated benzene ring and introducing the methoxy groups, for instance, through a Cu(I)-catalyzed methoxylation of 1,2,4,5-tetrachlorobenzene.[2]

References

Application Notes and Protocols for Tetrachloro-1,4-dimethoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrachloro-1,4-dimethoxybenzene in organic synthesis. It covers its synthesis, key reactions, and applications, with a focus on providing actionable experimental procedures and structured data for easy reference.

Introduction

This compound, also known as drosophilin A methyl ether, is a fully substituted aromatic compound with the chemical formula C₈H₆Cl₄O₂. Its structure features a benzene ring substituted with four chlorine atoms and two methoxy groups, rendering the aromatic core electron-deficient. This electronic property makes it a valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic aromatic substitution. Furthermore, its derivatives have shown potential in the development of bioactive molecules. This document outlines key synthetic routes to this compound and details its application as a versatile building block.

Synthesis of this compound

There are two primary routes for the synthesis of this compound: the Williamson ether synthesis starting from tetrachlorohydroquinone and the exhaustive chlorination of 1,4-dimethoxybenzene.

Williamson Ether Synthesis of 2,3,5,6-Tetrachloro-1,4-dimethoxybenzene

This method involves the methylation of the hydroxyl groups of tetrachlorohydroquinone.

G cluster_0 Williamson Ether Synthesis Tetrachlorohydroquinone Tetrachlorohydroquinone This compound This compound Tetrachlorohydroquinone->this compound Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->this compound Provides Methyl Groups Base Base (e.g., NaOH) Base->this compound Deprotonates Hydroxyls

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

Materials:

  • Tetrachlorohydroquinone

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tetrachlorohydroquinone (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.2 eq) in water to the flask with stirring.

  • From the dropping funnel, add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 2,3,5,6-tetrachloro-1,4-dimethoxybenzene.

Reactant/ReagentMolar RatioNotes
Tetrachlorohydroquinone1.0Starting material
Dimethyl sulfate2.2Methylating agent
Sodium hydroxide2.2Base
Methanol/Water-Solvent system
Exhaustive Chlorination of 1,4-Dimethoxybenzene

This method involves the direct chlorination of 1,4-dimethoxybenzene using a chlorinating agent, often with a Lewis acid catalyst. While direct chlorination can lead to a mixture of chlorinated products, forcing conditions can favor the formation of the tetrachlorinated derivative[1][2].

G cluster_1 Exhaustive Chlorination 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene This compound This compound 1,4-Dimethoxybenzene->this compound Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->this compound Provides Chlorine Catalyst Catalyst (e.g., FeCl3, I2) Catalyst->this compound Activates Chlorine

Caption: Exhaustive Chlorination of 1,4-Dimethoxybenzene.

Experimental Protocol (General Procedure):

Materials:

  • 1,4-Dimethoxybenzene

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Anhydrous iron(III) chloride (FeCl₃) or Iodine (I₂) as a catalyst

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

  • In a fume hood, dissolve 1,4-dimethoxybenzene (1.0 eq) in an inert solvent in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap.

  • Add a catalytic amount of anhydrous iron(III) chloride or iodine to the solution.

  • Slowly add sulfuryl chloride (at least 4.0 eq) or bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.

  • Monitor the reaction progress by GC-MS. The reaction may require elevated temperatures and prolonged reaction times to achieve full tetrachlorination.

  • Upon completion, carefully quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy any excess chlorinating agent.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Reactant/ReagentMolar RatioNotes
1,4-Dimethoxybenzene1.0Starting material
Sulfuryl chloride≥ 4.0Chlorinating agent
Iron(III) chlorideCatalyticLewis acid catalyst
Inert Solvent-Reaction medium

Applications in Organic Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The four electron-withdrawing chlorine atoms on the benzene ring make this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the displacement of one or more chlorine atoms with various nucleophiles, providing access to a wide range of highly substituted aromatic compounds.

G cluster_2 Nucleophilic Aromatic Substitution (SNAr) This compound This compound Substituted_Product Substituted Product This compound->Substituted_Product Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-O-) Nucleophile->Substituted_Product Displaces Chlorine

Caption: General Scheme for SₙAr Reactions of this compound.

Reaction with Amines

This compound reacts with primary and secondary amines to yield substituted aminobenzenes. These products can be valuable intermediates in the synthesis of dyes and pharmaceuticals.

Experimental Protocol (Example with Piperidine):

Materials:

  • This compound

  • Piperidine

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

Procedure:

  • In a sealed tube or a flask with a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add piperidine (2.2 eq) and potassium carbonate (2.5 eq) to the solution.

  • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Reactant/ReagentMolar RatioRoleTypical Conditions
This compound1.0SubstrateDMF, 80-120 °C
Piperidine2.2Nucleophile
Potassium Carbonate2.5Base

Applications in Drug Development and Agrochemicals

Chlorinated aromatic compounds are important scaffolds in medicinal chemistry and agrochemicals. While direct applications of this compound in marketed drugs are not widespread, its derivatives and related structures are of interest. For instance, the structurally related compound chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a precursor to dyes and the anticancer agent diaziquone[3][4]. Furthermore, this compound itself has been identified as a natural product with potential ecological significance[5].

Precursor to Fungicides

The core structure of this compound can be found in precursors to certain agrochemical fungicides. The synthesis of prothioconazole, a broad-spectrum fungicide, involves intermediates that can be conceptually derived from functionalized dichlorobenzenes, highlighting the utility of such chlorinated scaffolds[6].

G cluster_3 Application in Agrochemicals This compound This compound Functionalization Functionalization via SNAr This compound->Functionalization Fungicide_Intermediate Fungicide Intermediate Functionalization->Fungicide_Intermediate Fungicide Fungicide (e.g., Prothioconazole) Fungicide_Intermediate->Fungicide

Caption: Conceptual Pathway to Fungicides.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2,3,5,6-tetrachloro-1,4-dimethoxybenzene.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃)δ ~3.9-4.1 ppm (s, 6H, 2 x -OCH₃)
¹³C NMR (CDCl₃)δ ~60-65 ppm (-OCH₃), ~125-130 ppm (Ar-Cl), ~150-155 ppm (Ar-OCH₃)
IR (KBr)~2950-2850 cm⁻¹ (C-H stretch, -OCH₃), ~1470 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch), ~800-700 cm⁻¹ (C-Cl stretch)
Mass Spec. (EI)M⁺ at m/z 274, 276, 278, 280 (isotopic pattern for 4 Cl atoms); fragmentation may involve loss of CH₃, OCH₃, and Cl.

References

Application of Tetrachloro-1,4-dimethoxybenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene is a versatile chemical intermediate primarily utilized in the synthesis of substituted benzoquinones and other complex organic molecules. Its reactivity is dominated by the four electron-withdrawing chlorine atoms, which activate the benzene ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, making it a valuable building block in the development of new dyes, pigments, and potentially bioactive compounds. The two methoxy groups, while electron-donating, influence the regioselectivity of these substitution reactions. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a chemical intermediate.

Key Applications

The primary application of this compound lies in its role as a precursor to 2,5-disubstituted-3,6-dichloro-1,4-benzoquinone derivatives. These derivatives are of significant interest due to their potential applications in various fields:

  • Dyes and Pigments: The extended conjugation in the resulting benzoquinone structures often leads to intensely colored compounds, making them suitable for use as dyes and pigments.

  • Bioactive Molecules: Substituted benzoquinones are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and potential antitumor properties. The diamino-dichloro-benzoquinone core, accessible from this compound, is a key pharmacophore in this regard.

  • Materials Science: The unique electronic properties of these substituted benzoquinones make them interesting candidates for the development of novel functional materials, such as organic conductors.

Chemical Reactivity and Synthesis Pathway

The core reaction utilizing this compound is a two-step process. First, the methoxy groups are cleaved under acidic conditions to yield tetrachloro-1,4-benzoquinone (chloranil). This highly reactive intermediate then undergoes nucleophilic aromatic substitution at the 2 and 5 positions. The electron-withdrawing carbonyl groups of the benzoquinone ring activate the carbon-chlorine bonds for attack by nucleophiles such as amines and thiols.

logical_relationship This compound This compound Demethylation Demethylation This compound->Demethylation Tetrachloro-1,4-benzoquinone (Chloranil) Tetrachloro-1,4-benzoquinone (Chloranil) Demethylation->Tetrachloro-1,4-benzoquinone (Chloranil) Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Tetrachloro-1,4-benzoquinone (Chloranil)->Nucleophilic Aromatic Substitution (SNAr) 2,5-Disubstituted-3,6-dichloro-1,4-benzoquinones 2,5-Disubstituted-3,6-dichloro-1,4-benzoquinones Nucleophilic Aromatic Substitution (SNAr)->2,5-Disubstituted-3,6-dichloro-1,4-benzoquinones Applications Applications 2,5-Disubstituted-3,6-dichloro-1,4-benzoquinones->Applications Dyes_Pigments Dyes & Pigments Applications->Dyes_Pigments Bioactive_Molecules Bioactive Molecules Applications->Bioactive_Molecules Functional_Materials Functional Materials Applications->Functional_Materials

Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,5-bis(arylamino)-3,6-dichloro-1,4-benzoquinones from tetrachloro-1,4-benzoquinone, which can be derived from this compound.

Protocol 1: Synthesis of 2,5-Bis(arylamino)-3,6-dichloro-1,4-benzoquinone

This protocol is adapted from the synthesis of analogous dibromo compounds and is expected to yield the desired dichloro derivatives.[1][2]

Materials:

  • Tetrachloro-1,4-benzoquinone (Chloranil)

  • Aryl amine (e.g., aniline, p-toluidine)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Sodium Acetate (NaOAc)

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tetrachloro-1,4-benzoquinone (1.0 eq).

  • Addition of Reagents: To the flask, add ethanol, glacial acetic acid, and water in a 2:2:1 ratio by volume. For example, for 0.03 mol of chloranil, use 20 mL of EtOH, 20 mL of GAA, and 10 mL of H₂O. Add sodium acetate (approximately 0.5 eq).

  • Addition of Aryl Amine: While stirring, add the aryl amine (2.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the precipitate using a Büchner funnel and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified 2,5-bis(arylamino)-3,6-dichloro-1,4-benzoquinone.[2]

    • Dry the purified product and determine its melting point and yield.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Add Tetrachloro-1,4-benzoquinone to a round-bottom flask setup2 Add EtOH, GAA, H₂O, and NaOAc setup1->setup2 setup3 Add Aryl Amine setup2->setup3 reflux Reflux for 3 hours setup3->reflux cool Cool to precipitate product reflux->cool filter Filter and wash with water cool->filter recrystallize Recrystallize from EtOH or GAA filter->recrystallize dry Dry and characterize recrystallize->dry

Workflow for the synthesis of 2,5-bis(arylamino)-3,6-dichloro-1,4-benzoquinones.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of 2,5-bis(arylamino)-3,6-dichloro-1,4-benzoquinones based on analogous reactions.[2][3]

Table 1: Reaction Parameters and Expected Yields

Starting Material (Aryl Amine)Molar Ratio (Amine:Chloranil)Solvent System (v/v/v)Reaction Time (h)Expected Yield (%)
Aniline2:1EtOH:GAA:H₂O (2:2:1)360-70
p-Toluidine2:1EtOH:GAA:H₂O (2:2:1)365-75
p-Anisidine2:1EtOH:GAA:H₂O (2:2:1)360-70
p-Chloroaniline2:1EtOH:GAA:H₂O (2:2:1)355-65

Table 2: Expected Spectroscopic Data for 2,5-Bis(methylamino)-3,6-dichloro-1,4-benzoquinone [3]

Spectroscopic TechniqueExpected Data
¹H NMR (DMSO-d₆, δ ppm)7.77 (br s, 2H, NH), 3.11 (s, 6H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm)172.65 (C=O), 151.60 (C-N), 101.11 (C-Cl), 31.8 (CH₃)
IR (cm⁻¹)~3200-3300 (N-H stretching), ~1630-1660 (C=O stretching), ~1580 (C=C stretching)
MS (m/z)Expected molecular ion peak corresponding to the product's molecular weight.

Application in Drug Development: Potential Anticancer and Antimicrobial Agents

The 2,5-diamino-3,6-dihalo-1,4-benzoquinone scaffold is a known pharmacophore with potential applications in drug development. While specific studies on derivatives of this compound are limited, analogous compounds have shown promising biological activities.

  • Antimicrobial Activity: Several 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives have been synthesized and screened for their antimicrobial properties against various bacterial and fungal strains, showing notable activity.[2]

  • Anticancer Potential: The quinone moiety is a common feature in many anticancer drugs. The mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and to act as bioreductive alkylating agents. The 2,5-diamino-1,4-benzoquinone core is being investigated for its cytotoxic effects against various cancer cell lines.

While the exact signaling pathways are not fully elucidated for these specific compounds, quinone-based anticancer agents are known to interfere with cellular processes such as:

  • DNA Damage: Intercalation into DNA or alkylation of DNA bases.

  • Inhibition of Topoisomerase: Stabilizing the topoisomerase-DNA cleavable complex, leading to DNA strand breaks.

  • Induction of Oxidative Stress: Redox cycling of the quinone can generate superoxide radicals and other ROS, leading to cellular damage and apoptosis.

signaling_pathway Quinone_Derivative 2,5-Diamino-3,6-dichloro- 1,4-benzoquinone Derivative Redox_Cycling Redox Cycling Quinone_Derivative->Redox_Cycling Topoisomerase_Inhibition Topoisomerase Inhibition Quinone_Derivative->Topoisomerase_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS_Generation Oxidative_Stress Cellular Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_Inhibition->DNA_Damage

Potential anticancer mechanisms of quinone derivatives.

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of a variety of substituted benzoquinones. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to explore the synthesis of novel dyes, pigments, and potentially bioactive molecules. Further investigation into the biological activities of derivatives synthesized from this intermediate is warranted to fully explore their potential in drug discovery and development.

References

Application Notes and Protocols for the Direct Chlorination of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct chlorination of 1,4-dimethoxybenzene is a crucial electrophilic aromatic substitution reaction for the synthesis of chlorinated hydroquinone dimethyl ethers. These products, particularly chloro-1,4-dimethoxybenzene and 2,5-dichloro-1,4-dimethoxybenzene, are valuable intermediates in the manufacturing of pharmaceuticals, dyestuffs, and insecticides.[1] The methoxy groups of the substrate are activating and ortho-, para-directing, which facilitates the chlorination but also presents a challenge in controlling the degree of substitution to achieve high selectivity for the desired product. This document outlines various experimental setups for the direct chlorination of 1,4-dimethoxybenzene, providing detailed protocols and comparative data.

Reaction Pathway

The chlorination of 1,4-dimethoxybenzene proceeds in a stepwise manner, first yielding the mono-chlorinated product, which can then undergo further chlorination to form the di-substituted product. The primary isomers formed are 2-chloro-1,4-dimethoxybenzene and 2,5-dichloro-1,4-dimethoxybenzene due to the directing effects of the methoxy groups.

G 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 2-Chloro-1,4-dimethoxybenzene 2-Chloro-1,4-dimethoxybenzene 1,4-Dimethoxybenzene->2-Chloro-1,4-dimethoxybenzene + Cl+ 2,5-Dichloro-1,4-dimethoxybenzene 2,5-Dichloro-1,4-dimethoxybenzene 2-Chloro-1,4-dimethoxybenzene->2,5-Dichloro-1,4-dimethoxybenzene + Cl+

Caption: Reaction pathway for the direct chlorination of 1,4-dimethoxybenzene.

Experimental Data Summary

The choice of chlorinating agent and reaction conditions significantly impacts the product distribution and yield. The following tables summarize quantitative data from various reported methods.

Table 1: Chlorination with Elemental Chlorine (Cl₂) without Catalyst [2][3]

ParameterValue
Starting Material 1,4-Dimethoxybenzene (1.45 mol)
Chlorinating Agent Chlorine (0.39 eq.)
Temperature 50°C
Reaction Time 3 hours
Product Composition (GC, %)
1,4-Dimethoxybenzene66.5%
Chloro-1,4-dimethoxybenzene25.3%
2,5-Dichloro-1,4-dimethoxybenzene3.0%
Hydroxyanisole0.05%
Chlorohydroxyanisole1.26%

Table 2: Chlorination with Elemental Chlorine (Cl₂) and Iron(III) Chloride (FeCl₃) Catalyst [2][3]

ParameterValue
Starting Material 1,4-Dimethoxybenzene (0.87 mol)
Chlorinating Agent Chlorine (0.39 eq.)
Catalyst FeCl₃ (0.66 mol%)
Temperature 50°C
Reaction Time 3 hours
Product Composition (GC, %)
1,4-Dimethoxybenzene66.3%
Chloro-1,4-dimethoxybenzene27.5%
2,5-Dichloro-1,4-dimethoxybenzene1.0%
Hydroxyanisole3.6%
Chlorohydroxyanisole0.4%

Table 3: Chlorination with Elemental Chlorine (Cl₂) and Titanium Tetrachloride (TiCl₄) Catalyst [2][3]

ParameterValue
Starting Material 1,4-Dimethoxybenzene (1.45 mol)
Chlorinating Agent Chlorine (0.39 eq.)
Catalyst TiCl₄ (0.6 mol%)
Temperature 50°C
Reaction Time 3 hours
Product Composition (GC, %)
1,4-Dimethoxybenzene58.6%
Chloro-1,4-dimethoxybenzene38.7%
2,5-Dichloro-1,4-dimethoxybenzene1.7%
Hydroxyanisole0.03%
Chlorohydroxyanisole0.0%

Experimental Protocols

Below are detailed protocols for the direct chlorination of 1,4-dimethoxybenzene using different reagents and conditions.

Protocol 1: Chlorination with Elemental Chlorine and Titanium Tetrachloride Catalyst[2][3]

This method provides improved selectivity for the mono-chlorinated product and minimizes the formation of hydroxyanisole byproducts.[2][3]

Materials:

  • 1,4-Dimethoxybenzene

  • Titanium tetrachloride (TiCl₄)

  • Chlorine gas (Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 1%

  • Water

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked flask

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • Heating/cooling bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Melt 200 g (1.45 mol) of 1,4-dimethoxybenzene in a three-necked flask by heating to 55°C.

  • Once melted, remove the heat source and add 0.6 mol% of titanium tetrachloride to the melt with stirring.

  • Regulate the stirrer speed to approximately 130 rpm.

  • Introduce a calculated amount of chlorine gas (40 g, 0.56 mol, 0.39 eq.) into the reaction mixture over 3 hours.

  • Maintain the internal temperature at 50°C throughout the chlorine addition, using gentle cooling if necessary to dissipate the heat of reaction.

  • After the addition is complete, remove any residual chlorine by bubbling an inert gas through the mixture or by applying a vacuum.

  • For work-up, wash the reaction mixture at 50-60°C once with 450 ml of water containing 10 ml of concentrated HCl.

  • Subsequently, wash the organic phase three times with 450 ml of 1% NaOH solution.

  • The resulting crude product can be purified by fractional distillation to isolate chloro-1,4-dimethoxybenzene.

Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)[4][5]

Sulfuryl chloride is a convenient liquid chlorinating agent that can be used for the chlorination of aromatic compounds.

Materials:

  • 1,4-Dimethoxybenzene

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-dimethoxybenzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add sulfuryl chloride dropwise to the stirred solution. The molar ratio of sulfuryl chloride to 1,4-dimethoxybenzene can be adjusted to control the degree of chlorination. For mono-chlorination, a 1:1 molar ratio is a good starting point.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by chromatography or recrystallization.

Protocol 3: Chlorination with Trichloroisocyanuric Acid (TCCA)[6][7][8]

TCCA is a solid, easy-to-handle chlorinating agent that can be used under acidic conditions.

Materials:

  • 1,4-Dimethoxybenzene

  • Trichloroisocyanuric acid (TCCA)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Air condenser

  • Beaker

  • Buchner funnel

Procedure:

  • In a round-bottom flask, carefully add trichloroisocyanuric acid to a stirred mixture of 1,4-dimethoxybenzene in concentrated sulfuric acid at room temperature.

  • Attach an air condenser and slowly heat the mixture in an oil bath. The reaction temperature can be varied to control the extent of chlorination.

  • Stir the reaction mixture for several hours at the desired temperature.

  • After cooling, carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic extract with water and dry over anhydrous sodium carbonate.

  • Evaporate the solvent to obtain the crude product.

  • The crude product can be purified by trituration with hot methanol followed by filtration when cold.

Experimental Workflow

The general workflow for the direct chlorination of 1,4-dimethoxybenzene involves several key stages, from reaction setup to product purification and analysis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis Reactants 1,4-Dimethoxybenzene + Chlorinating Agent + (Catalyst/Solvent) Stirring Stirring at Controlled Temperature Reactants->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Distillation/ Chromatography/ Recrystallization Drying->Purification Analysis GC / NMR / MS Purification->Analysis

Caption: General experimental workflow for the direct chlorination of 1,4-dimethoxybenzene.

References

Application Notes and Protocols for the Detection of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Tetrachloro-1,4-dimethoxybenzene. The methodologies outlined are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard techniques for the analysis of chlorinated aromatic compounds.

Introduction

This compound is a chlorinated aromatic ether. Accurate and sensitive detection methods are crucial for its monitoring in various matrices, including environmental samples and in the context of drug development where it may be an intermediate or impurity. This document serves as a comprehensive guide for researchers and professionals requiring robust analytical methods for this compound.

Analytical Techniques

The primary analytical techniques for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile organic compounds like this compound. It offers high separation efficiency and definitive identification based on the mass spectrum of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile technique suitable for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method is appropriate.

Sample Preparation

Effective sample preparation is critical to obtaining accurate and reproducible results. The choice of method depends on the sample matrix.

Water Samples: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from water samples.

Materials:

  • Separatory funnel (1 L)

  • Dichloromethane (CH₂Cl₂), pesticide residue grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Concentrator tube

  • Nitrogen evaporator or rotary evaporator

Protocol:

  • Measure 1 L of the water sample into a 1 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the three organic extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator or rotary evaporator.

  • The concentrated extract is now ready for GC-MS or HPLC analysis.

Soil and Sediment Samples: Solvent Extraction

This protocol is suitable for the extraction of this compound from solid matrices.

Materials:

  • Mortar and pestle or grinder

  • Soxhlet extractor or ultrasonic bath

  • Hexane and Acetone (1:1, v/v), pesticide residue grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Rotary evaporator

Protocol:

  • Air-dry the soil or sediment sample and homogenize it using a mortar and pestle or a grinder.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Choose one of the following extraction methods:

    • Soxhlet Extraction: Place approximately 10 g of the prepared sample into a thimble and extract with a 1:1 mixture of hexane and acetone for 6-8 hours.

    • Ultrasonic Extraction: Place approximately 10 g of the prepared sample in a beaker, add 50 mL of a 1:1 mixture of hexane and acetone, and sonicate for 15-20 minutes. Repeat the extraction twice with fresh solvent.

  • Filter the extract to remove solid particles.

  • Concentrate the filtered extract to a final volume of 1 mL using a rotary evaporator.

  • The concentrated extract is now ready for GC-MS or HPLC analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

Experimental Protocol:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Volume 1 µL, splitless mode
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-400 amu

Expected Results: The retention time for this compound will depend on the specific instrument and conditions, but can be confirmed using a certified reference standard. The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 274 (for the isotope pattern of four chlorine atoms) and other fragment ions.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

Experimental Protocol:

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Approximately 290 nm (due to expected bathochromic shift from 1,4-dimethoxybenzene's λmax of 287 nm)[1]

Expected Results: The retention time of this compound should be determined by injecting a standard solution. The UV spectrum will show maximum absorbance around 290 nm.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., hexane for GC-MS, acetonitrile for HPLC).

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Calibration:

  • Inject each calibration standard into the GC-MS or HPLC system.

  • Plot a calibration curve of the peak area versus the concentration of the standard.

  • The concentration of this compound in the prepared samples can be determined from this calibration curve.

Quantitative Data Summary:

Analytical MethodParameterTypical ValueReference
GC-MSLimit of Detection (LOD)0.1 - 1 µg/L (in water)Estimated
GC-MSLimit of Quantification (LOQ)0.5 - 5 µg/L (in water)Estimated
HPLC-UVLimit of Detection (LOD)1 - 10 µg/L (in water)Estimated
HPLC-UVLimit of Quantification (LOQ)5 - 50 µg/L (in water)Estimated

Quality Control

To ensure the reliability of the analytical data, the following quality control procedures should be implemented:

  • Method Blank: An analyte-free matrix sample that is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike: A sample to which a known amount of the analyte is added before sample preparation to assess the recovery of the method.

  • Duplicate Samples: Analyzing a second aliquot of a sample to assess the precision of the method.

  • Calibration Verification: Periodically injecting a known standard to verify the accuracy of the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water or Soil) Extraction Extraction (LLE or Solvent Extraction) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Analysis HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV Analysis Quantification Quantification (Calibration Curve) GC_MS->Quantification HPLC_UV->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Signaling_Pathway_Placeholder Analyte This compound GC Gas Chromatography (Separation) Analyte->GC HPLC High-Performance Liquid Chromatography (Separation) Analyte->HPLC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition & Processing MS->Data UV_Detector UV Detector (Detection) HPLC->UV_Detector UV_Detector->Data

Caption: Logical relationship of analytical techniques for this compound.

References

Application Notes and Protocols for GC-MS Analysis of Chlorinated Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of chlorinated dimethoxybenzene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, GC-MS methodology, and data analysis for the accurate identification and quantification of these compounds, which are of interest as potential environmental contaminants and synthetic intermediates.

Introduction

Chlorinated dimethoxybenzenes are a class of aromatic compounds that can be challenging to analyze due to the presence of multiple positional isomers with similar physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of these derivatives. This document provides a detailed methodology for their analysis.

The inherent isotopic distribution of chlorine atoms provides a distinct signature in the mass spectrum, aiding in the identification of chlorinated compounds. The presence of a prominent M+2 peak, approximately one-third the intensity of the molecular ion peak for a monochlorinated compound, is a key characteristic.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of chlorinated dimethoxybenzene derivatives from aqueous matrices.

Reagents and Materials:

  • Dichloromethane (DCM), pesticide residue grade or higher

  • Anhydrous sodium sulfate

  • Sample vials (amber glass, 2 mL)

  • Separatory funnel

  • Nitrogen gas stream evaporator

Procedure:

  • To a 1-liter aqueous sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog of a chlorinated dimethoxybenzene).

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the organic layer to separate from the aqueous layer.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL amber GC vial for analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector at 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-350.

  • Solvent Delay: 3 minutes.

Data Presentation

Quantitative Data

The following table summarizes the Kovats retention indices for 4-Chloro-1,2-dimethoxybenzene on different types of GC columns, providing a standardized measure of retention.

CompoundColumn TypeKovats Retention Index
4-Chloro-1,2-dimethoxybenzeneStandard non-polar1307, 1300, 1301, 1307, 1318
4-Chloro-1,2-dimethoxybenzeneSemi-standard non-polar1335.3
4-Chloro-1,2-dimethoxybenzeneStandard polar1959, 1951, 1959, 1975, 1994

Data sourced from PubChem CID 28048.

Mass Spectral Data

The identification of chlorinated dimethoxybenzene isomers is confirmed by their mass spectra. The molecular ion (M+) and the isotopic M+2 peak are key identifiers. The molecular weight of monochlorinated dimethoxybenzene is 172.61 g/mol .

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
2-Chloro-1,4-dimethoxybenzene172157, 129, 114, 96, 79
1-Chloro-2,4-dimethoxybenzene172157, 129, 114, 96
4-Chloro-1,2-dimethoxybenzene172157, 129, 114, 99
1-Chloro-3,5-dimethoxybenzene172157, 129, 114, 99

Data compiled from NIST WebBook and PubChem.

Characteristic Fragmentation: The primary fragmentation pathway for these compounds under electron ionization involves the loss of a methyl group (-CH3) to form the [M-15]+ fragment at m/z 157. Subsequent losses of carbon monoxide (CO) and chlorine radicals are also observed, leading to the other listed fragment ions. The presence of the chlorine isotope pattern (approximately 3:1 ratio for M+ and M+2) on the molecular ion and chlorine-containing fragments is a definitive characteristic.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample B Add Internal Standard A->B C Liquid-Liquid Extraction (DCM) B->C D Dry with Na2SO4 C->D E Concentrate (N2) D->E F Transfer to GC Vial E->F G Injection F->G H Separation (GC Column) G->H I Ionization (EI) H->I J Mass Analysis (MS) I->J K Peak Integration J->K L Library Search & Spectral Matching K->L M Quantification K->M N Reporting L->N M->N

Caption: GC-MS analysis workflow from sample preparation to data processing.

Logical Relationship for Compound Identification

Identification_Logic cluster_criteria Identification Criteria cluster_ms_features Key Mass Spectral Features Analyte Unknown Peak in Chromatogram RT Retention Time Match (with standard or Kovats Index) Analyte->RT MS Mass Spectrum Match (Library/Standard) Analyte->MS Identified Compound Identified RT->Identified MolIon Correct Molecular Ion (m/z 172) MS->MolIon Isotope Chlorine Isotope Pattern (M+2) MS->Isotope Fragments Characteristic Fragments (e.g., m/z 157) MS->Fragments MolIon->Identified Isotope->Identified Fragments->Identified

Caption: Logical workflow for the identification of chlorinated dimethoxybenzenes.

Application Note: NMR Spectroscopic Characterization of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of tetrachloro-1,4-dimethoxybenzene using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the symmetrical nature of the molecule, its NMR spectra are simple and diagnostic. This application note outlines the necessary materials, a step-by-step experimental procedure for sample preparation and data acquisition, and the expected spectral data. A workflow diagram is also provided for clarity.

Introduction

This compound is a halogenated aromatic ether. Its symmetrical structure, with a central benzene ring substituted by four chlorine atoms and two methoxy groups at positions 1 and 4, makes it an interesting candidate for NMR spectroscopic analysis. The equivalence of the four aromatic carbons and the two methoxy groups leads to a simplified NMR spectrum, which can be used to confirm the identity and purity of the compound. This protocol details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with copious amounts of water.[1]

Experimental Protocol

Materials
  • This compound (solid)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Kimwipes or glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[2][3][4][5]

  • Cap the vial and vortex until the solid is completely dissolved.

  • Prepare a filter by plugging a Pasteur pipette with a small piece of Kimwipe or glass wool.

  • Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters (typical for a 400 MHz spectrometer):

    • Pulse Program: zg30

    • Number of Scans: 8-16

    • Spectral Width: ~20 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • Acquire the ¹H NMR spectrum.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Use the same sample and ensure it is locked and shimmed.

  • Set the following acquisition parameters (typical for a 100 MHz ¹³C frequency):

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Spectral Width: ~250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

  • Acquire the ¹³C NMR spectrum.

  • Process the data with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted NMR Data

Due to the high degree of symmetry in this compound, a simple and clean NMR spectrum is anticipated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H3.8 - 4.0Singlet6H, 2 x -OCH₃
¹³C~150Singlet2C, C-OCH₃
¹³C~130Singlet4C, C-Cl
¹³C~60Singlet2C, -OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Data Interpretation

The ¹H NMR spectrum is expected to show a single sharp singlet corresponding to the six equivalent protons of the two methoxy groups.[1] The absence of any signals in the aromatic region (typically 6.5-8.0 ppm) confirms the full substitution of the benzene ring.

The ¹³C NMR spectrum is predicted to display three distinct signals. One signal for the two equivalent carbons attached to the methoxy groups, one for the four equivalent carbons bonded to the chlorine atoms, and a third signal for the two equivalent methoxy carbons.

Workflow Diagram

NMR_Workflow NMR Characterization Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (10-20 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter load 4. Insert Sample & Lock filter->load shim 5. Shim load->shim acquire_H1 6. Acquire 1H Spectrum shim->acquire_H1 acquire_C13 7. Acquire 13C Spectrum acquire_H1->acquire_C13 process 8. Fourier Transform, Phase & Baseline Correction acquire_C13->process reference 9. Reference Spectra (TMS & CDCl3) process->reference interpret 10. Interpret Spectra reference->interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

Application Notes and Protocols for Tetrachloro-1,4-dimethoxybenzene as a Biomarker for Wood-Decay Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, also known as Drosophilin A methyl ether (DAME), is a volatile organic compound (VOC) produced by several species of lignicolous (wood-decaying) fungi. Its presence can serve as a specific biomarker for detecting and identifying certain types of fungal activity, particularly in environmental contexts, forestry, and the assessment of material biodeterioration. This document provides detailed application notes and protocols for the extraction, detection, and quantification of this compound. Current research primarily associates this compound with basidiomycete fungi of the genus Phellinus. Notably, there is currently no scientific literature suggesting that major human fungal pathogens, such as Aspergillus or Candida species, produce this compound. Therefore, its application as a direct clinical biomarker for invasive fungal infections in humans is not supported by current evidence.

Fungal Sources and Production Levels

This compound is a secondary metabolite produced through a biosynthetic pathway that involves the halogenation and methylation of a precursor molecule. Research suggests that hydroquinone is a likely precursor to this compound. The production of DAME can be substantial in certain fungal species under specific growth conditions.

Quantitative Data on this compound Production
Fungal SpeciesSample MatrixConcentration RangeReference
Phellinus badiusDecayed Mesquite HeartwoodUp to 30,000 mg/kg[1][2]
Phellinus badiusDried Basidiocarps (Fruiting Bodies)Average of 24,000 mg/kg[2]
Phellinus fastuosusDried Fruiting Body2,400 mg/kg[1]
Phellinus fastuosusPeptone Medium Culture4 - 40 µM[3]
Phellinus robiniaeDried Fruiting Body~1,000 mg/kg[1]
Various Fungi and Forest LitterEnvironmental Samples (Sweden)<0.0017 - 3.81 mg/kg (wet weight)[4][5]

Experimental Protocols

The following protocols provide a framework for the analysis of this compound from fungal cultures and environmental samples.

Protocol 1: Extraction of this compound from Fungal Material

This protocol is suitable for extracting the biomarker from fungal fruiting bodies, mycelial cultures, or colonized wood samples.

Materials:

  • Fungal sample (e.g., dried fruiting body, freeze-dried mycelium, decayed wood)

  • Chloroform (CHCl₃) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass culture tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Gas chromatography vials with inserts

Procedure:

  • Sample Preparation: Homogenize the sample to a fine powder. For wet samples, determine the dry weight percentage by drying a subsample at 60°C until a constant weight is achieved.

  • Extraction:

    • Weigh approximately 0.5-3 g of the homogenized sample into a glass culture tube.

    • Add 10 mL of ethyl acetate or chloroform.

    • Vortex the mixture for 30 seconds.

    • For a more exhaustive extraction, incubate the mixture at 50°C for 24 hours with periodic agitation, or refrigerate for 3-7 days with periodic agitation.

  • Solvent Separation:

    • Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean glass tube.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the extract to remove any residual water.

    • Filter the dried extract into a round-bottom flask or a new tube.

    • Concentrate the solvent to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Storage: Transfer the concentrated extract to a gas chromatography vial and store at -20°C until analysis.

Protocol 2: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the detection and quantification of this compound due to its high sensitivity and specificity.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.

  • Column: J&W DB-5ms Ultra Inert (or equivalent 5% diphenyl / 95% dimethyl polysiloxane phase), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 1 minute.

    • Ramp 1: 1.3°C/min to 135°C.

    • Ramp 2: 5°C/min to 180°C.

    • Ramp 3: 20°C/min to 250°C, hold for 10 minutes.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification or full scan mode for identification.

    • Target Ions for SIM: The mass spectrum of this compound shows characteristic ions. Key ions to monitor would include the molecular ion and major fragment ions. Based on the NIST database, the molecular weight is 275.94 g/mol . The mass spectrum would show a characteristic isotopic pattern for four chlorine atoms.

Quantification:

  • Prepare a calibration curve using a certified analytical standard of this compound.

  • Spike samples with an internal standard (e.g., 2,2′,6,6′-tetrachlorobiphenyl) prior to extraction to correct for matrix effects and extraction efficiency.

Signaling Pathways and Visualization

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi is understood to be an enzyme-mediated process. While the complete pathway has not been fully elucidated, experimental evidence suggests a pathway beginning with a common aromatic precursor, hydroquinone. This precursor undergoes sequential chlorination and methylation steps. The chlorination is likely catalyzed by haloperoxidase enzymes, which are known to be secreted by lignin-degrading fungi. Subsequent methylation of the hydroxyl groups is likely carried out by O-methyltransferase enzymes.

Biosynthetic_Pathway cluster_precursor Primary Metabolism cluster_biosynthesis DAME Biosynthesis Hydroquinone Hydroquinone Chlorinated_Intermediates Chlorinated Hydroquinone Intermediates Hydroquinone->Chlorinated_Intermediates Haloperoxidases (x4 Cl⁻) Methylated_Intermediates Methylated and Chlorinated Intermediates Chlorinated_Intermediates->Methylated_Intermediates O-Methyltransferases (SAM -> SAH) DAME Tetrachloro-1,4- dimethoxybenzene (DAME) Methylated_Intermediates->DAME Further Methylation/ Chlorination Steps

Caption: Proposed biosynthetic pathway of this compound (DAME).

Experimental Workflow for Biomarker Analysis

The overall workflow for the analysis of this compound involves sample collection, preparation, instrumental analysis, and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Sample Collection (Fungal Culture, Wood, etc.) Homogenization Homogenization Collection->Homogenization Extraction Solvent Extraction (Ethyl Acetate/Chloroform) Homogenization->Extraction Concentration Drying & Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Compound Identification (Mass Spectrum & Retention Time) GCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General experimental workflow for DAME analysis.

Conclusion and Future Perspectives

This compound is a highly specific biomarker for certain wood-decaying fungi, particularly within the Phellinus genus. The protocols outlined here provide a robust framework for its detection and quantification in environmental and material samples. For professionals in drug development, while this specific compound does not appear to be a direct biomarker for human fungal pathogens, the methodologies for VOC analysis are transferable to the discovery and validation of other, more clinically relevant fungal biomarkers. Future research should focus on screening a wider range of fungal species for the production of this compound, fully elucidating its biosynthetic pathway, and exploring its potential ecological roles. The investigation of the broader fungal volatilome in clinical settings remains a promising frontier for the non-invasive diagnosis of infectious diseases.

References

Application Notes and Protocols for Reductive Dechlorination of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the reductive dechlorination of Tetrachloro-1,4-dimethoxybenzene. Due to a lack of specific literature for this exact substrate, the following protocols are based on established methods for the reductive dechlorination of structurally similar polychlorinated aromatic compounds. These methods offer potential pathways to partially or fully dechlorinated 1,4-dimethoxybenzene derivatives, which are valuable intermediates in pharmaceutical and materials science.

Introduction

This compound is a polyhalogenated aromatic ether. The removal of chlorine atoms from such molecules is a critical transformation in organic synthesis, often leading to compounds with significantly different biological and chemical properties. Reductive dechlorination can be achieved through several methods, including catalytic hydrodechlorination, chemical reduction with hydride reagents, and electrochemical reduction. The choice of method will depend on the desired product (partially or fully dechlorinated), scale of the reaction, and available resources.

Catalytic Hydrodechlorination using Palladium on Carbon (Pd/C)

Catalytic hydrodechlorination is a widely used and generally efficient method for the removal of chlorine atoms from aromatic rings. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, utilizing a hydrogen source to replace chlorine atoms with hydrogen.

Data Presentation: Catalytic Hydrodechlorination

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrodechlorination of a polychlorinated aromatic ether, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Substrate This compoundThis compoundThis compound
Catalyst 10% Pd/C (5 mol%)5% Pd/C (10 mol%)10% Pd/C (5 mol%) with Et3N
Hydrogen Source H₂ gas (1 atm)Ammonium formateH₂ gas (balloon)
Solvent MethanolEthanol/Water (9:1)Tetrahydrofuran
Temperature Room Temperature80 °C (Reflux)50 °C
Reaction Time 24 hours12 hours18 hours
Product(s) Mixture of partially and fully dechlorinated productsPrimarily 1,4-dimethoxybenzeneMixture of dechlorinated products
Yield Variable>90% (of 1,4-dimethoxybenzene)Variable
Experimental Protocol: Catalytic Hydrodechlorination with H₂ Gas
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.6 mmol) and 10% Palladium on carbon (0.19 g, 5 mol%).

  • Solvent Addition: Add 40 mL of methanol to the flask.

  • Atmosphere Exchange: Seal the flask and purge with nitrogen gas for 10 minutes. Subsequently, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired dechlorinated products.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh this compound and 10% Pd/C B Add to 3-necked flask with stir bar A->B C Add Methanol B->C Start Reaction D Purge with N2, then evacuate and backfill with H2 (3x) C->D E Stir vigorously at RT for 24h D->E F Filter through Celite® E->F Reaction Complete G Wash Celite® with Methanol F->G H Concentrate filtrate G->H I Purify by column chromatography H->I

Workflow for Catalytic Hydrodechlorination.

Chemical Reduction with Hydride Reagents

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) and milder ones like Sodium Borohydride (NaBH₄) can be employed for reductive dechlorination, although their effectiveness can vary depending on the substrate. LiAlH₄ is a very powerful reducing agent but requires anhydrous conditions, while NaBH₄ is milder and can be used in protic solvents.[1][2] For aryl halides, LiAlH₄ is generally more effective.

Data Presentation: Chemical Reduction
ParameterCondition 1 (LiAlH₄)Condition 2 (NaBH₄)
Substrate This compoundThis compound
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Anhydrous Tetrahydrofuran (THF)Isopropanol/Water (4:1)
Temperature 65 °C (Reflux)80 °C (Reflux)
Reaction Time 48 hours72 hours
Product(s) Mixture of partially dechlorinated productsLimited or no reaction
Yield Variable, may be lowTypically very low for aryl chlorides
Experimental Protocol: Reduction with LiAlH₄
  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL) and carefully add Lithium Aluminum Hydride (1.4 g, 36 mmol) in portions at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 g, 3.6 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (65 °C) for 48 hours.

  • Monitoring: Monitor the reaction progress by GC-MS analysis of quenched aliquots.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and then water (4.2 mL) (Fieser workup).

  • Work-up: Stir the resulting white precipitate at room temperature for 30 minutes, then filter and wash the solid with THF.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

G cluster_setup Reaction Setup (Anhydrous) cluster_reaction Reaction cluster_workup Quenching & Work-up A Add anhydrous THF and LiAlH4 to a flame-dried flask at 0°C B Add substrate solution in THF dropwise A->B C Warm to RT, then reflux for 48h B->C Start Reaction D Cool to 0°C C->D Reaction Complete E Quench with H2O, NaOH(aq), H2O D->E F Filter and wash solid E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

Workflow for LiAlH₄ Reduction.

Electrochemical Reductive Dechlorination

Electrochemical methods offer a green and controlled approach to reductive dechlorination. The reaction is driven by an applied potential at a cathode, where electrons are transferred to the substrate, leading to the cleavage of the carbon-chlorine bond.

Data Presentation: Electrochemical Reduction
ParameterIllustrative Condition
Substrate This compound
Working Electrode Glassy Carbon or Lead (Pb)
Counter Electrode Platinum (Pt) wire
Reference Electrode Ag/AgCl
Electrolyte 0.1 M Tetrabutylammonium tetrafluoroborate in Acetonitrile
Applied Potential -1.5 to -2.5 V (vs. Ag/AgCl)
Temperature Room Temperature
Reaction Time 6 - 12 hours
Product(s) Stepwise dechlorination products
Current Efficiency Dependent on potential and substrate concentration
Experimental Protocol: Electrochemical Reduction
  • Cell Assembly: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium tetrafluoroborate in anhydrous acetonitrile.

  • Substrate Addition: Add this compound to the electrolyte solution to a final concentration of 10 mM.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Electrolysis: Apply a constant potential (e.g., -2.0 V vs. Ag/AgCl) to the working electrode using a potentiostat.

  • Monitoring: Monitor the progress of the electrolysis by cyclic voltammetry or by analyzing aliquots of the electrolyte by HPLC or GC-MS.

  • Work-up: After the desired level of dechlorination is achieved (or the current drops to a low, steady value), stop the electrolysis.

  • Isolation: Extract the product from the electrolyte solution using an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with water to remove the electrolyte salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_setup Cell Setup cluster_electrolysis Electrolysis cluster_workup Work-up & Purification A Assemble 3-electrode cell B Prepare electrolyte and add substrate A->B C Deoxygenate with N2/Ar B->C D Apply constant potential C->D Start Electrolysis E Monitor reaction progress D->E F Stop electrolysis E->F Reaction Complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

References

Unveiling Molecular Architectures: Application Notes and Protocols for Single-Crystal X-ray Diffraction of Substituted Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of single-crystal X-ray diffraction (SCXRD) for the structural elucidation of substituted dimethoxybenzenes. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for novel material development. Understanding their precise three-dimensional structure is paramount for establishing structure-activity relationships (SAR), optimizing drug candidates, and engineering materials with desired properties.

Application Notes

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the absolute structure of crystalline solids at the atomic level. For substituted dimethoxybenzenes, SCXRD provides critical insights into:

  • Molecular Conformation: Determination of the precise arrangement of atoms, including the orientation of methoxy and other substituent groups relative to the benzene ring. This information is crucial for understanding receptor binding and intermolecular interactions.

  • Intermolecular Interactions: Identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.[1]

  • Polymorphism: Identification of different crystalline forms (polymorphs) of the same compound, which can have distinct physical and pharmacological properties.

  • Absolute Stereochemistry: Unambiguous assignment of the absolute configuration of chiral centers, a critical aspect in drug development where enantiomers can exhibit vastly different biological activities.

The structural data obtained from SCXRD are indispensable for computational modeling, aiding in the rational design of new derivatives with enhanced efficacy and targeted properties.

Crystallographic Data of Substituted Dimethoxybenzenes

The following table summarizes crystallographic data for a selection of substituted dimethoxybenzenes, providing a comparative overview of their structural parameters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
1,4-Dibromo-2,5-dimethoxybenzeneC₈H₈Br₂O₂MonoclinicP2₁/c6.573(1)8.438(2)8.756(2)9090.14(3)902[2]
4,4'-Dibromo-2',5'-dimethoxy-[1,1'-biphenyl]-2,5-dioneC₁₄H₁₀Br₂O₄MonoclinicP2₁/c8.236(2)12.393(3)14.582(4)90102.34(1)904
1,4-Di-tert-butyl-2,5-dimethoxybenzeneC₁₆H₂₆O₂MonoclinicP2₁/n9.782(2)8.213(2)10.153(2)90114.23(1)902[3][4]
2,3-Dichloro-1,4-dimethoxybenzeneC₈H₈Cl₂O₂MonoclinicP2₁/n8.453(2)9.876(2)10.878(3)90109.58(2)904[5]
(Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dioneC₁₈H₁₄Cl₂O₄MonoclinicP2₁/c8.877(3)9.914(3)10.294(3)90110.565(5)902[6]
Novel Dimethoxybenzene Derivative 1C₁₉H₁₆Br₂O₆MonoclinicP2₁/a------4[1]
Novel Dimethoxybenzene Derivative 2-MonoclinicP2₁-------[1]

Experimental Protocols

The following protocols provide a generalized yet detailed workflow for the single-crystal X-ray diffraction analysis of substituted dimethoxybenzenes.

Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis.[7] For substituted dimethoxybenzenes, which are typically crystalline solids at room temperature, the following methods are commonly employed:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, petroleum ether) to near saturation at room temperature.[1]

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane, chloroform).

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a more volatile, poor solvent (the "anti-solvent," e.g., hexane, diethyl ether).

    • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

    • The decrease in solubility upon cooling will promote crystal formation.

Crystal Mounting and Data Collection
  • Crystal Selection: Under a polarizing microscope, select a single crystal with well-defined faces, sharp edges, and a uniform appearance. The ideal crystal size is typically between 0.1 and 0.4 mm in at least two dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., cryo-oil, epoxy) on the tip of a glass fiber or a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[2]

    • Cool the crystal to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to assess crystal quality and determine the unit cell parameters.[2]

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected.[2]

    • Collect the diffraction data by rotating the crystal and recording the diffraction pattern on a detector (e.g., CCD, CMOS). Data is typically collected in a series of frames with small rotational increments.

Structure Solution and Refinement
  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as background scattering and Lorentz-polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[8] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[9]

  • Model Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for stereochemical reasonability.

Visualizations

The following diagrams illustrate the key workflows and relationships in the single-crystal X-ray diffraction analysis of substituted dimethoxybenzenes.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd Single-Crystal XRD Analysis cluster_analysis Structural Analysis & Application Synthesis Synthesis of Substituted Dimethoxybenzene Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff Cooling Cooling Purification->Cooling Mounting Crystal Selection & Mounting SlowEvap->Mounting VaporDiff->Mounting Cooling->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Model Validation Refinement->Validation MolecularGeo Molecular Geometry (Bond Lengths, Angles) Validation->MolecularGeo Interactions Intermolecular Interactions Validation->Interactions SAR Structure-Activity Relationship (SAR) MolecularGeo->SAR Interactions->SAR DrugDesign Drug Design & Optimization SAR->DrugDesign

Experimental Workflow for SCXRD Analysis

logical_relationship cluster_experimental Experimental Steps cluster_computational Computational Steps cluster_output Final Output Crystal High-Quality Single Crystal DiffractionData Diffraction Pattern (Intensities & Positions) Crystal->DiffractionData X-ray Diffraction ElectronDensity Electron Density Map DiffractionData->ElectronDensity Fourier Transform InitialModel Initial Structural Model ElectronDensity->InitialModel Model Building RefinedModel Refined Atomic Model InitialModel->RefinedModel Least-Squares Refinement CrystallographicData Crystallographic Information File (CIF) RefinedModel->CrystallographicData StructuralInsights Structural Insights (Conformation, Packing, etc.) CrystallographicData->StructuralInsights

Logical Flow of Crystallographic Analysis

References

Application Notes and Protocols: The Role of Titanium Tetrachloride as a Catalyst in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetrachloride (TiCl₄) is a versatile Lewis acid that has found significant application as a catalyst in a variety of organic transformations. Its strong electrophilicity and oxophilicity enable the activation of various functional groups, facilitating reactions under mild conditions. In the realm of chlorination reactions, TiCl₄ has emerged as a potent catalyst for the conversion of alcohols, aldehydes, and ketones to their corresponding chlorinated derivatives. It also plays a role in the chlorination of aromatic systems. These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals, where the introduction of a chlorine atom can modulate biological activity and provide a handle for further functionalization.

This document provides detailed application notes and experimental protocols for the use of titanium tetrachloride as a catalyst in key chlorination reactions, supported by quantitative data and mechanistic insights.

Stereoretentive Chlorination of Alcohols

The combination of titanium tetrachloride with thionyl chloride (SOCl₂) provides a mild and highly efficient method for the chlorination of alcohols. A key advantage of this catalytic system is the high degree of stereoretention observed, particularly with cyclic secondary alcohols.[1][2]

Application Notes

The TiCl₄-catalyzed chlorination of alcohols with SOCl₂ proceeds via the in-situ formation of a chlorosulfite intermediate. TiCl₄ is believed to chelate with the chlorosulfite, facilitating a front-side attack by the chloride ion, which leads to the observed retention of configuration.[1][2] This method is particularly useful for the synthesis of chiral chloroalkanes where maintaining stereochemical integrity is critical. The reaction is typically rapid, often completing within 15 minutes at 0 °C with catalytic amounts of TiCl₄.[1] For substrates prone to inversion, using stoichiometric amounts of TiCl₄ and lower temperatures (-78 °C) can ensure exclusive stereoretention.[3]

Quantitative Data
SubstrateTiCl₄ (mol%)Temperature (°C)Time (min)Yield (%)StereochemistryReference
l-Menthol1001595Retention[1]
trans-4-Methylcyclohexanol1001598Retention[3]
cis-4-Methylcyclohexanol1001596Retention[3]
1-Adamantanol1001588-[3]
cis-3,3,5-Trimethylcyclohexanol20001592Retention[3]
β-Cholestanol50001590Retention[3]
cis-3-Methylcyclohexanol200-78>12095Exclusive Retention[3]
Experimental Protocol: General Procedure for Stereoretentive Chlorination of a Secondary Alcohol
  • To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add thionyl chloride (1.5 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour to allow for the formation of the chlorosulfite intermediate.

  • Add titanium tetrachloride (10 mol%, 0.1 mmol) to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by the slow addition of cold water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chlorinated product.

Mechanistic Pathway

G cluster_0 Chlorosulfite Formation cluster_1 TiCl₄ Catalysis and Chlorination ROH R-OH (Alcohol) Chlorosulfite R-O-S(O)Cl (Chlorosulfite) ROH->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Complex [R-O-S(O)Cl---TiCl₄] Complex Chlorosulfite->Complex + TiCl₄ TiCl4 TiCl₄ Carbocation R⁺ (Carbocation Intermediate) Complex->Carbocation LeavingGroup [O=S(O)Cl---TiCl₄]⁻ Product R-Cl (Chloride) Carbocation->Product + Cl⁻ (from front side)

Caption: Proposed mechanism for the TiCl₄-catalyzed chlorination of alcohols.

Deoxygenative Chlorination of Aldehydes

A highly efficient method for the deoxygenative chlorination of aldehydes involves the use of dichloromethyl methyl ether (DCME) as the chlorine source and TiCl₄ as the catalyst. This reaction converts aldehydes into geminal dichlorides.[4][5]

Application Notes

This transformation is particularly useful for the synthesis of benzal chlorides from aromatic aldehydes. The reaction proceeds under mild conditions and provides high yields of the desired products. The proposed mechanism involves the activation of DCME by TiCl₄ to form a reactive electrophilic species which then reacts with the aldehyde.[1] This method offers an alternative to harsher chlorinating agents.

Quantitative Data
Aldehyde SubstrateTiCl₄ (equiv.)DCME (equiv.)Temperature (°C)Yield (%)Reference
4-Methoxybenzaldehyde1.03.04099[6]
4-Methylbenzaldehyde0.52.02595[6]
Benzaldehyde0.52.02592[6]
4-Chlorobenzaldehyde0.52.02585[6]
4-Nitrobenzaldehyde1.03.04070[6]
Experimental Protocol: Deoxygenative Chlorination of 4-Methoxybenzaldehyde
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, dissolve 4-methoxybenzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add dichloromethyl methyl ether (3.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.0 mmol) dropwise to the stirred solution.

  • After the addition is complete, warm the reaction mixture to 40 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (20 g).

  • Stir the mixture vigorously until the ice has melted, and then transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure geminal dichloride.

Logical Workflow

G Aldehyde Aromatic Aldehyde Reaction Deoxygenative Chlorination Aldehyde->Reaction DCME Dichloromethyl Methyl Ether (DCME) DCME->Reaction TiCl4 TiCl₄ Catalyst TiCl4->Reaction Dichloride Geminal Dichloride Reaction->Dichloride

Caption: Workflow for deoxygenative chlorination of aldehydes.

Chlorination of α,β-Unsaturated Ketones

Titanium tetrachloride, in combination with a chloride source such as tetrabutylammonium chloride (n-Bu₄NCl), can catalyze the conjugate addition of a chloromethyl group to α,β-unsaturated ketones, followed by an aldol reaction with an aldehyde to produce syn-α-chloromethyl-β-hydroxy ketones.[4]

Application Notes

This three-component coupling reaction is a powerful tool for the stereoselective synthesis of complex molecules. The reaction proceeds via the formation of a titanium enolate, which then reacts with an aldehyde. The stereoselectivity is generally high, favoring the syn-diastereomer. This method is valuable in drug development for constructing chiral building blocks.

Quantitative Data
Vinyl KetoneAldehydeChloride SourceYield (%)Diastereomeric Ratio (syn:anti)Reference
1-Penten-3-oneBenzaldehyden-Bu₄NCl75>95:5[4]
1-Penten-3-oneCyclohexanecarboxaldehyden-Bu₄NCl80>95:5[4]
3-Buten-2-one4-Chlorobenzaldehyden-Bu₄NCl72>95:5[4]
Experimental Protocol: Synthesis of a syn-α-Chloromethyl-β-hydroxy Ketone
  • To a solution of the α,β-unsaturated ketone (1.0 mmol) and tetrabutylammonium chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere, add titanium tetrachloride (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by flash chromatography on silica gel to yield the desired product.

Chlorination of Aromatic Compounds

Titanium tetrachloride can be used as a co-catalyst with aluminum chloride (AlCl₃) for the selective chlorination of benzene and chlorobenzene. This mixed catalyst system offers high efficiency in chlorine utilization and controls the isomer distribution of the dichlorinated products.[7]

Application Notes

In the Friedel-Crafts chlorination of benzene, the AlCl₃/TiCl₄ catalyst system promotes the formation of chlorobenzene and subsequently dichlorobenzenes. The presence of TiCl₄ influences the para to ortho isomer ratio of the dichlorobenzene products. The reaction is typically carried out at moderate temperatures (e.g., 50 °C).

Experimental Protocol: Selective Chlorination of Benzene
  • Charge a reactor equipped with a stirrer, a gas inlet, and a condenser with a mixture of benzene (e.g., 44.4% by weight) and monochlorobenzene (e.g., 55.6% by weight).

  • Add anhydrous aluminum chloride (e.g., 0.35 g per 3.5 moles of aromatic mixture) and anhydrous titanium tetrachloride (e.g., 3.15 g per 3.5 moles of aromatic mixture) to the reactor.

  • Warm the stirred mixture to 50 °C.

  • Introduce chlorine gas at a controlled rate (e.g., 600-800 mL/min).

  • Monitor the reaction progress by periodically taking samples and analyzing them by gas-liquid chromatography.

  • Upon reaching the desired conversion, stop the chlorine flow and cool the reaction mixture.

  • The product mixture can be worked up by washing with water and dilute base to remove the catalyst, followed by distillation to separate the chlorinated products.

Safety Precautions

Titanium tetrachloride is a corrosive and moisture-sensitive liquid. It reacts violently with water, releasing hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

Titanium tetrachloride is a highly effective and versatile catalyst for a range of chlorination reactions. Its ability to promote reactions under mild conditions, often with high selectivity, makes it a valuable tool for organic synthesis in research and industrial settings. The protocols and data presented herein provide a foundation for the application of TiCl₄-catalyzed chlorination in the development of new chemical entities and manufacturing processes.

References

Application Notes and Protocols for Environmental Sampling of Chlorinated Volatile Organic Compounds (CVOCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the environmental sampling of Chlorinated Volatile Organic Compounds (CVOCs). The procedures outlined herein are based on established methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), to ensure the collection of representative samples and the generation of high-quality, defensible data.

Introduction

Chlorinated volatile organic compounds (CVOCs) are a group of synthetic chemicals that are widely used as solvents, degreasers, and in the production of other chemicals. Due to their volatility and persistence, they are common environmental contaminants found in soil, groundwater, and air. Accurate and reliable sampling is the critical first step in the assessment and remediation of CVOC contamination. Improper sampling techniques can lead to significant underestimation of contaminant concentrations, potentially resulting in incorrect risk assessments and ineffective remedial actions.[1]

This guide details the standardized procedures for collecting environmental samples for CVOC analysis from three primary matrices: soil, groundwater, and ambient air.

Soil Sampling for CVOCs

Soil sampling for CVOCs requires specific procedures to minimize the loss of volatile compounds during collection and handling.[1] EPA Method 5035A is the standard for collecting soil samples for volatile organic analysis.[2]

Data Presentation: Soil Sampling and Preservation Methods
ParameterLow-Concentration Method (EPA 5035A)High-Concentration Method (EPA 5035A)
Applicability Soils with expected CVOC concentrations of 0.5 to 200 µg/kg.[3][4]Soils with expected CVOC concentrations >200 µg/kg.[3][4]
Preservation Sodium bisulfate solution or freezing.[2]Methanol.[2][5]
Holding Time 14 days if chemically preserved; 48 hours to preserve if unpreserved.[6]14 days.[5]
Advantages Minimizes volatilization loss as the sample vial is not opened prior to analysis.[4] Provides low detection limits.[5]Methanol effectively extracts and preserves CVOCs.[7][8] Allows for sample dilution if concentrations are very high.[5]
Limitations The entire sample is used, so no re-analysis is possible if concentrations are out of calibration range.[5] Sodium bisulfate is not suitable for calcareous soils.[6]Methanol is a flammable solvent requiring careful handling. Higher detection limits compared to the low-concentration method.[5]
Experimental Protocol: Soil Sampling (EPA Method 5035A)

Materials:

  • Soil coring device (e.g., Terra Core® sampler, EasyDraw Syringe®)

  • 40-mL VOA vials with PTFE-lined septa, pre-weighed

  • For low-concentration samples: Vials pre-preserved with sodium bisulfate

  • For high-concentration samples: Vials pre-preserved with methanol

  • Cooler with ice

  • Chain of Custody forms

  • Personal Protective Equipment (PPE) as required by the site-specific health and safety plan

Procedure:

  • Site Preparation: Clear the sampling location of any surface debris.

  • Sample Collection:

    • Advance the soil coring device to the desired sampling depth.

    • Immediately upon retrieval of the core, collect a sample using a dedicated coring tool. This minimizes the exposure time of the soil to the atmosphere, which can cause a significant loss of volatiles.[9]

  • Sample Preservation:

    • Low-Concentration Method: Extrude the soil plug directly into a pre-weighed 40-mL VOA vial containing sodium bisulfate. Ensure the soil is completely submerged in the preservative.

    • High-Concentration Method: Extrude the soil plug into a pre-weighed 40-mL VOA vial containing methanol.[5]

  • Sealing and Labeling: Immediately cap the vial tightly. Wipe any soil from the exterior of the vial and label it with the sample ID, date, time, and sampler's initials.

  • Quality Control: Collect field duplicates and trip blanks as required by the project's Quality Assurance Project Plan (QAPP).

  • Storage and Transport: Place the labeled vials in a cooler with ice (maintained at ≤6°C but above freezing) for transport to the laboratory.[2]

  • Documentation: Complete the Chain of Custody form, documenting all sample information.

Visualization: Soil Sampling Workflow

Soil_Sampling_Workflow cluster_field Field Activities cluster_lab Laboratory Activities A Prepare Sampling Location B Collect Soil Core A->B C Sub-sample with Coring Device B->C D Low-Concentration Sample (Preserve with Sodium Bisulfate) C->D <200 µg/kg E High-Concentration Sample (Preserve with Methanol) C->E >200 µg/kg F Seal and Label Vials D->F E->F G Store on Ice (≤6°C) F->G H Complete Chain of Custody G->H I Sample Receipt and Login H->I Transport J Purge and Trap Analysis (e.g., GC/MS) I->J

Figure 1: Workflow for CVOC Soil Sampling and Analysis.

Groundwater Sampling for CVOCs

The primary objective of groundwater sampling for CVOCs is to obtain a sample that is representative of the aquifer conditions, which requires minimizing aeration and turbulence during sample collection.

Data Presentation: Groundwater Sampling Methods
ParameterLow-Flow Purging and SamplingPassive Diffusion Bag (PDB) Sampling
Principle Groundwater is purged from the well at a low rate (typically <500 mL/min) to minimize drawdown and turbidity until water quality parameters stabilize.[10]A semi-permeable polyethylene bag filled with deionized water is deployed in the well screen interval, allowing VOCs to diffuse into the bag until equilibrium is reached.
Applicability Suitable for a wide range of hydrogeological conditions. Considered a standard for representative groundwater sampling.[11]Specifically for VOCs. Best suited for wells with sufficient water column and where long-term monitoring is conducted.
Advantages Provides a representative sample of the formation water.[10] Reduces purge water volume. Minimizes sample aeration and turbidity.[11]No purge water generated. Simple and cost-effective for long-term monitoring. Reduces field time per sampling event.
Limitations Can be time-consuming for initial setup and stabilization.[11] Requires specialized pumping equipment.Requires a deployment period (typically 2 weeks). Not suitable for all CVOCs or for obtaining a large sample volume.
Typical Flow Rate < 250 mL/min for volatile samples.[12]N/A
Experimental Protocol: Low-Flow Groundwater Sampling

Materials:

  • Low-flow submersible pump (e.g., bladder pump, peristaltic pump) with dedicated or decontaminated tubing

  • Water level indicator

  • Flow-through cell with multi-parameter sonde (for pH, conductivity, dissolved oxygen, temperature, and turbidity)

  • 40-mL VOA vials, pre-preserved with hydrochloric acid (HCl)

  • Cooler with ice

  • Chain of Custody forms

  • PPE

Procedure:

  • Pre-Sampling: Measure the static water level in the well.

  • Pump Placement: Lower the pump intake to the middle of the well screen interval.

  • Purging:

    • Begin pumping at a low flow rate (100-500 mL/min) and monitor the water level to ensure minimal drawdown (<0.1 m if possible).[12][13]

    • Direct the pump discharge through the flow-through cell and monitor water quality parameters.

    • Continue purging until all parameters have stabilized (typically for at least three consecutive readings).

  • Sample Collection:

    • Disconnect the tubing from the flow-through cell.

    • Reduce the flow rate to minimize aeration (<250 mL/min for VOCs).[12]

    • Fill the 40-mL VOA vials directly from the tubing, allowing the water to flow gently down the inside of the vial to minimize turbulence.

    • Fill the vial to form a positive meniscus, ensuring no air bubbles are trapped.

    • Immediately cap the vial tightly. Invert the vial and tap to check for air bubbles. If bubbles are present, discard the sample and collect a new one.

  • Quality Control, Storage, and Documentation: Follow the same procedures as outlined in the soil sampling protocol (Sections 2.2.5 - 2.2.7). Preserved samples have a holding time of 14 days.

Visualization: Low-Flow Groundwater Sampling Workflow

Groundwater_Sampling_Workflow cluster_field Field Activities cluster_lab Laboratory Activities A Measure Static Water Level B Deploy Pump to Screen Interval A->B C Initiate Low-Flow Purging (<500 mL/min) B->C D Monitor Water Quality Parameters (pH, DO, Turbidity, etc.) C->D E Parameters Stabilized? D->E E->C No F Collect Sample in VOA Vials (No Headspace) E->F Yes G Store on Ice (≤6°C) F->G H Complete Chain of Custody G->H I Sample Receipt and Login H->I Transport J Purge and Trap Analysis (e.g., GC/MS) I->J

Figure 2: Workflow for Low-Flow Groundwater Sampling.

Ambient Air Sampling for CVOCs

Ambient air sampling for CVOCs is typically performed using specially prepared canisters, as described in EPA Method TO-15.[13]

Data Presentation: Air Sampling and Analysis Performance
ParameterEPA Method TO-15
Principle Whole air samples are collected in evacuated, passivated stainless steel canisters. The VOCs are then concentrated from the air sample and analyzed by GC/MS.[1][9]
Applicability Measurement of a wide range of VOCs in ambient air.[13]
Method Detection Limit (MDL) Typically 0.2 - 0.5 ppbv for most compounds. Can be lowered with Selective Ion Monitoring (SIM).[9][14]
Precision (Reproducibility) The coefficient of variation for replicate measurements generally ranges from 1.3% to 19.0%.[15]
Sample Stability Most CVOCs are stable in canisters for up to 30 days. Recoveries for many VOCs after 7 days are >90%.[15]

Table of Method Detection Limits (MDLs) for Selected CVOCs using EPA TO-15 (Scan Mode)

CompoundMDL (ppbv)MDL (µg/m³)
Dichlorodifluoromethane0.050.2
Chloromethane0.050.1
Vinyl Chloride0.050.1
Trichlorofluoromethane0.050.3
1,1-Dichloroethene0.050.2
Methylene Chloride0.050.2
1,1-Dichloroethane0.050.2
Chloroform0.251.2
Carbon Tetrachloride0.422.6
Chlorobenzene0.341.6
Source: Adapted from EPA Method TO-15 documentation.[9][16]
Experimental Protocol: Ambient Air Sampling (EPA Method TO-15)

Materials:

  • Pre-cleaned, evacuated, and certified passivated canister (e.g., Summa canister)

  • Flow-regulating device (for time-integrated sampling)

  • Pressure gauge

  • Chain of Custody forms

  • PPE

Procedure:

  • Pre-Sampling: Record the initial vacuum of the canister from the certification tag.

  • Sampling Location Setup: Place the canister at the desired sampling location, typically at breathing zone height (approximately 1.5 meters above the ground).

  • Sample Collection:

    • Grab Sample: Open the canister valve fully and allow it to fill until the pressure equalizes with the ambient pressure. This is a very rapid sample.

    • Time-Integrated Sample: Attach a pre-calibrated flow controller to the canister valve. Open the valve and allow the canister to fill slowly over a predetermined period (e.g., 8 or 24 hours).

  • Post-Sampling:

    • Close the canister valve securely.

    • Record the final pressure of the canister.

    • Attach an identification tag with all relevant sampling information.

  • Quality Control, Storage, and Documentation:

    • Collect field duplicate samples as required by the QAPP.

    • Store and transport the canister at ambient temperature, protected from physical damage.

    • Complete the Chain of Custody form.

Visualization: Air Sampling Workflow

Air_Sampling_Workflow cluster_field Field Activities cluster_lab Laboratory Activities A Verify Initial Canister Vacuum B Position Canister at Sampling Location A->B C Collect Sample (Grab or Time-Integrated) B->C D Close Valve and Record Final Pressure C->D E Attach ID Tag D->E F Complete Chain of Custody E->F G Sample Receipt and Login F->G Transport H Pre-concentration and GC/MS Analysis G->H

References

Troubleshooting & Optimization

optimizing reaction conditions for Tetrachloro-1,4-dimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tetrachloro-1,4-dimethoxybenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic approaches to this compound:

  • Direct Electrophilic Chlorination: This method involves the exhaustive chlorination of 1,4-dimethoxybenzene using a chlorinating agent and typically a Lewis acid catalyst. While direct, controlling the reaction to achieve complete tetrachlorination without significant side products can be challenging.

  • Williamson Ether Synthesis: This route starts from tetrachlorohydroquinone, which is then dimethylated using an appropriate methylating agent, such as iodomethane or dimethyl sulfate, in the presence of a base.[1] This method often provides a cleaner product with fewer chlorinated byproducts.

Q2: What are the common challenges encountered during the direct chlorination of 1,4-dimethoxybenzene?

The direct chlorination of 1,4-dimethoxybenzene is an electrophilic aromatic substitution reaction. The two methoxy groups are strongly activating, making the aromatic ring highly susceptible to chlorination.[2] However, this high reactivity can lead to several challenges:

  • Incomplete Chlorination: Achieving exhaustive chlorination to the tetrachloro-substituted product can be difficult, often resulting in a mixture of mono-, di-, and trichlorinated intermediates.

  • Side Reactions: Under forcing reaction conditions required for tetrachlorination, side reactions such as ether cleavage can occur, leading to the formation of hydroxylated and subsequently chlorinated phenolic impurities. These byproducts can complicate purification.

  • Isomer Formation: Incomplete chlorination can lead to the formation of various positional isomers of di- and trichloro-1,4-dimethoxybenzene, which may be difficult to separate from the desired product.

  • Reaction Control: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and minimize the formation of undesirable byproducts.

Q3: Which catalysts are suitable for the direct chlorination of 1,4-dimethoxybenzene?

Lewis acid catalysts are typically employed to facilitate the chlorination of aromatic compounds. For the chlorination of 1,4-dimethoxybenzene, common Lewis acids include:

  • Iron(III) chloride (FeCl₃)

  • Aluminum chloride (AlCl₃)

  • Titanium tetrachloride (TiCl₄)

It is important to note that some catalysts, like titanium tetrachloride, have been reported to show high selectivity for the formation of mono-chloro-1,4-dimethoxybenzene, which may not be ideal for achieving exhaustive chlorination.[2][3] The choice of catalyst and its concentration should be carefully optimized for the desired tetrachloro product.

Troubleshooting Guides

Direct Chlorination of 1,4-Dimethoxybenzene
Issue Potential Cause Recommended Solution
Low Yield of this compound Insufficient chlorinating agent.Increase the molar equivalents of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) relative to 1,4-dimethoxybenzene.
Reaction time is too short.Extend the reaction time to allow for complete chlorination. Monitor the reaction progress using techniques like GC-MS or TLC.
Inadequate catalyst activity or concentration.Increase the catalyst loading or consider using a more potent Lewis acid catalyst.
Presence of Intermediately Chlorinated Products (Mono-, Di-, Tri-chloro) Incomplete reaction.As with low yield, increase the amount of chlorinating agent, prolong the reaction time, or increase the catalyst concentration. Stepwise addition of the chlorinating agent may also help drive the reaction to completion.
Formation of Colored Impurities Side reactions, such as polymerization or degradation of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Maintain strict temperature control.
Difficult Purification of the Final Product Presence of closely related chlorinated isomers or phenolic byproducts from ether cleavage.Purification can be attempted by recrystallization from a suitable solvent or by column chromatography. For phenolic impurities, a basic wash (e.g., with dilute NaOH solution) during the work-up can help remove them.
Williamson Ether Synthesis of this compound
Issue Potential Cause Recommended Solution
Incomplete Dimethylation Insufficient base or methylating agent.Ensure at least two equivalents of base and methylating agent are used per equivalent of tetrachlorohydroquinone.
Low reaction temperature.Gently heating the reaction mixture may be required to drive the reaction to completion, depending on the reactivity of the methylating agent and the solvent used.
Poor solubility of tetrachlorohydroquinone or its salt.Choose a solvent in which the reactants, especially the deprotonated tetrachlorohydroquinone, have good solubility (e.g., DMSO, DMF).
Low Product Yield Loss of product during work-up.Ensure thorough extraction of the product from the aqueous layer. Minimize transfers and use appropriate washing steps.
Hydrolysis of the methylating agent.Add the methylating agent to the reaction mixture containing the base and tetrachlorohydroquinone. Ensure anhydrous conditions if using a moisture-sensitive base or solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes for Chlorinated 1,4-Dimethoxybenzene Derivatives

Synthetic Route Starting Material Key Reagents Typical Products Advantages Challenges
Direct Chlorination1,4-DimethoxybenzeneChlorine gas or Sulfuryl chloride, Lewis Acid CatalystMixture of mono-, di-, tri-, and this compoundDirect, one-step process.Difficult to control selectivity for a single product; potential for side reactions.
Williamson Ether SynthesisTetrachlorohydroquinoneIodomethane or Dimethyl sulfate, Base (e.g., KOH, K₂CO₃)This compoundHigh selectivity for the tetrachloro product; cleaner reaction profile.[1]Requires the synthesis or purchase of the tetrachlorohydroquinone starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis[1]

This protocol is adapted from a known procedure for the synthesis of 2,3,5,6-tetrachloro-1,4-dimethoxybenzene.

Materials:

  • Tetrachlorohydroquinone

  • Potassium hydroxide (KOH)

  • Iodomethane (CH₃I)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrachlorohydroquinone (1.0 eq) and potassium hydroxide (4.0 eq) in dimethyl sulfoxide.

  • With vigorous stirring at room temperature, add iodomethane (2.2 eq) dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • After the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 4g scale reaction).

  • Wash the combined organic phases with water (5 x 150 mL for a 4g scale reaction) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_direct_chlorination Route 1: Direct Chlorination cluster_williamson_ether Route 2: Williamson Ether Synthesis dc_start 1,4-Dimethoxybenzene dc_react Chlorination (Chlorinating Agent, Lewis Acid Catalyst) dc_start->dc_react dc_workup Aqueous Work-up (Quenching, Extraction) dc_react->dc_workup dc_purify Purification (Recrystallization or Chromatography) dc_workup->dc_purify dc_product This compound dc_purify->dc_product we_start Tetrachlorohydroquinone we_react Dimethylation (Methylating Agent, Base) we_start->we_react we_workup Aqueous Work-up (Neutralization, Extraction) we_react->we_workup we_purify Purification (Recrystallization) we_workup->we_purify we_product This compound we_purify->we_product

Caption: Synthetic routes to this compound.

troubleshooting_direct_chlorination Troubleshooting Logic for Direct Chlorination start Reaction Outcome Analysis low_yield Low Yield of Tetrachloro Product? start->low_yield incomplete_rxn Incomplete Chlorination? low_yield->incomplete_rxn Yes end Optimized Reaction low_yield->end No impurities Presence of Impurities? incomplete_rxn->impurities Yes solution1 Increase Chlorinating Agent Increase Reaction Time Increase Catalyst Load incomplete_rxn->solution1 No solution2 Optimize Temperature Control Use Inert Atmosphere impurities->solution2 Yes solution3 Recrystallization Column Chromatography Basic Wash for Phenolic Impurities impurities->solution3 No, but purification needed solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for direct chlorination.

References

Technical Support Center: Purification of Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chlorinated aromatic compounds.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor resolution or co-elution of my chlorinated aromatic isomers?

Answer: Poor resolution of isomers is a common challenge due to their similar physicochemical properties. Several factors could be contributing to this issue:

  • Inappropriate Column Selection: The choice of HPLC column is critical. For positional aromatic isomers, columns that provide π-π and dipole-dipole interactions, such as phenyl- or pentafluorophenyl (PFP)-based columns, are often effective. For enantiomers, a chiral stationary phase (CSP) is necessary.[1]

  • Mobile Phase Composition: The mobile phase composition significantly impacts selectivity. Varying the organic modifier (e.g., acetonitrile vs. methanol) or adjusting the mobile phase pH can alter the interactions between the analytes and the stationary phase, improving separation.[1]

  • Gradient Slope: If using a gradient, it may be too steep. A shallower gradient can enhance the resolution between closely eluting peaks.[2]

  • Temperature: Column temperature can affect selectivity. Experimenting with temperatures both above and below your current setting (e.g., ±15°C) may improve resolution.[3]

Question: My peak shape is poor (tailing or fronting). What can I do?

Answer: Poor peak shape can compromise quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns. Using a highly deactivated column or adding a competitive base (like triethylamine) to the mobile phase can mitigate this.[3]

  • Peak Fronting: This is typically a sign of column overload. Try injecting a smaller sample volume or diluting your sample.

Question: My retention times are shifting between runs. What is the cause?

Answer: Unstable retention times can make peak identification difficult. Potential causes include:

  • System Leaks: Check all fittings for leaks.

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed and that the components are miscible. If using a gradient, ensure the pump is functioning correctly.[4]

  • Column Temperature Fluctuations: Use a reliable column oven to maintain a consistent temperature.

Gas Chromatography (GC)

Question: I am observing unexpected peaks in my GC chromatogram. What are they?

Answer: Extraneous peaks in a GC analysis of chlorinated aromatic compounds can originate from several sources:

  • Solvent or Glassware Contamination: Impurities in solvents or improperly cleaned glassware can introduce contaminants.[5]

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.[5][6]

  • Sample Carryover: Highly concentrated or "sticky" samples from a previous injection can carry over into the next run.[5]

  • Impurities in Standards or Reagents: Even high-purity standards can contain trace impurities. For instance, technical mixtures of chlorinated paraffins have been found to contain impurities like C9-chlorinated paraffins or aromatic compounds.[7]

  • Thermal Degradation: Some chlorinated compounds can degrade in the hot injector port, leading to the formation of new compounds and extra peaks.

Crystallization

Question: My chlorinated aromatic compound is "oiling out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution temperature is above the compound's melting point.[8] To prevent this:

  • Increase the Solvent Volume: Add more solvent to keep the compound dissolved at a lower temperature.

  • Lower the Crystallization Temperature: Allow the solution to cool more slowly to a lower temperature before crystallization begins.

  • Change the Solvent System: Use a solvent with a lower boiling point or a solvent mixture that allows for crystallization at a lower temperature.

Question: The crystallization is happening too quickly, leading to impure crystals. How can I slow it down?

Answer: Rapid crystallization can trap impurities within the crystal lattice.[8] To promote slower crystal growth:

  • Use More Solvent: Exceed the minimum amount of hot solvent needed to dissolve the solid. This will keep the compound in solution longer as it cools.[8]

  • Slow Cooling: Insulate the flask to slow the rate of cooling.

  • Reduce the Surface Area: If the solvent pool is shallow in a large flask, it will cool too quickly. Use a smaller flask.[8]

Question: My recovery is very low after crystallization. What went wrong?

Answer: Low recovery can be due to several factors:

  • Using Too Much Solvent: This will result in a significant amount of your compound remaining in the mother liquor.[8] You can test the mother liquor by dipping a stirring rod in it and seeing if a solid residue forms upon evaporation.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure the solution and filtration apparatus are kept hot.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve some of the product. Use a cold, less-solubilizing solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with chlorinated aromatic compounds? A1: Common impurities can include positional and geometric isomers formed during synthesis, unreacted starting materials, byproducts from side reactions, and in the case of environmental samples, other co-extracted lipophilic compounds.[9] For example, in the synthesis of industrial chloroparaffins, aromatic compounds have been identified as impurities.[7]

Q2: Which purification technique is best for separating chlorinated aromatic isomers? A2: The choice of technique depends on the specific isomers.

  • HPLC: Often the method of choice, especially with specialized columns like phenyl or PFP for positional isomers and chiral columns for enantiomers.[1]

  • Gas Chromatography (GC): Effective for volatile and thermally stable isomers. High-resolution capillary columns are essential.

  • Crystallization: Can be effective if there are significant differences in the solubility of the isomers. However, it can be challenging for closely related isomers.

Q3: How can I remove sulfur from my sample extract, which interferes with the analysis of chlorinated pesticides? A3: Activated copper powder can be used to remove sulfur. To avoid potential reactions with some chlorinated pesticides, it is best to add the copper powder to the top of a Florisil® solid-phase extraction (SPE) tube. This minimizes the contact time as the sample passes through.[10]

Q4: What is a good general-purpose column chromatography method for cleaning up chlorinated aromatic compounds? A4: Column chromatography using silica gel or Florisil is a widely used and effective cleanup method.[9][11] The choice of elution solvents depends on the polarity of the target compounds and the impurities to be removed. A common approach for chlorinated pesticides involves elution with solvents of increasing polarity, such as mixtures of ethyl ether and hexane.[12]

Data Presentation

Table 1: Comparison of Recovery Rates for Chlorinated Pesticides using Different Extraction and Cleanup Methods.

CompoundExtraction MethodCleanup MethodSample MatrixAverage Recovery (%)Reference
β-HCHSoxhletFlorisil ColumnMilk95.2[13]
γ-HCHSoxhletFlorisil ColumnMilk96.8[13]
HeptachlorSoxhletFlorisil ColumnMilk94.5[13]
p,p'-DDESoxhletFlorisil ColumnMilk98.1[13]
p,p'-DDTSoxhletFlorisil ColumnMilk97.5[13]
Various PesticidesLiquid-LiquidFlorisil Mini-column-82-104
Various PesticidesSupercritical Fluid Extraction--Density and temperature dependent

Table 2: Purity and Recovery of Polychlorinated Biphenyls (PCBs) with and without Cleanup.

AnalyteMethodPurity/AccuracyRecovery (%)Reference
PCBsFlorisil Column CleanupSignificantly more accurate and precise at lower concentrations-[9]
PCB CongenersSolid Phase Extraction-47.1 - 100[14]
PAHsIntegrated Method 4-30 - 80[15]
PCBsIntegrated Method 4-92.17 - 124.9[15]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Cleanup of Chlorinated Hydrocarbons

This protocol is a general guideline for separating chlorinated hydrocarbons from other organic compounds.

1. Materials:

  • Glass chromatography column
  • Silica gel (activated)
  • Anhydrous sodium sulfate
  • Glass wool or cotton
  • Elution solvents (e.g., n-hexane, dichloromethane)
  • Sample extract concentrated to a small volume

2. Column Packing: a. Insert a small plug of glass wool or cotton at the bottom of the column. b. Add a small layer of anhydrous sodium sulfate. c. Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., n-hexane). d. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. e. Add another layer of anhydrous sodium sulfate on top of the silica gel bed to protect the surface when adding the sample and eluents. f. Drain the solvent until the level is just at the top of the sodium sulfate layer. Do not let the column run dry.

3. Sample Loading: a. Carefully apply the concentrated sample to the top of the column. b. Allow the sample to absorb into the silica gel. c. Rinse the sample container with a small amount of the initial eluent and add this to the column.

4. Elution: a. Begin eluting the column with the least polar solvent. For separating chlorinated hydrocarbons from more polar pesticides, an initial elution with 10% dichloromethane in n-hexane can be used to collect the chlorinated hydrocarbon fraction.[11] b. Collect fractions of a defined volume. c. Gradually increase the polarity of the elution solvent to elute compounds with stronger interactions with the silica gel. d. Monitor the fractions using a suitable analytical technique (e.g., TLC, GC) to determine which fractions contain the compound of interest.

5. Concentration: a. Combine the fractions containing the purified compound. b. Concentrate the solution using a rotary evaporator or a gentle stream of nitrogen to obtain the purified product.

Protocol 2: Sample Preparation and Initial HPLC Method Development for Chlorinated Aromatic Isomers

This protocol outlines a systematic approach to developing an HPLC method for separating chlorinated aromatic isomers.[2]

1. Sample Preparation: a. Prepare individual stock solutions of each isomer at 1 mg/mL in a suitable solvent (e.g., acetonitrile for reversed-phase, n-hexane for normal-phase). b. Create a mixed standard solution containing all isomers at a concentration of approximately 50 µg/mL. c. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[1]

2. Initial Reversed-Phase Screening: a. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A: Water, B: Acetonitrile. c. Gradient: Start with a broad scouting gradient (e.g., 50% B to 95% B over 15 minutes) to determine the elution range. d. Flow Rate: 1.0 mL/min. e. Temperature: 30 °C. f. Detection: UV detector at a suitable wavelength (e.g., 210 nm).

3. Optimization: a. Adjust Gradient: If peaks are co-eluting, use a shallower gradient to improve resolution. b. Vary Organic Modifier: Replace acetonitrile with methanol to see if selectivity changes. c. Adjust Temperature: Test the separation at different column temperatures (e.g., 25 °C and 40 °C). d. Change Column: If resolution is still insufficient, try a different stationary phase (e.g., a PFP column).

4. Normal-Phase Chromatography (if necessary): a. Column: Use a normal-phase column (e.g., silica or diol). b. Mobile Phase: Start with a non-polar solvent like n-hexane and a small percentage of a polar modifier like isopropanol (e.g., 99:1 n-hexane:IPA). c. Optimization: Adjust the percentage of the polar modifier to optimize retention and selectivity.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Chlorinated Aromatic Compound extraction Extraction/Initial Cleanup start->extraction Dissolution & Filtration chromatography Chromatography (HPLC/GC/Column) extraction->chromatography Further Purification crystallization Crystallization chromatography->crystallization Final Polishing purity_check Purity Assessment (e.g., HPLC, GC-MS) chromatography->purity_check Fraction Collection crystallization->purity_check purity_check->chromatography Repurify if needed pure_product Pure Compound purity_check->pure_product Meets Purity Criteria hplc_troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions cluster_result Outcome start Poor Isomer Resolution in HPLC q1 Is the gradient too steep? start->q1 a1_yes Use a shallower gradient q1->a1_yes Yes q2 Have you tried a different organic modifier? q1->q2 No a1_yes->q2 a2_yes Switch between ACN and MeOH q2->a2_yes Yes q3 Is the column appropriate? q2->q3 No a2_yes->q3 a3_yes Consider PFP or Chiral columns q3->a3_yes Yes q4 Have you varied the temperature? q3->q4 No a3_yes->q4 a4_yes Test at higher and lower temperatures q4->a4_yes Yes resolved Resolution Improved q4->resolved No, further method development needed a4_yes->resolved purification_selection cluster_solid Solid Target Compound cluster_liquid Liquid/Oily Target Compound start Starting Mixture: Chlorinated Aromatic + Impurities q1 Is the target compound a solid? start->q1 q2 Significant solubility difference between compound and impurities? q1->q2 Yes distillation Consider Distillation (if volatile) q1->distillation No crystallization Attempt Crystallization q2->crystallization Yes column_chrom Use Column Chromatography q2->column_chrom No crystallization->column_chrom If purity is insufficient chromatography_liquid Use Chromatography (HPLC/Column) distillation->chromatography_liquid

References

minimizing side-product formation in the chlorination of dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the chlorination of dimethoxybenzene.

Troubleshooting Guide

This section addresses common issues encountered during the chlorination of dimethoxybenzene, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is producing a significant amount of dichlorinated byproducts. How can I improve the selectivity for monochlorination?

A1: The formation of dichlorinated products is a common issue due to the high reactivity of the monochlorinated product, which can undergo a second chlorination. Here are several strategies to enhance selectivity for the desired monochlorinated product:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess or a 1:1 molar ratio of the chlorinating agent to dimethoxybenzene is often recommended. For highly active substrates, using a substoichiometric amount of the chlorinating agent can favor monochlorination, leaving some starting material unreacted, which can be separated later.

  • Choice of Chlorinating Agent: Milder chlorinating agents often provide better selectivity. Consider using N-chlorosuccinimide (NCS) instead of harsher reagents like elemental chlorine (Cl₂) with a Lewis acid.[1][2][3] Sulfuryl chloride (SO₂Cl₂) can also be a good alternative, sometimes offering improved regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity by reducing the rate of the second chlorination reaction.

  • Slow Addition: Adding the chlorinating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration of the agent, thus favoring the initial chlorination of the starting material over the subsequent chlorination of the product.

Q2: I am observing the formation of hydroxyanisole or other ether cleavage byproducts. What is causing this and how can I prevent it?

A2: Ether cleavage is a potential side reaction, especially under strongly acidic conditions.[4][5] The methoxy groups on the benzene ring can be cleaved to form phenols, which can then undergo further reactions. To minimize ether cleavage:

  • Avoid Strong Protic and Lewis Acids: Strong acids like HBr and HI are known to cleave ethers.[4] While Lewis acids are often necessary for activation of the chlorinating agent, using milder Lewis acids or alternative catalytic systems can be beneficial. For instance, some reactions with NCS can be performed without a strong acid catalyst.[6][7]

  • Control Reaction Temperature: Higher temperatures can promote ether cleavage. Conducting the reaction at the lowest effective temperature can help minimize this side reaction.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the hydrolysis of intermediates and contribute to ether cleavage.

Q3: The regioselectivity of my chlorination is poor, leading to a mixture of isomers. How can I control the position of chlorination?

A3: The directing effects of the two methoxy groups determine the regioselectivity of the chlorination. Methoxy groups are ortho, para-directing. The specific isomer of dimethoxybenzene will dictate the primary products. To improve regioselectivity:

  • Choice of Reagent and Catalyst: The choice of chlorinating agent and catalyst system can significantly influence the isomer distribution. For example, using N-chloroamines in acidic solution has been reported to show high para-selectivity in the chlorination of activated arenes.

  • Steric Hindrance: Bulky chlorinating agents or catalyst systems can favor chlorination at the less sterically hindered position.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Experimenting with different solvents may lead to improved isomer ratios. For instance, nonpolar solvents like CS₂ or CCl₄ can sometimes favor the formation of monobromophenols over polysubstituted ones in the halogenation of phenols, a principle that can be applied to dimethoxybenzene.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected major monochlorination products for the different isomers of dimethoxybenzene?

A1: The methoxy group is an activating, ortho, para-directing group.

  • 1,2-Dimethoxybenzene (Veratrole): Chlorination is expected to occur primarily at the 4-position, with the 3-position being a minor product.

  • 1,3-Dimethoxybenzene: The most activated positions are ortho and para to both methoxy groups (positions 2, 4, and 6). Position 4 is typically the major product due to steric hindrance at the 2-position.

  • 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): Chlorination will occur at one of the equivalent ortho positions to a methoxy group.

Q2: What is the general mechanism for the chlorination of dimethoxybenzene?

A2: The chlorination of dimethoxybenzene typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The reaction involves the following key steps:

  • Generation of the Electrophile: The chlorinating agent is activated, often by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), to generate a more potent electrophile (e.g., a polarized Cl-Cl bond or a "Cl⁺" equivalent).[9][10]

  • Nucleophilic Attack: The electron-rich dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][10]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated dimethoxybenzene product.[9][10]

Q3: Can I use elemental chlorine (Cl₂) for the chlorination of dimethoxybenzene?

A3: Yes, elemental chlorine in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is a common method for aromatic chlorination.[5][9] However, this method can be less selective and may lead to a higher proportion of dichlorinated and other side products, especially with a highly activated substrate like dimethoxybenzene. Milder chlorinating agents like NCS or sulfuryl chloride are often preferred for better control over the reaction.

Q4: How can I monitor the progress of my chlorination reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the formation of products.[6]

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are ideal for quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the relative amounts of the desired product and any side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction progress, particularly for less volatile compounds or for preparative-scale separations.

Data Presentation

Table 1: Product Distribution in the Chlorination of 1,4-Dimethoxybenzene with Elemental Chlorine and Catalysts

CatalystEquivalents of Cl₂Unreacted 1,4-DMB (%)Monochloro-1,4-DMB (%)Dichloro-1,4-DMB (%)Other Byproducts (%)Reference
FeCl₃0.3966.327.51.04.0 (hydroxyanisole derivatives)[5]
TiCl₄0.3958.638.71.70.03 (hydroxyanisole)[11]

Experimental Protocols

Selective Monochlorination of Dimethoxybenzene using N-Chlorosuccinimide (NCS)

This protocol is a general guideline and may require optimization for specific isomers and desired selectivity.

Materials:

  • Dimethoxybenzene isomer (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Carbon Tetrachloride (CCl₄))

  • Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃, 0.1-0.3 eq)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Dissolve the dimethoxybenzene isomer in the chosen anhydrous solvent.

  • If using a Lewis acid catalyst, add it to the solution and stir for 10-15 minutes.

  • In a separate flask, dissolve NCS in the same anhydrous solvent.

  • Add the NCS solution to the dimethoxybenzene solution dropwise over a period of 30-60 minutes at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired monochlorinated dimethoxybenzene isomer.

Visualizations

Electrophilic_Aromatic_Chlorination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Cl2 Cl-Cl Activated_Electrophile δ+Cl-Clδ-•••AlCl₃ Cl2->Activated_Electrophile Coordination Lewis_Acid AlCl₃ Lewis_Acid->Activated_Electrophile Sigma_Complex Sigma Complex (Arenium Ion) DMB Dimethoxybenzene DMB->Sigma_Complex Attack on δ+Cl Product Monochlorinated Dimethoxybenzene Sigma_Complex->Product Loss of H⁺ Base [AlCl₄]⁻ Base->Product Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Dissolve Dimethoxybenzene and Catalyst (optional) A->B C 3. Slow Addition of Chlorinating Agent B->C D 4. Reaction Monitoring (TLC/GC) C->D E 5. Aqueous Workup (Quenching and Extraction) D->E Upon Completion F 6. Drying and Solvent Removal E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Product Characterization G->H Side_Product_Formation DMB Dimethoxybenzene Mono_Cl Monochloro- Dimethoxybenzene DMB->Mono_Cl + Cl⁺ (Desired Reaction) Cleavage Ether Cleavage Products DMB->Cleavage Strong Acid/Heat (Side Reaction) Di_Cl Dichloro- Dimethoxybenzene Mono_Cl->Di_Cl + Cl⁺ (Over-chlorination)

References

Technical Support Center: Troubleshooting Separation of Polychlorinated Benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polychlorinated benzene (PCBz) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the separation and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: I am seeing co-elution of tetrachlorobenzene isomers. How can I resolve them?

A1: Co-elution of tetrachlorobenzene isomers, particularly 1,2,3,5- and 1,2,4,5-tetrachlorobenzene, is a known issue, especially on columns like the DB-5 (5% diphenyl/95% dimethyl polysiloxane). To achieve separation, consider the following:

  • Change the stationary phase: A column with a different selectivity is often the most effective solution. A medium polarity column, such as an Rtx-624 (6% cyanopropylphenyl/94% dimethyl polysiloxane), has been shown to successfully separate these isomers.[1] Phenyl-based columns, in general, are a good choice for separating positional isomers due to their unique interactions with the aromatic ring.

  • Optimize the temperature program: A slower oven temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.

  • Increase column length: A longer column will provide more theoretical plates and can enhance resolution, although this will also increase analysis time.

Q2: My dichlorobenzene isomer peaks are not well-resolved. What should I do?

A2: Dichlorobenzene isomers can be challenging to separate due to their similar boiling points. Here are some troubleshooting steps:

  • Column Selection: A column with high shape selectivity can be beneficial. For example, a POC-1 coated capillary column has demonstrated good separation of dichlorobenzene isomers.

  • Temperature Optimization: For dichlorobenzene isomers, an isothermal oven temperature may provide better resolution than a temperature ramp. Experiment with different isothermal temperatures to find the optimal condition for your specific column.

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency.

Q3: What are the best general-purpose GC columns for screening a mixture of polychlorinated benzene isomers?

A3: For general screening of PCBz isomers, a non-polar or mid-polarity column is a good starting point.

  • Non-polar columns: A DB-1 (100% dimethylpolysiloxane) or a DB-5 (5% diphenyl/95% dimethyl polysiloxane) are commonly used.[2] These columns separate analytes primarily based on their boiling points.

  • Mid-polarity columns: A DB-17 (50% phenyl/50% methylpolysiloxane) or a column with a cyanopropylphenyl phase (e.g., Rtx-624) can offer different selectivity, which is particularly useful for separating isomers with similar boiling points but different polarities.[1]

Q4: I am observing significant peak tailing for my more chlorinated benzene analytes. What is the cause and how can I fix it?

A4: Peak tailing for active compounds like highly chlorinated benzenes can be caused by several factors:

  • Active sites in the GC system: This is the most common cause. Active sites can be present in the injector liner, on the column itself, or in the detector.

    • Solution: Use a deactivated inlet liner and ensure your GC column is of high quality and has not been degraded. If the column is old, consider replacing it.

  • Column contamination: Residues from previous injections can create active sites.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.

  • Improper column installation: A poor cut on the column or incorrect installation depth in the injector or detector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

Q5: How can I confirm co-elution if my peaks look symmetrical?

A5: Even symmetrical-looking peaks can hide co-eluting isomers. If you are using a mass spectrometer (MS) detector, you can investigate further:

  • Examine mass spectra across the peak: In full scan mode, acquire mass spectra at the beginning, apex, and end of the chromatographic peak. If the ion ratios change across the peak, it indicates the presence of more than one compound.[3]

  • Use Extracted Ion Chromatograms (EICs): Isomers often have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.[4]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers
Potential Cause Recommended Solution
Inappropriate GC Column Chemistry The stationary phase lacks the necessary selectivity. For positional isomers like PCBzs, consider a phenyl-based or a mid-polarity cyanopropylphenyl column to enhance separation.[5]
Suboptimal Oven Temperature Program The temperature ramp may be too fast. Decrease the ramp rate to improve separation. For some isomers, an isothermal program may be more effective.
Incorrect Carrier Gas Flow Rate The flow rate is not at the optimal linear velocity for the column, reducing efficiency. Adjust the flow rate to the manufacturer's recommendation for your column dimensions.
Column Overload Injecting a sample that is too concentrated can lead to peak broadening and co-elution. Dilute the sample and re-inject.
Issue 2: Peak Shape Problems (Tailing or Fronting)
Potential Cause Recommended Solution
Active Sites in the System Unwanted interactions with the analytes. Use deactivated inlet liners and high-quality, inert GC columns. Perform regular inlet maintenance.
System Contamination Residue from previous samples. Bake out the column and clean the injector port.
Poor Column Installation Creates turbulence in the flow path. Ensure the column is cut cleanly and installed at the correct depth.
Incompatible Solvent The sample solvent is not compatible with the stationary phase. Whenever possible, dissolve the sample in the initial mobile phase solvent.

Data Presentation

Table 1: Recommended GC Columns for Polychlorinated Benzene Isomer Separation
Column Type Stationary Phase Polarity Recommended For Known Co-elutions
DB-1 / HP-1 100% DimethylpolysiloxaneNon-polarGeneral screening, separation by boiling point.[6]Can have co-elution of isomers with similar boiling points.
DB-5 / HP-5MS 5% Diphenyl / 95% DimethylpolysiloxaneNon-polarGeneral purpose analysis of PCBzs.[2]1,2,3,5- and 1,2,4,5-Tetrachlorobenzene.[2]
DB-17 / HP-17 50% Phenyl / 50% MethylpolysiloxaneMid-polarityImproved separation of aromatic isomers.[7]May resolve some co-elutions seen on less polar phases.
Rtx-624 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneMid-polaritySeparation of tetrachlorobenzene isomers.[1]Can resolve the 1,2,3,5- and 1,2,4,5-TeCB pair.[1]
DB-WAX Polyethylene Glycol (PEG)PolarSeparation of more polar compounds, may offer different selectivity for PCBzs.Retention order will differ significantly from non-polar columns.
Table 2: Typical GC-MS Operating Conditions for Polychlorinated Benzene Analysis
Parameter Setting Rationale
Injector Temperature 250 °CEnsures complete vaporization of the analytes.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for most capillary columns.
Oven Program Start at 60°C, ramp 5°C/min to 200°C, then 10°C/min to 250°CA starting point that can be optimized for specific isomer groups.[1]
MS Ion Source Temp. 230 °CA standard temperature for electron ionization.
MS Quadrupole Temp. 150 °CA standard temperature for the mass analyzer.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.[1]

Experimental Protocols

Detailed Methodology for the Analysis of Chlorobenzenes in Soil/Sediment

This protocol is a general guideline and may need to be optimized for your specific sample matrix and target analytes.

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Weigh approximately 10 g of the dried sample into a beaker.

    • Spike the sample with a suitable internal standard (e.g., deuterated 1,2-dichlorobenzene).[1]

    • Add anhydrous sodium sulfate to the sample and mix to create a free-flowing powder. This step removes residual water.[1]

  • Extraction:

    • Transfer the sample to an extraction thimble for Soxhlet extraction or a suitable vessel for pressurized fluid extraction (PFE) or ultrasonic extraction.

    • Extract the sample with a suitable solvent mixture, such as pentane:acetone (4:1 v/v) or hexane:acetone (1:1 v/v).[1][8]

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup:

    • Prepare a cleanup column by packing a glass column with activated silica gel.

    • To remove sulfur interferences, which are common in sediment samples, add a layer of activated copper powder to the top of the silica gel.[1]

    • Apply the concentrated extract to the top of the column and elute with a non-polar solvent like hexane.

    • Collect the eluate and concentrate it to the final volume for GC-MS analysis. For hexachlorobenzene analysis, a Florisil column cleanup may be employed.[9]

  • GC-MS Analysis:

    • Use the GC-MS conditions outlined in Table 2 as a starting point.

    • Inject 1-2 µL of the final extract into the GC-MS.

    • Identify the PCBz isomers based on their retention times and characteristic ions.

    • Quantify the analytes using the internal standard method.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Separation of PCBz Isomers check_peak_shape Assess Peak Shape start->check_peak_shape coelution Suspect Co-elution check_peak_shape->coelution Broad/Asymmetrical Peaks tailing Peak Tailing/Fronting check_peak_shape->tailing Tailing/Fronting Peaks confirm_coelution Confirm Co-elution (EIC, Mass Spectra) coelution->confirm_coelution check_system Troubleshoot System Issues tailing->check_system optimize_gc Optimize GC Method confirm_coelution->optimize_gc Confirmed optimize_temp Adjust Temperature Program (Slower Ramp) optimize_gc->optimize_temp change_column Change GC Column (Different Selectivity) end_resolved Resolution Improved change_column->end_resolved Success end_unresolved Issue Persists: Consult Specialist change_column->end_unresolved Still unresolved optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow If no improvement optimize_flow->change_column If no improvement inlet_maintenance Perform Inlet Maintenance (Liner, Septum) check_system->inlet_maintenance check_installation Check Column Installation inlet_maintenance->check_installation bakeout Bake Out Column check_installation->bakeout bakeout->optimize_gc If tailing persists bakeout->end_resolved Peak shape improved

Caption: A logical workflow for troubleshooting poor separation of polychlorinated benzene isomers.

References

Technical Support Center: Managing Reaction Exotherms in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with exothermic reactions during electrophilic aromatic substitution (EAS).

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in electrophilic aromatic substitution reactions?

Temperature control is crucial for several reasons. Firstly, many EAS reactions, such as nitration and sulfonation, are highly exothermic and can lead to thermal runaway if not properly managed.[1][2] Secondly, temperature influences reaction rate and selectivity.[3] Maintaining a specific temperature can favor the formation of a desired kinetic or thermodynamic product, minimizing the formation of unwanted isomers or byproducts.[3][4] For instance, in the Friedel-Crafts acylation of 2-methoxynaphthalene, lower temperatures favor the 1-acyl isomer (kinetic product), while higher temperatures promote rearrangement to the more stable 6-acyl isomer (thermodynamic product).[3] Finally, consistent temperature prevents the evaporation of volatile reactants or solvents, ensuring stable reaction conditions.[5]

Q2: What are the primary signs of a potential thermal runaway reaction?

Key indicators of an impending thermal runaway include a sudden, unexpected rise in reaction temperature that is not responsive to cooling, an increase in pressure within the reaction vessel, noticeable gas evolution, and a change in the color or viscosity of the reaction mixture. It is vital to have a pre-planned emergency quenching procedure in place to mitigate these events.

Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to reaction temperature?

In some reactions, different products can be formed from the same starting materials. The kinetic product is the one that forms the fastest, typically favored at lower temperatures, as the reaction proceeds through the lowest activation energy barrier.[6] The thermodynamic product is the most stable product and is favored at higher temperatures.[3][4] Higher temperatures provide enough energy to overcome larger activation barriers and allow the reaction to reach equilibrium, favoring the most stable compound.[4][6] Controlling the reaction temperature is therefore a key tool for directing the outcome of the reaction towards the desired product.

Q4: How can continuous flow reactors enhance the safety of exothermic EAS reactions?

Continuous flow reactors offer significant safety advantages over traditional batch reactors for managing highly exothermic reactions like nitration.[1][7] Their high surface-area-to-volume ratio allows for extremely efficient heat removal and precise temperature control.[1][7] The small reaction volume at any given moment inherently minimizes the risk associated with a potential thermal runaway.[1] This technology enables scalable production while maintaining a high level of intrinsic safety.[7][8]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Reagent Addition

Possible Cause: The rate of addition of a reactive electrophile (e.g., nitrating mixture, acyl chloride) is too fast, generating heat more rapidly than the cooling system can dissipate it. The reaction between the electrophile and the aromatic substrate is highly exothermic.[9]

Solution:

  • Reduce Addition Rate: Immediately stop the addition. Once the temperature is back under control, resume addition at a significantly slower rate.

  • Improve Cooling: Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction flask. Consider using a more efficient cooling medium (e.g., dry ice/acetone instead of an ice-water bath).

  • Pre-cool Reagents: Cooling the electrophile solution before addition can help manage the initial exotherm.

  • Increase Dilution: Running the reaction at a lower concentration can help to moderate the heat evolution by increasing the thermal mass of the system.

Issue 2: Low Yield and Formation of Multiple Products/Isomers

Possible Cause: The reaction temperature is not optimized for the desired product, leading to the formation of side products or a mixture of isomers (e.g., ortho, meta, para).[3][10]

Solution:

  • Temperature Screening: Perform small-scale experiments at various temperatures to determine the optimal conditions for the desired regioselectivity. For example, Friedel-Crafts acylations often require specific temperature ranges to control isomer formation.[3]

  • Review Kinetic vs. Thermodynamic Control: Determine if your desired product is the kinetic or thermodynamic isomer. Lower temperatures generally favor the kinetic product, while higher temperatures favor the thermodynamic one.[4]

  • Catalyst Choice: The choice of catalyst can influence selectivity. For some reactions, heterogeneous catalysts like zeolites can enhance the formation of a specific isomer due to shape-selectivity.[10]

  • Order of Addition: The method of mixing reagents can impact the outcome. A common procedure for Friedel-Crafts acylation involves the slow addition of the acyl chloride to a cold mixture of the aromatic compound and the Lewis acid catalyst.[11]

Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly

Possible Cause: The activation energy for the reaction is not being met, or the catalyst is inactive.

Solution:

  • Gently Increase Temperature: The reaction may require heating to overcome the activation energy barrier.[3] Increase the temperature gradually while carefully monitoring for any signs of an exotherm. For some Friedel-Crafts reactions, heating to around 60°C may be necessary after the initial addition.[12]

  • Verify Catalyst Activity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. Use a fresh, high-purity catalyst.

  • Check Catalyst Loading: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive.[3]

Data Presentation

Table 1: Typical Reaction Temperatures for Electrophilic Aromatic Substitution

Reaction TypeReagentsTypical Temperature RangeNotes
Nitration HNO₃ / H₂SO₄0 - 65 °CHighly exothermic; requires careful temperature control. Continuous flow reactors often used for safety.[13]
Friedel-Crafts Acylation Acyl Halide / AlCl₃0 °C to >100 °CTemperature is critical for controlling regioselectivity (kinetic vs. thermodynamic products).[3]
Sulfonation Fuming H₂SO₄ (SO₃)Room Temp. to >110 °CReaction is exothermic and can be reversible at higher temperatures.[14][15]
Bromination Br₂ / FeBr₃Room TemperatureGenerally less exothermic than nitration or sulfonation.

Experimental Protocols

Protocol 1: General Procedure for Controlled Nitration in a Batch Reactor

This protocol is a representative example and should be adapted based on specific substrates and safety assessments.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).

  • Substrate Preparation: Charge the aromatic substrate and a suitable solvent (if any) into the reaction flask. Begin stirring and allow the mixture to cool to the target temperature (e.g., 0-5 °C).

  • Nitrating Mixture Preparation: In a separate flask, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This step is highly exothermic.

  • Controlled Addition: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed the set limit. The rate of addition is critical for managing the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the specified temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC).

  • Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture over crushed ice with vigorous stirring. This step must also be done carefully as the quenching of strong acids is exothermic.

  • Work-up: Proceed with the appropriate extraction and purification steps.

Protocol 2: Continuous Flow Nitration of 3-Methylpyrazole

This protocol is adapted from a published procedure and demonstrates the principles of flow chemistry for managing exotherms.[13]

  • Reagent Preparation:

    • Solution A: Prepare a solution of 3-methylpyrazole (25 g, 305 mmol) in sulfuric acid (250 mL).[13]

    • Solution B: Use concentrated nitric acid (69%, 250 mL).[13]

  • System Setup: Use two syringe pumps to deliver solutions A and B to a micromixer (e.g., IMM SIMM-V2).[13] Connect the outlet of the micromixer to a residence loop (e.g., 18 mL PFA tubing) immersed in a temperature-controlled water bath set to 65 °C.[13]

  • Reaction Execution:

    • Pump solutions A and B at a flow rate of 0.1 mL/min each into the micromixer.[13] The reagents mix and react within the heated residence loop. The residence time in this setup is approximately 90 minutes.[13]

  • Continuous Quenching: Direct the output from the residence loop to continuously pour into a vigorously stirred, large vessel containing a saturated aqueous solution of potassium carbonate (1 L) to immediately quench the reaction and neutralize the acid.[13]

  • Product Isolation: After the run is complete, the product can be isolated from the quench solution via standard extraction and purification procedures.

Visualizations

Exotherm_Troubleshooting_Workflow Workflow for Managing Exotherms start Start: Plan EAS Reaction risk_assessment Thermal Hazard Assessment (Calorimetry, Literature Review) start->risk_assessment low_risk Low Exotherm Risk risk_assessment->low_risk Predicted ΔT < 25°C high_risk High Exotherm Risk risk_assessment->high_risk Predicted ΔT > 50°C or Gas Evolution batch_protocol Standard Batch Protocol: - Cooling Bath - Slow Addition low_risk->batch_protocol advanced_protocol Advanced Protocol: - Continuous Flow Reactor - Semi-batch Operation - Dilution high_risk->advanced_protocol execute Execute Reaction batch_protocol->execute advanced_protocol->execute monitoring Monitor Temperature execute->monitoring stable Temp. Stable? monitoring->stable Yes unstable Temp. Spike? monitoring->unstable No continue_rxn Continue & Complete Reaction stable->continue_rxn emergency Emergency Action: 1. Stop Addition 2. Max Cooling 3. Prepare to Quench unstable->emergency emergency->monitoring end End: Work-up & Purification continue_rxn->end

Caption: Decision workflow for thermal hazard assessment and protocol selection.

Kinetic_vs_Thermodynamic Temperature Control of Product Selectivity reactants Aromatic Substrate + Electrophile transition_state_K Lower Energy Transition State reactants->transition_state_K transition_state_T Higher Energy Transition State reactants->transition_state_T kinetic_product Kinetic Product (Forms Faster) transition_state_K->kinetic_product thermo_product Thermodynamic Product (More Stable) transition_state_T->thermo_product kinetic_product->thermo_product Rearrangement at high temp low_temp Low Temperature (e.g., 0°C) low_temp->transition_state_K Favors Path with Lower Activation Energy high_temp High Temperature (e.g., 100°C) high_temp->transition_state_T Provides Energy for Higher Barrier & Reversibility

Caption: Relationship between temperature, activation energy, and product formation.

References

Technical Support Center: Environmental Degradation of Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation pathways of Tetrachloro-1,4-dimethoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the degradation of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Degradation Observed Inappropriate microbial consortium or lack of acclimation.- Ensure the microbial source (e.g., soil, sediment) has a history of exposure to chlorinated aromatic compounds. - Acclimate the microbial culture to the target compound by gradually increasing its concentration over time.
Non-optimal environmental conditions (pH, temperature, oxygen).- Optimize the pH, temperature, and nutrient medium for microbial activity. - For aerobic degradation, ensure adequate aeration. For anaerobic degradation, maintain strict anaerobic conditions.
Toxicity of the compound to microorganisms.- Start with a lower concentration of this compound. - Perform toxicity assays to determine the inhibitory concentration.
Poor Analyte Recovery During Extraction Inefficient extraction solvent.- Test a range of solvents with varying polarities (e.g., dichloromethane, hexane, ethyl acetate) to find the optimal one for your matrix.
Strong binding of the analyte to the sample matrix (e.g., soil organic matter).- Employ more rigorous extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). - Consider using a matrix-matched calibration curve.
Interference in Chromatographic Analysis Co-elution of matrix components with the analyte or its degradation products.- Optimize the gas chromatography (GC) or high-performance liquid chromatography (HPLC) method, including the temperature program, flow rate, and column type.[1][2][3][4] - Employ sample cleanup techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).
Contamination from laboratory equipment or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run procedural blanks to identify sources of contamination.
Difficulty in Identifying Degradation Products Low concentration of intermediates.- Use more sensitive analytical techniques, such as tandem mass spectrometry (MS/MS). - Concentrate the sample extracts.
Lack of authentic standards for comparison.- Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of unknown peaks. - Propose structures based on fragmentation patterns and known metabolic pathways of similar compounds.

Frequently Asked Questions (FAQs)

1. What are the likely initial steps in the microbial degradation of this compound?

Based on studies of similar compounds, the initial microbial attack on this compound is likely to involve either the cleavage of the ether bonds of the methoxy groups or the hydroxylation of the aromatic ring. Under aerobic conditions, monooxygenase or dioxygenase enzymes could catalyze the O-demethylation to form tetrachlorohydroquinone or the hydroxylation of the benzene ring.[5][6] Under anaerobic conditions, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a possible initial step.[5][7]

2. What are the expected major degradation products?

The degradation of this compound is expected to produce a series of chlorinated and methoxylated phenols and catechols. For instance, O-demethylation would lead to the formation of tetrachloro-methoxyphenol and subsequently tetrachlorohydroquinone. Hydroxylation of the aromatic ring could also lead to the formation of chlorinated and methoxylated catechols. Further degradation would likely proceed through ring cleavage.

3. What is the expected persistence of this compound in the environment?

As a highly chlorinated and substituted aromatic compound, this compound is expected to be persistent in the environment.[8][9][10][11] Its degradation rate will be influenced by environmental factors such as the presence of adapted microbial populations, oxygen levels, temperature, and pH.

4. What analytical methods are most suitable for studying its degradation?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of this compound and its chlorinated degradation products due to its high sensitivity and specificity.[12][13][14][15][16] High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer can also be used, particularly for more polar degradation products.[1][2][3][4][17]

5. How can I confirm the identity of novel degradation products?

The identification of novel metabolites can be achieved by using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. When possible, the synthesis of authentic standards is the definitive method for confirming the structure of a metabolite.

Data Presentation

The following table summarizes degradation data for compounds structurally related to this compound, as direct data for the target compound is limited. This information can provide a preliminary estimate of its environmental persistence.

Compound Matrix Conditions Half-life (t½) Reference
ChlorobenzeneSoilAerobic~1-2 weeks[18]
ChlorobenzeneWaterAerobic< 1 day[18]
ChlorobenzeneAirPhotodegradation~3.5 days[18]
2,4,6-TrichloroanisoleWaterUV-LED/chlorination-[19]
ChlorothalonilSoilField< 1-3.5 days[20]

Experimental Protocols

Aerobic Biodegradation Study in Soil Microcosms

This protocol outlines a typical laboratory experiment to assess the aerobic biodegradation of this compound in soil.

  • Soil Collection and Characterization:

    • Collect topsoil (0-15 cm) from a site with a history of contamination with chlorinated compounds, if possible.

    • Sieve the soil (2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup:

    • Weigh 50 g of moist soil into 250 mL glass flasks.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike the soil samples with the stock solution to achieve the desired initial concentration (e.g., 10 mg/kg). Allow the solvent to evaporate in a fume hood.

    • Adjust the moisture content of the soil to 60% of its water-holding capacity.

    • Prepare control microcosms:

      • Sterile control: Use autoclaved soil to assess abiotic degradation.

      • Unspiked control: To monitor for background contamination.

    • Cover the flasks with cotton plugs or gas-permeable membranes to allow for air exchange while minimizing contamination.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Sacrifice triplicate microcosms at predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days).

    • Extract the soil samples using an appropriate solvent (e.g., a mixture of acetone and hexane) and a suitable extraction method (e.g., sonication or accelerated solvent extraction).

    • Concentrate the extract and perform a cleanup step if necessary (e.g., using a silica gel column).

    • Analyze the extracts for the parent compound and potential degradation products using GC-MS.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound and its metabolites.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.

  • GC Conditions (example):

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions (example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan (m/z 50-500) for identification of unknowns and selected ion monitoring (SIM) for quantification of the parent compound and known metabolites.

  • Quantification:

    • Prepare calibration standards of this compound in the final extraction solvent.

    • Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to correct for variations in injection volume and instrument response.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Inferred Aerobic Degradation Pathway of this compound

TCDMB This compound TCMHP Tetrachloro-methoxyphenol TCDMB->TCMHP O-Demethylation (Monooxygenase) TCC Tetrachlorocatechol TCDMB->TCC Hydroxylation & O-Demethylation TCHQ Tetrachlorohydroquinone TCMHP->TCHQ O-Demethylation (Monooxygenase) RingCleavage Ring Cleavage Products TCHQ->RingCleavage Dioxygenase TCC->RingCleavage Dioxygenase Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization

Caption: Inferred aerobic degradation pathway of this compound.

Experimental Workflow for Degradation Study

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SoilCollection Soil Collection MicrocosmSetup Microcosm Setup SoilCollection->MicrocosmSetup Incubation Incubation MicrocosmSetup->Incubation Extraction Solvent Extraction Incubation->Extraction Cleanup Sample Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis PathwayID Pathway Elucidation DataAnalysis->PathwayID

Caption: General experimental workflow for studying the degradation of this compound.

References

stability and proper storage conditions for chlorinated ethers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorinated Ethers

This guide provides essential information on the stability and proper storage of chlorinated ethers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with chlorinated ethers?

A1: The main stability concerns for chlorinated ethers include hydrolysis, peroxide formation, and decomposition under heat or light. Many chlorinated ethers react with water or moist air, which can lead to the formation of hazardous compounds like formaldehyde and hydrogen chloride gas.[1] Some are also prone to forming explosive peroxides upon exposure to air and light, a characteristic of many ether compounds.[2][3][4][5]

Q2: How should I store chlorinated ethers to ensure their stability?

A2: Chlorinated ethers should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7][8] It is crucial to keep them in tightly sealed, air-impermeable, and light-resistant containers.[2][7][8] For some, like chloromethyl methyl ether, refrigerated storage (2-8°C) is recommended.[8] Always check the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

Q3: What materials are incompatible with chlorinated ethers?

A3: Chlorinated ethers are generally incompatible with strong oxidizing agents, strong acids, and highly alkaline or acidic materials.[1][9] Contact with these substances can lead to exothermic reactions. They should also be kept away from moisture, as they can hydrolyze.[1]

Q4: Are there any specific chlorinated ethers that are also carcinogens?

A4: Yes, some chlorinated ethers are classified as carcinogens. For instance, bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME), which can contain BCME, are known human carcinogens.[9][10][11] Due to this risk, handling these substances requires stringent safety protocols, often within a glove box or a certified chemical fume hood.

Q5: How does hydrolysis affect chlorinated ethers?

A5: Hydrolysis can rapidly break down chlorinated ethers. For example, bis(chloromethyl) ether hydrolyzes to form formaldehyde and hydrogen chloride.[11] Chloromethyl methyl ether also hydrolyzes to produce hydrogen chloride, methanol, and formaldehyde.[11] This rapid degradation in the presence of water means that their persistence in aquatic environments is generally low.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected reaction byproducts or low yield. 1. Degradation of the chlorinated ether due to improper storage. 2. Presence of impurities (e.g., water, acids) in the reaction mixture. 3. Reaction with incompatible materials.1. Verify the purity of the chlorinated ether before use. Consider purification if necessary. 2. Ensure all glassware is dry and use an inert atmosphere if the reaction is moisture-sensitive. 3. Check for and remove any potential contaminants from your starting materials and solvents.
Crystals or precipitate observed in the container. Peroxide formation, especially in older containers or those exposed to air and light.[3]DO NOT OPEN OR MOVE THE CONTAINER. Peroxide crystals can be shock-sensitive and may detonate.[3][4] Immediately contact your institution's Environmental Health & Safety (EHS) office for proper disposal.[12][13]
Inconsistent results between different batches of the same chlorinated ether. 1. Variation in purity between batches. 2. Degradation of one batch due to age or storage conditions. 3. Presence of stabilizers in one batch but not another.1. Analyze the purity of each batch before use (e.g., by GC-MS). 2. Always label containers with the date of receipt and opening to track their age.[2] 3. Review the manufacturer's specifications for information on any added stabilizers.
Discoloration of the chlorinated ether. Decomposition due to exposure to light, heat, or contaminants.Discontinue use of the discolored reagent. Dispose of it as hazardous waste according to your institution's guidelines. Procure a fresh, unopened container for your experiments.

Storage Conditions for Common Chlorinated Ethers

Chlorinated Ether CAS Number Recommended Storage Temperature Container Type Key Incompatibilities
Bis(chloromethyl) ether (BCME)542-88-1Cool, dry, well-ventilated area.[6][7]Tightly sealed, light-resistant.[7]Strong oxidizing agents, strong acids, water/moisture.[1]
Chloromethyl methyl ether (CMME)107-30-22 - 8 °C.[8]Tightly sealed, in a dry and well-ventilated place.[8]Oxidizing agents, highly alkaline or acidic materials.[8][9]
Bis(2-chloroethyl) ether111-44-4Room temperature in a closed container under normal storage.Closed container.Strong oxidizing agents.
2-Chloroethyl ethyl ether628-34-2Room temperature in closed containers under normal storage and handling conditions.[14]Closed container.Strong oxidizing agents.

Experimental Protocols

Protocol: Detection of Peroxides in Chlorinated Ethers

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE). If visible crystals are present, do not handle the container and contact EHS immediately.

Materials:

  • Chlorinated ether sample (e.g., bis(2-chloroethyl) ether)

  • Potassium iodide (KI), 10% solution

  • Glacial acetic acid

  • Starch solution (1%)

  • Test tube

Procedure:

  • In a chemical fume hood, add 1 mL of the 10% potassium iodide solution to a clean test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Carefully add 1-2 mL of the chlorinated ether sample to the test tube.

  • Gently swirl the mixture.

  • A yellow to brown color indicates the presence of low to moderate levels of peroxides.

  • To confirm, add a few drops of the 1% starch solution. The development of a deep blue-black color confirms the presence of peroxides.

Interpretation:

  • No color change: Peroxides are not detected.

  • Yellow/Brown color (or blue/black with starch): Peroxides are present. The material should be treated to remove peroxides or disposed of as hazardous waste.

Visual Guides

TroubleshootingWorkflow cluster_start cluster_investigation Investigation Steps cluster_decision Decision Making cluster_action Corrective Actions start Unexpected Experimental Result check_reagent Check Chlorinated Ether Integrity start->check_reagent visual_inspect Visually Inspect Container (Discoloration, Crystals?) check_reagent->visual_inspect crystals_present Crystals Present? visual_inspect->crystals_present check_purity Test for Purity/Degradation (e.g., GC-MS) degradation_found Degradation or Impurities Found? check_purity->degradation_found check_storage Verify Storage Conditions (Temp, Light, Atmosphere) review_protocol Review Experimental Protocol (Incompatibilities, Moisture) check_storage->review_protocol modify_protocol Modify Protocol & Rerun review_protocol->modify_protocol crystals_present->check_purity No contact_ehs STOP! Contact EHS for Disposal crystals_present->contact_ehs Yes degradation_found->check_storage No dispose_reagent Dispose of Reagent & Procure New degradation_found->dispose_reagent Yes purify_reagent Purify Reagent if Feasible dispose_reagent->purify_reagent

Caption: Troubleshooting workflow for experiments involving chlorinated ethers.

DegradationPathway cluster_main Hydrolytic Degradation of Bis(chloromethyl) ether (BCME) BCME Bis(chloromethyl) ether (ClCH₂OCH₂Cl) Products Degradation Products BCME->Products Hydrolysis Water Water (H₂O) Water->Products HCl Hydrogen Chloride (HCl) Products->HCl Formaldehyde Formaldehyde (CH₂O) Products->Formaldehyde

Caption: Degradation pathway of BCME in the presence of water.

References

Technical Support Center: Resolving Issues with Inseparable Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of inseparable isomers in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for separating different types of isomers?

A1: The separation of isomers is achievable by exploiting the differences in their physical and chemical properties.

  • Enantiomers , which are non-superimposable mirror images, have identical physical properties in an achiral environment, making their separation challenging.[1][2] Resolution requires creating a chiral environment, for instance, by using a chiral stationary phase in chromatography or by converting them into diastereomers.[3][4][5]

  • Diastereomers have different physical properties, such as solubility, melting point, and boiling point, and can therefore be separated by standard laboratory techniques like crystallization, distillation, or chromatography.[1][2]

  • Regioisomers possess distinct physical properties due to different substituent placements, allowing for separation by methods like column chromatography or crystallization.[6][7]

  • E/Z Isomers (Geometric Isomers) differ in the spatial arrangement of substituents around a double bond, which results in differences in polarity and shape. These can be separated by techniques like chromatography.[8]

  • Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[9] Their separation often requires chiral chromatography or classical resolution techniques.[10][11]

Q2: What is "classical resolution," and when is it a suitable method?

A2: Classical resolution involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[3][9][12] These diastereomers, having different solubilities, can then be separated by fractional crystallization.[9][11][13] After separation, the resolving agent is removed to yield the individual enantiomers.[3][12] This method is particularly well-suited for large-scale separations where cost is a significant factor.[14]

Q3: When should I opt for chiral chromatography instead of classical resolution?

A3: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for both analytical and preparative-scale separation of enantiomers.[3][9][15] It is often faster and more efficient for smaller quantities and for method development.[16] The choice between classical resolution and chromatography depends on factors like the scale of the separation, cost, development time, and the physical properties of the compound.[14]

Q4: What are the common causes of poor peak resolution in chiral HPLC?

A4: Poor peak resolution in chiral HPLC, where enantiomer peaks are not well-separated, can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselective interactions with the analyte.[17]

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving good separation.[3][10]

  • Temperature: Temperature can significantly affect chiral recognition; lower temperatures often enhance selectivity.[17]

  • Flow Rate: A slower flow rate can increase interaction time with the stationary phase and improve resolution.[3]

Q5: What is peak tailing in chromatography, and how can it be resolved?

A5: Peak tailing is an asymmetry in a chromatographic peak, where the latter half is broader.[17] Common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as between a basic compound and acidic silanol groups on a silica-based column.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled to ensure a single ionic form.[4]

  • Extra-column Dead Volume: Excessive tubing length can cause band broadening.[4]

To resolve peak tailing, one can add modifiers to the mobile phase (e.g., triethylamine for basic compounds), reduce the sample concentration, or optimize the mobile phase pH.[4][17]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp optimize_mp Optimize Mobile Phase csp->optimize_mp Yes screen_csp Screen other CSPs csp->screen_csp No resolution_improved Resolution Improved? optimize_mp->resolution_improved optimize_temp Optimize Temperature check_column Check Column Health optimize_temp->check_column end Successful Separation check_column->end resolution_improved->optimize_temp No resolution_improved->end Yes partial_improvement Partial Improvement significant_improvement Significant Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing in Chiral HPLC

Symptom: Asymmetrical peaks with a broader second half.

Troubleshooting Workflow:

G start Peak Tailing Observed overload Rule out Column Overload (Dilute Sample) start->overload peak_shape_improves1 Peak Shape Improves? overload->peak_shape_improves1 optimize_mp Optimize Mobile Phase (pH, Additives) peak_shape_improves1->optimize_mp No end_overload Issue Resolved: Column Overload peak_shape_improves1->end_overload Yes peak_shape_improves2 Peak Shape Improves? optimize_mp->peak_shape_improves2 check_column Check Column Health (Wash or Replace) peak_shape_improves2->check_column No end_mp Issue Resolved: Mobile Phase Optimized peak_shape_improves2->end_mp Yes end_column Issue Resolved: Column Health Addressed check_column->end_column

Caption: Troubleshooting workflow for peak tailing.

Quantitative Data Summary

Separation TechniqueTypical Parameters to OptimizeCommon Quantitative Outcomes
Chiral HPLC/SFC Mobile Phase Composition, Flow Rate, Temperature, Chiral Stationary PhaseRetention Time (k'), Resolution (Rs), Selectivity (α), Enantiomeric Excess (ee%)
Classical Resolution Resolving Agent, Solvent, Temperature, Cooling RateYield (%), Diastereomeric Excess (de%), Enantiomeric Excess (ee%)
Argentation Chromatography Silver Nitrate Concentration on Silica, Mobile Phase PolarityRetention Factor (k'), Separation Factor (α)
Enzymatic Resolution Enzyme Type, Substrate Concentration, Temperature, Reaction TimeConversion (%), Enantiomeric Excess of Product (ee%p), Enantiomeric Excess of Substrate (ee%s)

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine via Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[18]

  • Methanol or other suitable solvent

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl ether or other organic extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in a minimal amount of warm methanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.[13] Heat may be evolved.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt should precipitate.[18]

    • For further crystallization, the flask can be placed in a refrigerator (4°C) for several hours or overnight.[18]

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[18]

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise until the pH is >10 to liberate the free amine.[13][18]

    • Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether (3x).[13]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess (e.e.) by chiral HPLC or polarimetry.

Protocol 2: General Method Development for Chiral HPLC Separation

This protocol provides a systematic approach to developing a separation method for a pair of enantiomers.

Workflow for Method Development:

G start Start: Racemic Mixture screen_csps Screen 3-5 Diverse Chiral Stationary Phases (CSPs) start->screen_csps initial_mobile_phases Use Initial Mobile Phases (e.g., Hexane/IPA for Normal Phase, ACN/Water for Reversed Phase) screen_csps->initial_mobile_phases separation_observed Separation Observed? initial_mobile_phases->separation_observed separation_observed->screen_csps No, try other CSPs optimize Optimize Separation separation_observed->optimize Yes vary_modifier Vary Organic Modifier Ratio optimize->vary_modifier change_modifier Change Organic Modifier (e.g., IPA to EtOH) vary_modifier->change_modifier adjust_additives Adjust Additives (e.g., 0.1% TFA for acids, 0.1% DEA for bases) change_modifier->adjust_additives optimize_temp_flow Optimize Temperature and Flow Rate adjust_additives->optimize_temp_flow end Validated Chiral Separation Method optimize_temp_flow->end

Caption: General workflow for chiral HPLC method development.

Procedure:

  • Column Screening:

    • Select 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).[19]

    • For each column, perform a scouting run with a generic mobile phase. For normal phase, a common starting point is Hexane/Isopropanol. For reversed-phase, Acetonitrile/Water is a good start.[17]

    • For acidic or basic analytes, add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases).[19]

  • Mobile Phase Optimization:

    • Once a column shows some selectivity, optimize the mobile phase.

    • Vary the ratio of the organic modifier to the strong solvent to achieve a retention factor (k') between 2 and 10.[3]

    • If resolution is still poor, try a different organic modifier (e.g., switch from isopropanol to ethanol in normal phase).[3]

  • Temperature and Flow Rate Optimization:

    • Investigate the effect of temperature. Start at ambient temperature and then try lower temperatures (e.g., 10-15°C) to potentially increase selectivity.[17]

    • Optimize the flow rate. A lower flow rate often improves resolution but increases analysis time.[3]

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for robustness, linearity, accuracy, and precision.

Protocol 3: Separation of E/Z Isomers using Argentation Column Chromatography

This protocol describes the preparation of a silver nitrate-impregnated silica column and its use for separating geometric isomers.

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Acetone

  • Hexane

  • Toluene (or other suitable eluent)

  • Mixture of E/Z isomers

Procedure:

  • Preparation of Silver-Impregnated Silica (10% w/w):

    • Dissolve silver nitrate (e.g., 2.5 g) in a minimal amount of deionized water.

    • In a round-bottom flask, add silica gel (e.g., 22.5 g) and the silver nitrate solution.[7]

    • Add acetone to form a slurry.

    • Remove the solvents under reduced pressure using a rotary evaporator, protecting the flask from light with aluminum foil.[7]

    • Continue drying until a free-flowing white powder is obtained. Store in the dark.[7]

  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared silver-impregnated silica gel using a non-polar solvent like hexane.

    • Equilibrate the column by passing several column volumes of hexane through it.

  • Sample Loading and Elution:

    • Dissolve the E/Z isomer mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with hexane. The less polar isomer will typically elute first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like toluene to elute the more strongly retained isomer.[7] The isomer that can form a more stable complex with the silver ions (often the less sterically hindered E-isomer) will have a longer retention time.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or GC/HPLC to determine the composition.

    • Combine the fractions containing the pure isomers.

References

Technical Support Center: Safe Handling of Reactive Chlorinated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of reactive chlorinated precursors. It includes troubleshooting for common experimental issues and frequently asked questions to ensure laboratory safety and experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving reactive chlorinated precursors.

Issue 1: Unexpected Side Products or Low Yield in a Chlorination Reaction

  • Question: My reaction has produced unexpected byproducts, or the yield of my desired chlorinated product is lower than expected. What are the possible causes and how can I troubleshoot this?

  • Answer: The formation of side products in chlorination reactions is a common issue. Over-chlorination can lead to di- or tri-chlorinated products, while reactions with aromatic compounds can result in a mixture of ortho, meta, and para isomers.[1] To minimize polychlorination, consider using a high concentration of the alkane relative to the chlorine source and controlling the reaction time.[1] For aromatic compounds, regioselectivity is influenced by directing groups on the ring, the choice of catalyst (Lewis acid or organocatalyst), the chlorinating agent, and the solvent.[1] Reaction temperature is also a critical parameter; for example, lower temperatures (e.g., 0°C) can reduce the formation of dichlorotoluene byproducts in the chlorination of toluene.[1] Unexpected products can also arise from C-C bond cleavage or intramolecular nucleophilic substitution, which are transformations not frequently observed in typical free chlorine reactions.[2][3][4]

Issue 2: A Runaway Reaction or Sudden Exotherm

  • Question: My reaction started to heat up uncontrollably. What could have caused this and what should I do?

  • Answer: Runaway reactions with chlorinated precursors can occur for several reasons. A delay in reaction initiation can allow the chlorinating agent to accumulate, leading to a sudden and violent reaction start.[5] The reaction mixture itself may be unstable, or unstable species like chloramines or nitrogen trichloride could be produced.[5] It is crucial to monitor the reaction's onset before adding a large concentration of the chlorinated reagent.[5] If a runaway reaction occurs, immediately follow your laboratory's emergency procedures, which may include cooling the reaction vessel, using a quench agent if safe to do so, and evacuating the area.

Issue 3: Difficulty in Removing Excess Chlorinating Agent Post-Reaction

  • Question: I am struggling to remove the excess thionyl chloride (SOCl₂) from my reaction mixture. What is the best way to do this?

  • Answer: Excess thionyl chloride can be removed by several methods. A common approach is to evaporate it using a rotary evaporator connected to a potassium hydroxide trap to neutralize the toxic vapors.[6][7] Another effective method is azeotropic distillation with a dry solvent like toluene; the toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[8] This can be repeated multiple times to ensure complete removal.[8] For quenching, you can slowly add the reaction mixture to a cooled aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess thionyl chloride and acidic byproducts.[6][8] Always perform quenching reactions slowly and with adequate cooling as they can be exothermic.[8]

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: What are the most critical general safety precautions when handling reactive chlorinated precursors?

    • A1: Always work in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., rubber or neoprene for thionyl chloride).[10] Ensure that a safety shower and eyewash station are readily accessible.[10]

  • Q2: How should I properly store reactive chlorinated precursors?

    • A2: Store these chemicals in a cool, dry, and well-ventilated location, isolated from incompatible materials.[10] Incompatible materials often include water, ammonia, bases, alcohols, amines, and strong oxidizing or reducing agents.[10] Some chlorinated compounds can form explosive compounds with acetylene, ether, and finely divided metals.[11]

Spills and Waste Disposal

  • Q3: What should I do in case of a small spill of a reactive chlorinated precursor?

    • A3: For a small spill, notify others in the area and put on your PPE.[12] If the material is flammable, eliminate all ignition sources.[13] Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels for absorption, as this can increase the risk of fire with oxidizing agents.[13] For acidic spills, which can result from the hydrolysis of many chlorinated precursors, you can neutralize the spill by spreading sodium bicarbonate or soda ash from the outer edges inward.[13][14] Collect the absorbed and neutralized material in a sealed, labeled container for hazardous waste disposal.[10][13]

  • Q4: How do I dispose of waste containing reactive chlorinated precursors?

    • A4: All waste, including residual materials, rinsate from empty containers, and contaminated disposable materials, must be collected in a compatible, sealed container and disposed of as hazardous waste according to your institution's guidelines.[10]

Reactivity and Hazards

  • Q5: What are some common reactivity hazards associated with chlorinated precursors?

    • A5: Many reactive chlorinated precursors react violently with water or moisture to produce heat and toxic gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[8] They can also react explosively with certain organic solvents like DMSO and acetone.[15] Some are strong oxidizers and can intensify fires.[11]

Quantitative Data Summary

The following table summarizes the permissible exposure limits (PELs) for some common reactive chlorinated compounds.

Chemical NameCAS NumberOSHA PEL (8-hour TWA)NIOSH REL (10-hour TWA)ACGIH TLV (8-hour TWA)
Chlorine7782-50-51 ppm (Ceiling)[11][16]0.5 ppm (15-min Ceiling)[11][16]0.5 ppm[11]
Phosphorus Oxychloride10025-87-30.1 ppm (0.6 mg/m³)[17]0.1 ppm (0.6 mg/m³)[15]0.1 ppm[15]

TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit, C: Ceiling limit.

Experimental Protocols

Protocol 1: Quenching of Excess Thionyl Chloride (SOCl₂)

  • Preparation: Ensure the quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate) is prepared and cooled in an ice bath. All operations should be conducted in a fume hood.

  • Slow Addition: After the primary reaction is complete, slowly add the reaction mixture containing excess thionyl chloride to the cooled quenching solution with vigorous stirring. Caution: This reaction is exothermic and will release HCl and SO₂ gases.[8]

  • Neutralization: Continue the addition slowly, monitoring the gas evolution. After the addition is complete, continue stirring for some time to ensure all the thionyl chloride is quenched.

  • Workup: If the desired product is organic-soluble, it can be extracted using a suitable organic solvent like dichloromethane or ethyl acetate.[8]

Protocol 2: Small-Scale Spill Cleanup of a Liquid Chlorinated Precursor

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or highly toxic, evacuate the lab and follow emergency procedures.

  • Wear PPE: Put on appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Confine the spill to a small area using an inert absorbent material like vermiculite or sand.[18]

  • Neutralize (if applicable): For acid-generating spills (upon contact with moisture), cautiously apply a neutralizing agent such as sodium bicarbonate, starting from the outside of the spill and working inwards.

  • Absorb: Once neutralized, cover the spill with more absorbent material until all the liquid is absorbed.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_reagents Prepare Reagents prep_fume_hood->prep_reagents add_reagents Slowly Add Chlorinated Precursor prep_reagents->add_reagents monitor_reaction Monitor Temperature and Reaction Progress add_reagents->monitor_reaction quench Quench Excess Reagent monitor_reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify decontaminate Decontaminate Glassware purify->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste troubleshooting_byproducts start Unexpected Byproducts in Chlorination Reaction check_stoichiometry Check Stoichiometry start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst/Solvent start->check_catalyst high_alkane_ratio Increase Alkane to Chlorinating Agent Ratio check_stoichiometry->high_alkane_ratio control_time Control Reaction Time check_stoichiometry->control_time lower_temp Lower Reaction Temperature check_temp->lower_temp optimize_catalyst Optimize Catalyst and Solvent check_catalyst->optimize_catalyst

References

Technical Support Center: Process Improvements for the Distillation of 2,5-Dichloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the distillation of 2,5-dichloro-1,4-dimethoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the distillation of 2,5-dichloro-1,4-dimethoxybenzene, offering potential causes and solutions in a clear question-and-answer format.

Issue Possible Cause(s) Suggested Solution(s)
Low Product Purity - Inefficient separation of isomers (e.g., 2,3-dichloro-1,4-dimethoxybenzene) or other impurities.[1][2] - Insufficient number of theoretical plates in the distillation column.[1][2] - Fluctuations in vacuum pressure or temperature.- Utilize a fractional distillation column with a higher number of theoretical plates (a packed column or Vigreux column is recommended).[1][2] - Ensure a stable and consistent vacuum is maintained throughout the distillation. - Monitor and control the head and pot temperatures closely.
Product Discoloration (Yellow/Brown) - Thermal decomposition of the product at high temperatures. - Presence of oxidative impurities.- Perform the distillation under a high vacuum to lower the boiling point and reduce the risk of thermal degradation.[3][4] - Ensure the crude material is free from strong acids or bases that could catalyze decomposition at elevated temperatures. - Consider a pre-distillation wash of the crude material with a dilute solution of sodium bisulfite to remove colored impurities.[5]
Low Yield - Product loss due to bumping or foaming in the distillation flask. - Incomplete condensation of the product vapor. - Product adhering to the distillation apparatus.- Use a stir bar or boiling chips to ensure smooth boiling. - Ensure the condenser is adequately cooled and has a sufficient surface area. - Scrape the apparatus to recover any solidified product.
Solidification in the Condenser - The melting point of 2,5-dichloro-1,4-dimethoxybenzene is relatively high. If the condenser is too cold, the distillate may solidify and block the apparatus.- Use a condenser with a wider bore. - Circulate water at a slightly elevated temperature through the condenser to prevent solidification.
Inconsistent Vacuum Pressure - Leaks in the distillation setup (e.g., poorly sealed joints). - Inefficient vacuum pump.- Ensure all glass joints are properly greased and sealed. - Check the vacuum pump for proper function and oil level.

Frequently Asked Questions (FAQs)

Q1: What type of distillation is recommended for purifying 2,5-dichloro-1,4-dimethoxybenzene?

A1: Vacuum distillation is highly recommended for the purification of 2,5-dichloro-1,4-dimethoxybenzene.[3][4] This technique allows for distillation at a lower temperature, which is crucial for preventing the thermal decomposition of the compound and minimizing the formation of colored impurities.[3][4]

Q2: What are the common impurities found in crude 2,5-dichloro-1,4-dimethoxybenzene?

A2: Common impurities can include regioisomers such as 2,3-dichloro- and 2,6-dichloro-1,4-dimethoxybenzene, as well as starting materials and byproducts from the synthesis, such as monochlorinated dimethoxybenzenes.[1][2]

Q3: How can I improve the separation of isomeric impurities during distillation?

A3: To improve the separation of isomers, it is essential to use a fractional distillation column with a sufficient number of theoretical plates.[1][2] A packed column or a Vigreux column can provide the necessary efficiency for separating compounds with close boiling points. Maintaining a slow and steady distillation rate is also critical.

Q4: My distilled product is a solid at room temperature. How can I best handle collection?

A4: Since 2,5-dichloro-1,4-dimethoxybenzene is a solid at room temperature, it is advisable to use a receiving flask that can be gently warmed to prevent the distillate from solidifying in the collection path and causing a blockage. An air condenser can also be used in place of a water-cooled condenser to prevent premature solidification.

Quantitative Data

The following table summarizes key physical properties and recommended distillation parameters for chloro-1,4-dimethoxybenzene, which can be used as a starting point for the distillation of 2,5-dichloro-1,4-dimethoxybenzene.

ParameterValueReference
Melting Point of 2,5-dichloro-1,4-dimethoxybenzene 133-135 °C
Boiling Point of Chloro-1,4-dimethoxybenzene Not specified
Recommended Vacuum Pressure for Chloro-1,4-dimethoxybenzene Distillation 25 to 30 mbar[1][2]
Required Theoretical Plates for High Purity Chloro-1,4-dimethoxybenzene 15 to 50-100[1][2]

Experimental Protocols

Protocol: Vacuum Distillation of 2,5-dichloro-1,4-dimethoxybenzene

Objective: To purify crude 2,5-dichloro-1,4-dimethoxybenzene by vacuum distillation to remove impurities.

Materials:

  • Crude 2,5-dichloro-1,4-dimethoxybenzene

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Stir bar or boiling chips

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased and securely clamped.

    • Place the crude 2,5-dichloro-1,4-dimethoxybenzene and a stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation:

    • Turn on the condenser cooling water.

    • Slowly turn on the vacuum pump to gradually reduce the pressure in the system.

    • Once a stable vacuum is achieved (e.g., 10-20 mbar), begin heating the distillation flask using the heating mantle.

    • Increase the temperature gradually until the product begins to boil and the vapor rises into the distillation column.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure compound.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and collect the purified product.

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown A Crude Product in Flask B Assemble Distillation Apparatus A->B C Attach to Vacuum Line B->C D Start Condenser & Vacuum C->D E Heat Gently D->E F Collect Pure Fraction E->F G Monitor T & P F->G H Cool Apparatus G->H I Vent System H->I J Collect Product I->J

Caption: Experimental workflow for the vacuum distillation of 2,5-dichloro-1,4-dimethoxybenzene.

troubleshooting_logic cluster_purity Purity Issue cluster_yield Yield Issue cluster_color Color Issue start Distillation Issue? purity_issue Low Purity start->purity_issue Yes yield_issue Low Yield start->yield_issue Yes color_issue Discoloration start->color_issue Yes check_column Increase Theoretical Plates purity_issue->check_column check_vacuum Stabilize Vacuum purity_issue->check_vacuum check_bumping Ensure Smooth Boiling yield_issue->check_bumping check_condenser Check Condenser Efficiency yield_issue->check_condenser lower_temp Lower Distillation Temp (Vacuum) color_issue->lower_temp pretreat Pre-treat Crude Material color_issue->pretreat

Caption: Troubleshooting logic for common distillation problems.

References

avoiding partial ether cleavage during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ether cleavage reactions.

Troubleshooting Guides

Issue 1: Incomplete or Partial Ether Cleavage

You are observing a mixture of starting material and the desired deprotected product, indicating that the ether cleavage reaction has not gone to completion.

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reagent Increase the molar excess of the cleaving reagent (e.g., BBr₃, HBr, HI). For acid-catalyzed reactions, ensure the acid concentration is sufficient to protonate the ether oxygen effectively.[1][2]
Inadequate Reaction Time Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is fully consumed. Some sterically hindered ethers may require longer reaction times.[2]
Low Reaction Temperature While many deprotections occur at room temperature, some less reactive ethers may require heating. Gradually increase the reaction temperature and monitor for product formation and potential side reactions.[2][3]
Poor Reagent Activity Use fresh or properly stored reagents. Lewis acids like BBr₃ are sensitive to moisture and can lose activity over time.
Inappropriate Solvent Ensure the solvent is compatible with the reaction conditions and reagents. For some reactions, a change in solvent polarity can significantly impact reaction rates. For example, N-methyl-2-pyrrolidone (NMP) has been shown to be effective in certain deprotection protocols.[4][5]

Experimental Protocol: General Procedure for Boron Tribromide (BBr₃) Mediated Ether Cleavage

  • Preparation: Dissolve the ether substrate in a dry, inert solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of BBr₃ (typically 1.5-3.0 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Issue 2: Undesired Side Reactions or Product Degradation

You are observing the formation of unexpected byproducts or degradation of your desired product during the ether cleavage reaction.

Possible Causes & Solutions

CauseRecommended Action
Harsh Reaction Conditions Use milder cleaving reagents or reaction conditions. For acid-sensitive substrates, consider using Lewis acids at low temperatures instead of strong protic acids.[1][6] For base-sensitive substrates, avoid strongly basic conditions.
Carbocation Rearrangements If the ether cleavage proceeds via an SN1 mechanism, carbocation rearrangements can occur, leading to isomeric products.[7][8][9][10] Consider using reaction conditions that favor an SN2 mechanism (e.g., for primary ethers) or a milder reagent that minimizes carbocation formation.[1][11]
Functional Group Incompatibility Choose a cleaving reagent that is chemoselective and does not react with other functional groups in your molecule. For example, some reagents are known to be compatible with esters, ketones, and nitro groups.[4][5]
Over-reaction In cases where an alcohol is formed as an intermediate, an excess of a strong acid like HBr or HI can convert the alcohol to an alkyl halide.[1][7] To avoid this, use a limited amount of the cleaving reagent or perform the reaction at a lower temperature.[12]

Decision-Making Workflow for Ether Cleavage Mechanism

G Troubleshooting Logic for Ether Cleavage Side Reactions start Side reactions observed during ether cleavage check_mechanism Is the ether primary, secondary, or tertiary/benzylic/allylic? start->check_mechanism sn1_path Likely SN1 mechanism check_mechanism->sn1_path Tertiary, benzylic, or allylic sn2_path Likely SN2 mechanism check_mechanism->sn2_path Primary or secondary rearrangement Carbocation rearrangement possible sn1_path->rearrangement harsh_conditions Are harsh reagents/high temperatures used? sn2_path->harsh_conditions milder_reagents Solution: Use milder reagents (e.g., Lewis acids at low temp) or conditions favoring SN2. rearrangement->milder_reagents harsh_conditions->milder_reagents No functional_group Are other sensitive functional groups present? harsh_conditions->functional_group Yes chemoselective Solution: Choose a chemoselective deprotection method. functional_group->chemoselective Yes over_reaction Is the intermediate alcohol reacting further? functional_group->over_reaction No limit_reagent Solution: Use stoichiometric reagents or lower temperature. over_reaction->limit_reagent Yes

Caption: Troubleshooting logic for ether cleavage side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I selectively cleave an aryl ether in the presence of an alkyl ether?

A1: Selective cleavage of an aryl ether in the presence of an alkyl ether can often be achieved by choosing appropriate reagents and conditions. For instance, nucleophilic aromatic substitution-based methods using thiols, such as thiophenolate generated in situ, can preferentially cleave aryl ethers.[4][5] Palladium-catalyzed deallylation can also be selective for aryl allyl ethers over alkyl allyl ethers.[13][14]

Q2: What is the difference in mechanism between using HBr and BBr₃ for ether cleavage?

A2: HBr, a strong protic acid, cleaves ethers through an acid-catalyzed nucleophilic substitution mechanism.[8][12] The reaction is initiated by protonation of the ether oxygen.[1][12] The subsequent cleavage can proceed via an SN1 or SN2 pathway depending on the structure of the ether.[1][7][8][9][11][12][15][16] BBr₃, a Lewis acid, coordinates to the ether oxygen, making it a better leaving group, and the cleavage is then effected by the bromide ion. This method is often performed at lower temperatures and can be milder for sensitive substrates.

Q3: Can I cleave a methyl ether without using harsh acidic conditions?

A3: Yes, there are several methods for cleaving methyl ethers under milder conditions. Boron tribromide (BBr₃) is a classic reagent that is effective at low temperatures.[17] Other Lewis acids can also be employed. Additionally, methods involving iodotrimethylsilane (TMSI) have been developed for the cleavage of methyl ethers.[3] For aryl methyl ethers, reagents like 2-(diethylamino)ethanethiol have been reported to be effective and allow for an acid-soluble byproduct, simplifying workup.[18]

Q4: My substrate has multiple ether protecting groups. How can I achieve selective deprotection?

A4: Selective deprotection of one ether in the presence of others relies on the differential reactivity of the protecting groups. For example, silyl ethers can often be removed under conditions that leave other ethers, like benzyl or methyl ethers, intact.[19] Allyl ethers can be selectively cleaved using palladium catalysis without affecting many other protecting groups.[13][14][20] The choice of reagent and reaction conditions is crucial for achieving high selectivity.

Experimental Workflow: Selective Palladium-Catalyzed Allyl Ether Deprotection

G Workflow for Selective Allyl Ether Deprotection substrate Substrate with Allyl Ether and Other Protecting Groups reaction Add Pd catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., K₂CO₃) substrate->reaction reflux Reflux in appropriate solvent (e.g., Methanol) reaction->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Aqueous work-up and extraction monitor->workup Complete purification Column Chromatography workup->purification product Isolated Deprotected Product purification->product

Caption: Workflow for selective allyl ether deprotection.

Quantitative Data Summary: Comparison of Selected Ether Cleavage Methods

Reagent/CatalystSubstrate TypeReaction TimeTemperatureYield (%)Reference
Pd(PPh₃)₄ / K₂CO₃Aryl allyl ether1 hReflux97[21]
NaH / DMFAryl silyl ether8 minRoom Temp.96[19]
Ph₂S₂ / Na / NMPAryl methyl etherNot specified90 °C - RefluxHigh[5]
BCl₃ / n-Bu₄NIPrimary alkyl aryl etherNot specifiedNot specifiedGood[18]
I₂ / DMSOAllyl aryl ether1-4 h130 °CNot specified[21]

References

Validation & Comparative

A Comparative Analysis of the Electronic Properties of Dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electronic properties of the three isomers of dimethoxybenzene: 1,2-dimethoxybenzene (ortho), 1,3-dimethoxybenzene (meta), and 1,4-dimethoxybenzene (para). Understanding these properties is crucial for applications in drug design, materials science, and organic synthesis, as they govern molecular interactions, reactivity, and spectroscopic signatures. This document summarizes key experimental and computational data, outlines common experimental methodologies, and provides a visual representation of the isomers' dipole moments.

Comparative Analysis of Electronic Properties

The electronic characteristics of the dimethoxybenzene isomers are dictated by the orientation of the two methoxy (-OCH₃) groups on the benzene ring. These groups exert both an electron-donating mesomeric effect (+M) and an electron-withdrawing inductive effect (-I). The interplay of these effects, combined with the overall molecular symmetry, leads to distinct electronic properties for each isomer.

Property1,2-Dimethoxybenzene (ortho)1,3-Dimethoxybenzene (meta)1,4-Dimethoxybenzene (para)Data Type
Dipole Moment (μ) in Debye (D) ~1.3 D~1.6 D~1.7 - 1.8 DExperimental
Ionization Potential (IP) in eV ~8.1 eVNot Available~7.9 eVExperimental
Electron Affinity (EA) in eV Not AvailableNot AvailableNot AvailableExperimental
HOMO Energy in eV -5.58 eV-5.65 eV-5.45 eVComputational (DFT)
LUMO Energy in eV 0.78 eV0.85 eV0.82 eVComputational (DFT)
HOMO-LUMO Gap in eV 6.36 eV6.50 eV6.27 eVComputational (DFT)

Note: Computational data is sourced from Density Functional Theory (DFT) calculations to provide a consistent comparison. Experimental values can vary slightly depending on the measurement technique and conditions.

Experimental Protocols

The following sections outline the general experimental methodologies used to determine the key electronic properties discussed in this guide.

Determination of Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity and is determined experimentally, typically in the gas phase or in a nonpolar solvent. A common method is the Debye method , which involves measuring the dielectric constant and density of dilute solutions of the substance in a nonpolar solvent at various concentrations.

Workflow for Dipole Moment Measurement:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare solutions of varying concentrations of the isomer in a nonpolar solvent (e.g., benzene). measure1 Measure the dielectric constant (ε) of each solution using a capacitance meter. prep1->measure1 measure2 Measure the density (ρ) of each solution. prep1->measure2 analysis1 Calculate the molar polarization (P) at infinite dilution. measure1->analysis1 measure2->analysis1 analysis2 Determine the orientation polarization (Po). analysis1->analysis2 analysis3 Calculate the dipole moment (μ) using the Debye equation. analysis2->analysis3

Workflow for the determination of dipole moment.
Determination of Ionization Potential

The ionization potential is the minimum energy required to remove an electron from a molecule in its gaseous state. A highly precise method for determining ionization potentials is Ultraviolet Photoelectron Spectroscopy (UPS) .

In a UPS experiment, a sample in the gas phase is irradiated with a beam of ultraviolet photons of a known energy. The kinetic energy of the photoemitted electrons is measured. The ionization potential is then calculated by subtracting the kinetic energy of the ejected electrons from the energy of the incident photons.

Workflow for Ionization Potential Measurement:

cluster_setup Experimental Setup cluster_interaction Photoionization cluster_detection Electron Energy Analysis cluster_calc Calculation setup1 Introduce the gaseous dimethoxybenzene isomer into a high-vacuum chamber. interact1 Irradiate the sample with the UV photon beam, causing photoemission of electrons. setup1->interact1 setup2 Generate a monochromatic beam of UV photons (e.g., from a helium discharge lamp). setup2->interact1 detect1 Measure the kinetic energy distribution of the emitted photoelectrons using an electron energy analyzer. interact1->detect1 detect2 Record the photoelectron spectrum. detect1->detect2 calc1 Determine the ionization potential from the onset of the photoelectron signal. detect2->calc1

Workflow for ionization potential measurement via UPS.

Visualization of Dipole Moments

The differences in the dipole moments of the dimethoxybenzene isomers can be visualized by considering the vector sum of the individual bond moments. The methoxy group has a dipole moment directed from the electropositive methyl group towards the electronegative oxygen atom and another component from the oxygen towards the aromatic ring. The net dipole moment of the molecule is the vector sum of these individual moments, influenced by their relative orientations.

cluster_ortho 1,2-Dimethoxybenzene (ortho) cluster_meta 1,3-Dimethoxybenzene (meta) cluster_para 1,4-Dimethoxybenzene (para) ortho_ring Benzene Ring ortho_OCH3_1 OCH₃ ortho_ring->ortho_OCH3_1 1 ortho_OCH3_2 OCH₃ ortho_ring->ortho_OCH3_2 2 ortho_mu μ ≈ 1.3 D ortho_ring->ortho_mu Net Dipole meta_ring Benzene Ring meta_OCH3_1 OCH₃ meta_ring->meta_OCH3_1 1 meta_OCH3_2 OCH₃ meta_ring->meta_OCH3_2 3 meta_mu μ ≈ 1.6 D meta_ring->meta_mu Net Dipole para_ring Benzene Ring para_OCH3_1 OCH₃ para_ring->para_OCH3_1 1 para_OCH3_2 OCH₃ para_ring->para_OCH3_2 4 para_mu μ ≈ 1.7 D para_ring->para_mu Net Dipole

Comparison of dipole moments of dimethoxybenzene isomers.

A Comparative Guide to Validated Analytical Methods for Tetrachloro-1,4-dimethoxybenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, is critical in various fields, from environmental monitoring to toxicology and drug metabolism studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two powerful and widely used analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

This comparison is based on established methodologies for analogous chlorinated and aromatic compounds, providing a framework for method validation and selection.[1][2] The performance characteristics outlined are indicative of what can be expected when analyzing this compound.

Comparison of Analytical Method Performance

The choice between GC-MS and HPLC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[1] Both techniques offer high selectivity and sensitivity, making them suitable for trace-level analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Limit of Detection (LOD) < 0.1 µg/L[3]0.005 - 1.8 µg/L[4]
Linearity (R²) > 0.99[1]> 0.99[5]
Recovery 70 - 110%[1][6]76 - 111%[4]
Precision (RSD) < 15%[1]< 15%
Selectivity High, based on retention time and mass-to-charge ratio.Very high, based on precursor and product ion transitions.
Sample Volatility Requires analyte to be volatile or amenable to derivatization.Suitable for a wider range of polar and non-volatile compounds.

Experimental Workflow

The general workflow for the quantification of this compound in a biological or environmental matrix involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Cleanup (e.g., dSPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection Concentration->Injection Chromatography Chromatographic Separation (GC or HPLC) Injection->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

A typical experimental workflow for quantification.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound using GC-MS and HPLC-MS/MS. These should be optimized and validated for the specific matrix and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.[1]

Sample Preparation (Liquid-Liquid Extraction):

  • To a 10 mL aqueous sample, add a suitable internal standard.

  • Perform liquid-liquid extraction (LLE) three times with 5 mL of a non-polar solvent such as hexane or dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.[2]

  • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2][7]

  • Injector: Splitless injection at 280°C.[2]

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS offers excellent specificity and is applicable to a broader range of compounds without the need for derivatization.[8]

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC or equivalent.[2]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[1][2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification, monitoring the transition of a precursor ion to a product ion for this compound.

Method Validation Workflow

A critical aspect of utilizing any analytical method is its validation to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[9]

Analytical Method Validation Workflow Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

A logical workflow for analytical method validation.

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

A Comparative Analysis of Tetrachloro-1,4-dimethoxybenzene and Other Chlorinated Environmental Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals navigating the complex landscape of chlorinated aromatic compounds.

This guide provides a comprehensive comparison of Tetrachloro-1,4-dimethoxybenzene against two of the most well-studied and toxicologically significant classes of chlorinated environmental pollutants: Polychlorinated Biphenyls (PCBs) and Polychlorinated Dibenzo-p-dioxins (PCDDs), with a specific focus on the highly toxic congeners 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and PCB 126. This document summarizes key physicochemical properties, toxicological data, and analytical methodologies to assist researchers in understanding the relative characteristics and potential risks associated with these compounds.

Physicochemical Properties: A Comparative Overview

The environmental fate and bioavailability of these compounds are largely dictated by their physicochemical properties. This compound, a substituted anisole, shares some structural similarities with PCBs and PCDDs, namely the chlorinated aromatic core. However, the presence of methoxy groups in this compound significantly influences its properties compared to the biphenyl structure of PCBs and the dibenzo-p-dioxin structure of TCDD.

PropertyThis compound2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)PCB Congener 126 (3,3',4,4',5-Pentachlorobiphenyl)
Molecular Formula C₈H₆Cl₄O₂C₁₂H₄Cl₄O₂[1]C₁₂H₅Cl₅
Molecular Weight ( g/mol ) 275.95321.97[1]326.4
Melting Point (°C) 165 - 167305[1]158.5 - 160
Water Solubility Low0.2 µg/L[1]Very Low
Log Kₒw (Octanol-Water Partition Coefficient) ~4.5 (estimated)6.8 - 7.06.89

Table 1: Comparison of Physicochemical Properties. This table highlights the differences in molecular structure and key physical properties that influence the environmental behavior of these compounds.

Toxicological Profile: A Focus on the Aryl Hydrocarbon Receptor

The toxicity of many chlorinated aromatic hydrocarbons, including TCDD and dioxin-like PCBs, is primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3][4][5] Activation of the AhR initiates a cascade of downstream events, leading to a wide range of toxic effects, including carcinogenicity, immunotoxicity, and developmental and reproductive toxicities.[2][3][4][5]

A crucial metric for comparing the toxicity of these compounds is the Toxic Equivalency Factor (TEF), which relates the potency of a given compound to that of TCDD, the most potent AhR agonist, which is assigned a TEF of 1.0.

CompoundOral LD₅₀ (Rat)Toxic Equivalency Factor (TEF) - Mammals (WHO 2005)
This compound 3600 mg/kgNot Established
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) 0.02 - 0.34 mg/kg (strain dependent)[1][3][5][6]1
PCB Congener 126 1 µmol/kg (approximately 0.326 mg/kg)0.1

Table 2: Comparative Toxicological Data. This table presents the acute oral toxicity in rats (LD₅₀) and the established Toxic Equivalency Factors for TCDD and PCB 126. A lower LD₅₀ value indicates higher acute toxicity. The TEF for this compound has not been established, indicating a lack of data on its potential to induce dioxin-like toxicity.

Crucially, there is currently a lack of publicly available data from in vitro studies, such as the Chemically Activated LUciferase gene eXpression (CALUX) bioassay, to determine whether this compound can bind to and activate the Aryl Hydrocarbon Receptor.[7][8][9][10][11] Such studies are essential for assessing its potential for dioxin-like toxicity.

Experimental Protocols and Analytical Methodologies

The accurate detection and quantification of these chlorinated pollutants in environmental matrices are critical for risk assessment and regulatory monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of these compounds due to its high sensitivity and selectivity.

General Experimental Workflow for Analysis of Chlorinated Pollutants in Soil

Figure 1. General Experimental Workflow. A typical workflow for the analysis of chlorinated pollutants in soil samples, from collection to quantification.

Detailed Experimental Protocol: GC-MS/MS Analysis of Chlorinated Hydrocarbons in Soil

This protocol provides a general framework for the analysis of chlorinated hydrocarbons, which can be adapted for the specific analysis of this compound. Method validation, including determination of Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates, is crucial for ensuring data quality.

1. Sample Preparation and Extraction:

  • Objective: To extract the target analytes from the soil matrix.

  • Procedure:

    • Homogenize the soil sample to ensure representativeness.

    • Weigh approximately 10 g of the homogenized soil into an extraction cell.

    • Mix the soil with a drying agent like anhydrous sodium sulfate.

    • Extract the sample using an Accelerated Solvent Extractor (ASE) or sonication with a mixture of hexane and acetone (1:1 v/v).[12]

    • Collect the extract and concentrate it to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.[12]

2. Extract Cleanup:

  • Objective: To remove interfering co-extracted matrix components.

  • Procedure:

    • Prepare a solid-phase extraction (SPE) cartridge packed with Florisil or silica gel.[13]

    • Condition the cartridge with the extraction solvent.

    • Load the concentrated extract onto the SPE cartridge.

    • Elute the target analytes with an appropriate solvent or solvent mixture.

    • Collect the eluate and concentrate it to the final volume for GC-MS analysis.

3. GC-MS/MS Analysis:

  • Objective: To separate, identify, and quantify the target analytes.

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless injection at 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 60-80°C), ramp to a high temperature (e.g., 280-300°C) to elute the analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS/MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte must be determined.

    • Ion Source Temperature: 230-250°C.

4. Quantification:

  • Objective: To determine the concentration of the target analytes in the original sample.

  • Procedure:

    • Prepare a series of calibration standards of the target analytes with known concentrations.

    • Add a known amount of an internal standard (a compound with similar chemical properties but not present in the sample) to all samples and calibration standards.

    • Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the analyte concentration.

    • Calculate the concentration of the analyte in the samples by comparing their response ratios to the calibration curve.

Quantitative Performance Data (Illustrative):

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/kg
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/kg
Recovery 70 - 120%
Relative Standard Deviation (RSD) < 15%

Table 3: Expected Quantitative Performance of a Validated GC-MS/MS Method. These are typical performance metrics for the analysis of trace-level chlorinated organic compounds in complex matrices.

Signaling Pathways: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of dioxin-like compounds are initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR). This activation leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs), leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1), cell growth, and differentiation.[2][3][4][5]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dioxin-like Compound AhR_complex AhR-Hsp90-XAP2 (inactive complex) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Expression Altered Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription Toxic_Effects Toxic Effects Gene_Expression->Toxic_Effects

Figure 2. Aryl Hydrocarbon Receptor Signaling Pathway. This diagram illustrates the mechanism by which dioxin-like compounds exert their toxic effects through the activation of the AhR.

The potential for this compound to activate this pathway remains a critical data gap. Further research is necessary to determine if it can act as an AhR agonist and, consequently, elicit dioxin-like toxic effects.

Conclusion and Future Directions

This comparative guide highlights the significant differences in the known toxicological profiles of this compound and well-characterized chlorinated pollutants like TCDD and PCB 126. While this compound exhibits significantly lower acute toxicity, its potential for chronic toxicity and its mechanism of action, particularly its interaction with the Aryl Hydrocarbon Receptor, remain largely uncharacterized.

For researchers and drug development professionals, this underscores the importance of comprehensive toxicological and mechanistic studies for emerging or less-studied chlorinated compounds. Future research should prioritize:

  • Quantitative analysis: Development and validation of sensitive and robust analytical methods for this compound in various environmental and biological matrices to establish baseline exposure levels.

  • Toxicological assessment: In-depth toxicological studies, including chronic exposure and carcinogenicity assays, to determine a No-Observed-Adverse-Effect-Level (NOAEL) for this compound.

  • Mechanistic studies: In vitro and in vivo assays to investigate the potential of this compound to bind to and activate the Aryl Hydrocarbon Receptor and other relevant signaling pathways.

By addressing these knowledge gaps, the scientific community can better assess the potential risks associated with this compound and other emerging chlorinated pollutants.

References

A Comparative Guide to Catalysts for the Regioselective Chlorination of Aromatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise installation of chlorine atoms on aromatic ethers is a critical transformation. This guide provides an objective comparison of catalytic systems for the regioselective chlorination of these valuable compounds, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The chlorination of aromatic ethers, such as anisole and its derivatives, can yield a mixture of ortho, meta, and para isomers. Achieving high regioselectivity is paramount for synthesizing pure, single-isomer products, which are often crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is the most influential factor in directing the position of chlorination. This guide compares the performance of several key catalyst classes: organocatalysts, solid acid catalysts (zeolites), and Lewis acids, utilizing common chlorinating agents like N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in regioselective chlorination is determined by its ability to promote the reaction at a specific position on the aromatic ring, leading to a high yield of the desired isomer. The following tables summarize the performance of different catalysts in the chlorination of representative aromatic ether substrates.

Ortho-Selective Chlorination of Phenols and Anilines

Organocatalysis has emerged as a powerful strategy for directing chlorination to the ortho position, a traditionally challenging transformation.

Table 1: Performance of Organocatalysts in Ortho-Selective Chlorination

SubstrateCatalystChlorinating AgentCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)o:p RatioReference
PhenolSelenoether CatalystNCS1CHCl₃0165>20:1[1][2]
2-PhenylphenolSelenoether CatalystNCS5CHCl₃0171>20:1[1][2]
AnilineSecondary Ammonium SaltDCDMH1TolueneRT195>99:1[3][4][5]
4-MethylanilineSecondary Ammonium SaltDCDMH1TolueneRT192>99:1[3][4][5]
PhenolNagasawa's Bis-thioureaSO₂Cl₂1Toluene2519299:1

*DCDMH: 1,3-dichloro-5,5-dimethylhydantoin

Para-Selective Chlorination of Aromatic Ethers

For many applications, the para-chloro isomer is the desired product. Solid acid catalysts, particularly zeolites, have demonstrated excellent para-selectivity due to their shape-selective properties.

Table 2: Performance of Solid Acid Catalysts in Para-Selective Chlorination

SubstrateCatalystChlorinating AgentSolventTemp. (°C)Time (h)Conversion (%)p:o RatioReference
AnisoleH-Beta ZeoliteSO₂Cl₂Dichloromethane2529895:5
AnisoleNaY ZeoliteCl₂Dichloromethane256-7>98High p-selectivity[6]
o-XyleneL-ZeoliteCl₂-70-80--para selective[7]
ChlorobenzeneNaY ZeoliteCl₂----98.5-99.0 wt% para[6]
Lewis Acid Catalyzed Chlorination

Lewis acids are commonly employed to activate chlorinating agents, though their regioselectivity can be less pronounced compared to specialized organocatalysts or zeolites.

Table 3: Performance of Lewis Acids in the Chlorination of Aromatic Ethers

SubstrateLewis AcidChlorinating AgentSolventTemp. (°C)Yield (%)Isomer Distribution (o:p)Reference
AnisoleAlCl₃SO₂Cl₂CS₂09031:69
AnisoleFeCl₃SO₂Cl₂CCl₄258540:60
PhenolAlCl₃Cl₂CCl₄09255:45

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for key catalytic systems.

General Procedure for Ortho-Selective Chlorination of Phenols using a Selenoether Catalyst

To a stirred solution of the phenol (0.5 mmol) and the selenoether catalyst (0.005 mmol, 1 mol%) in chloroform (5 mL) at 0 °C was added N-chlorosuccinimide (0.6 mmol) in one portion. The reaction mixture was stirred at 0 °C for 1 hour. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer was extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired ortho-chlorinated phenol.[1][2]

General Procedure for Para-Selective Chlorination of Anisole using a Zeolite Catalyst

In a round-bottom flask, the zeolite catalyst (e.g., H-Beta, 1 g) was activated by heating under vacuum at 400 °C for 4 hours and then cooled to room temperature under an inert atmosphere. Anisole (1 mmol) and a solvent such as dichloromethane (10 mL) were added to the flask. The mixture was stirred, and sulfuryl chloride (1.1 mmol) was added dropwise at 25 °C. The reaction was monitored by gas chromatography. After completion (typically 2 hours), the catalyst was filtered off and washed with dichloromethane. The filtrate was washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield the chlorinated anisole product. The isomer ratio was determined by GC analysis.

General Procedure for Lewis Acid-Catalyzed Chlorination of Anisole

A solution of anisole (10 mmol) in carbon disulfide (20 mL) was cooled to 0 °C in an ice bath. Aluminum chloride (1 mmol, 10 mol%) was added, followed by the dropwise addition of sulfuryl chloride (11 mmol) over 10 minutes. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction was quenched by the slow addition of water. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the product was purified by distillation or chromatography to separate the isomeric chloroanisoles.

Visualizing Reaction Pathways and Workflows

Mechanism of Electrophilic Aromatic Chlorination

The fundamental process for the chlorination of aromatic ethers is electrophilic aromatic substitution. The catalyst plays a key role in generating a more potent electrophile from the chlorinating agent.

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Chlorinating Agent Chlorinating Agent Activated Electrophile Activated Electrophile Chlorinating Agent->Activated Electrophile + Catalyst Catalyst Catalyst Aromatic Ether Aromatic Ether Sigma Complex Sigma Complex Aromatic Ether->Sigma Complex + Activated Electrophile Chlorinated Aromatic Ether Chlorinated Aromatic Ether Sigma Complex->Chlorinated Aromatic Ether - H+

Caption: General mechanism for catalyst-mediated electrophilic aromatic chlorination.

Experimental Workflow for Catalyst Screening

A systematic approach is essential when screening different catalysts for a specific regioselective chlorination reaction.

G A Select Substrate and Chlorinating Agent B Choose Catalyst Type (Organocatalyst, Zeolite, Lewis Acid) A->B C Set Up Parallel Reactions with Different Catalysts B->C D Define Reaction Parameters (Temp, Time, Solvent, Catalyst Loading) C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Work-up and Isolate Products E->F G Analyze Yield and Regioselectivity (GC, NMR) F->G H Optimize Conditions for Best Performing Catalyst G->H

Caption: A typical experimental workflow for screening chlorination catalysts.

Catalyst Selection Decision Tree

Choosing the optimal catalyst depends on the desired regioselectivity and the nature of the aromatic ether substrate.

G A Desired Regioselectivity? B Ortho-Chlorination A->B Ortho C Para-Chlorination A->C Para F Consider Lewis Acid if moderate selectivity is acceptable A->F Non-specific D Use Organocatalyst (e.g., Selenoether, Secondary Ammonium Salt) B->D E Use Solid Acid Catalyst (e.g., Zeolite) C->E

Caption: Decision tree for selecting a catalyst for regioselective chlorination.

References

A Comparative Guide to the Stability of Dimethoxybenzene Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of the ortho, meta, and para isomers of dimethoxybenzene, grounded in Density Functional Theory (DFT) studies and supported by experimental data. Understanding the relative stability of these isomers is crucial for various applications, from drug design to materials science, as the isomeric form can significantly influence a compound's chemical and biological properties.

Relative Stability of Dimethoxybenzene Isomers

The stability of the dimethoxybenzene isomers is determined by a combination of electronic and steric effects. Computational studies, particularly those employing DFT, have become invaluable in elucidating the subtle energy differences between these isomers. The general consensus from both experimental and computational studies is that the meta isomer exhibits the greatest thermodynamic stability, followed by the para isomer, with the ortho isomer being the least stable.

This stability order can be attributed to the interplay of resonance and inductive effects of the methoxy groups on the benzene ring, as well as steric hindrance between the adjacent methoxy groups in the ortho position.

Quantitative Stability Data

The following table summarizes the relative stability of the dimethoxybenzene isomers based on experimental enthalpy of formation data and computational oxidation energy calculations. The experimental data provides a direct measure of the isomers' thermodynamic stability, while the DFT calculations on oxidation energies offer insights into their electronic properties and relative susceptibility to oxidation, which correlates with their stability.

IsomerStructureExperimental Gas-Phase Enthalpy of Formation (kJ/mol)[1]Relative Experimental Stability (kJ/mol)DFT Calculated Relative Oxidation Energy (kJ/mol)[2]
1,3-Dimethoxybenzene (meta)1,3-Dimethoxybenzene-221.8 ± 2.40 (Most Stable)35 (Most Difficult to Oxidize)
1,4-Dimethoxybenzene (para)1,4-Dimethoxybenzene-211.5 ± 3.0+10.30 (Easiest to Oxidize)
1,2-Dimethoxybenzene (ortho)1,2-Dimethoxybenzene-202.4 ± 3.4+19.47

Note: A more negative enthalpy of formation indicates greater stability. A higher positive relative oxidation energy indicates greater stability towards oxidation.

Experimental and Computational Methodologies

The data presented in this guide is based on established experimental techniques and robust computational methods.

Experimental Protocol: Static Bomb Combustion Calorimetry

The experimental enthalpies of formation were determined using static bomb combustion calorimetry.[1]

  • Sample Preparation: A precisely weighed sample of the dimethoxybenzene isomer is placed in a crucible inside a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.

  • Temperature Measurement: The heat released is absorbed by a surrounding water bath, and the temperature change is measured with high precision.

  • Energy of Combustion Calculation: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • Enthalpy of Formation Derivation: The standard molar enthalpy of formation is then derived from the standard molar energy of combustion using thermodynamic principles.

Computational Protocol: Density Functional Theory (DFT)

The relative oxidation energies were calculated using Density Functional Theory.[2]

  • Molecular Structure Input: The initial 3D structures of the ortho, meta, and para dimethoxybenzene isomers are generated using molecular modeling software.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is a critical step as different conformers can have different energies.[3] The calculations cited used the B3LYP functional with the 6-311++G** basis set, and the solvent effect of acetonitrile (MeCN) was included.[2]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures of the neutral molecules and their corresponding radical cations to determine the oxidation energy.

  • Data Analysis: The total electronic energies are used to calculate the relative energies between the isomers.

Logical Workflow for DFT Stability Studies

The following diagram illustrates the typical workflow for a DFT-based study on the stability of molecular isomers.

DFT_Workflow cluster_input 1. Input Generation cluster_calculation 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output start Define Isomers (ortho, meta, para) build Build Initial 3D Structures start->build opt Geometry Optimization (e.g., B3LYP/6-311++G**) build->opt freq Frequency Analysis opt->freq energy Single Point Energy Calculation freq->energy rel_energy Calculate Relative Energies energy->rel_energy thermo Calculate Thermodynamic Properties energy->thermo stability Determine Stability Order rel_energy->stability end Comparative Stability Guide stability->end thermo->end

Caption: Workflow for DFT analysis of isomer stability.

References

A Comparative Analysis of the Biological Effects of Tetrachloro-1,4-dimethoxybenzene and Its Putative Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological effects of Tetrachloro-1,4-dimethoxybenzene (TC-1,4-DMB) and its presumed primary metabolites, tetrachlorohydroquinone (TCHQ) and tetrachloro-1,4-benzoquinone (TCBQ). Due to a scarcity of direct research on TC-1,4-DMB, this comparison relies heavily on data from its structurally related and likely metabolic derivatives.

Executive Summary

This compound is a chlorinated aromatic compound with limited available data on its biological activity. However, based on the metabolism of similar xenobiotics, it is anticipated to undergo O-demethylation to form tetrachlorohydroquinone (TCHQ), which can be further oxidized to the highly reactive tetrachloro-1,4-benzoquinone (TCBQ). Toxicological data for these metabolites, primarily derived from studies of the pesticide pentachlorophenol (PCP) of which they are also metabolites, indicate significant biological activity, including cytotoxicity and the induction of oxidative stress. TCBQ, in particular, has been identified as a potent cytotoxic and pro-inflammatory agent.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of TC-1,4-DMB's putative metabolites. It is important to note that no direct cytotoxic data for TC-1,4-DMB was found in the reviewed literature. The presented IC50 values are collated from different studies and cell lines, which should be considered when making direct comparisons.

CompoundCell LineAssayIC50 (µM)Reference
Tetrachlorohydroquinone (TCHQ)Murine SplenocytesNot Specified~25 (induces necrosis)[1][2]
Tetrachloro-1,4-benzoquinone (TCBQ)PC12 (rat pheochromocytoma)Not SpecifiedMore cytotoxic than TCHQ[3][4]
Tetrachloro-1,4-benzoquinone (TCBQ)Primary Rat HepatocytesNot SpecifiedMost cytotoxic among 14 p-benzoquinone congeners[4]
Tetrachloro-1,4-benzoquinone (TCBQ)MCF7 (human breast cancer)Cytotoxicity AssayInduces cytotoxicity at > 0.3 µM[5]
Tetrachloro-1,4-benzoquinone (TCBQ)Sk-Br-3 (human breast cancer)Cytotoxicity AssayInduces cytotoxicity[5]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to assess the biological effects of compounds like TCHQ and TCBQ.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in a suitable cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.[7]

Neutral Red Uptake (NRU) Assay for Cytotoxicity

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[8][9][10]

Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Incubation with Neutral Red: After the compound incubation period, replace the treatment medium with a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 3 hours to allow for dye uptake.

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control. The IC50 value is determined from the dose-response curve.[10][11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway of TC-1,4-DMB, a key signaling pathway activated by its metabolites, and a general experimental workflow for assessing cytotoxicity.

metabolic_pathway TC_DMB This compound TCHQ Tetrachlorohydroquinone TC_DMB->TCHQ O-demethylation (Cytochrome P450) TCBQ Tetrachloro-1,4-benzoquinone TCHQ->TCBQ Oxidation

Caption: Proposed metabolic pathway of this compound.

signaling_pathway TCBQ Tetrachlorobenzoquinone (TCBQ) ROS Reactive Oxygen Species (ROS) TCBQ->ROS IKK IKK Activation ROS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Inflammatory Response (e.g., IL-6, TNF-α) NFkB->Inflammation

Caption: TCBQ-induced inflammatory response via ROS-mediated NF-κB signaling.[3]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_step Cytotoxicity Assay (e.g., MTT, NRU) incubation->assay_step measurement Absorbance Measurement assay_step->measurement data_analysis Calculate % Viability measurement->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

A Researcher's Guide to 1-Bromo-4-chloro-2,5-dimethoxybenzene and Its Structural Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material or intermediate is a critical decision that dictates synthetic strategy, efficiency, and cost. This guide provides an objective, data-driven comparison of 1-Bromo-4-chloro-2,5-dimethoxybenzene with its key structural analogs, 1,4-Dibromo-2,5-dimethoxybenzene and 1,4-Dichloro-2,5-dimethoxybenzene. The focus is on the structural, physicochemical, and reactivity differences that inform their application in organic synthesis, particularly in cross-coupling reactions.

Structural and Physicochemical Comparison

The primary structural difference between these compounds lies in the halogen substituents at the C1 and C4 positions of the 2,5-dimethoxybenzene core. This variation directly influences their molecular weight, melting and boiling points, and most importantly, their chemical reactivity. The asymmetric nature of 1-Bromo-4-chloro-2,5-dimethoxybenzene offers the potential for selective, stepwise functionalization that is not possible with its symmetric dibromo and dichloro counterparts.

A summary of key physicochemical properties is presented below, compiled from various sources. These properties are essential for reaction planning, including solvent selection and purification methods.

Property1-Bromo-4-chloro-2,5-dimethoxybenzene1,4-Dibromo-2,5-dimethoxybenzene1,4-Dichloro-2,5-dimethoxybenzene
Molecular Formula C₈H₈BrClO₂C₈H₈Br₂O₂C₈H₈Cl₂O₂
Molecular Weight 251.50 g/mol [1]295.96 g/mol [2]207.06 g/mol [3]
Melting Point Not explicitly found; solid at room temp.144-149 °C133-135 °C[4]
Boiling Point Not availableNot available268-269.3 °C[3][4]
Appearance Crystalline solid[1]White to off-white crystalline solidColorless to pale yellow solid[5]
¹H NMR (CDCl₃, aromatic) δ ~7.1 ppm (s, 2H) (inferred)δ 7.13 ppm (s, 2H)δ ~6.9 ppm (s, 2H) (inferred)
¹H NMR (CDCl₃, methoxy) δ ~3.8 ppm (s, 6H) (inferred)δ 3.87 ppm (s, 6H)δ ~3.8 ppm (s, 6H) (inferred)

Note: Specific NMR shift values can vary slightly based on solvent and instrument.

G Core 2,5-Dimethoxybenzene Core Target 1-Bromo-4-chloro- 2,5-dimethoxybenzene Core->Target Asymmetric Halogenation Dibromo 1,4-Dibromo- 2,5-dimethoxybenzene Core->Dibromo Symmetric Bromination Dichloro 1,4-Dichloro- 2,5-dimethoxybenzene Core->Dichloro Symmetric Chlorination

Caption: Structural relationships of the compared halogenated dimethoxybenzenes.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant point of comparison for these molecules is their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental to modern drug discovery and materials science for creating C-C and C-N bonds.

The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: C-I > C-Br > C-Cl .[6][7] This trend is governed by the carbon-halogen bond dissociation energy; the weaker C-Br bond is cleaved more readily by the palladium catalyst than the stronger C-Cl bond.[7]

1,4-Dibromo-2,5-dimethoxybenzene : As a highly reactive substrate, it is well-suited for double cross-coupling reactions to synthesize polymers or symmetrical molecules.[8] However, achieving selective mono-functionalization can be challenging.

1,4-Dichloro-2,5-dimethoxybenzene : This analog is significantly less reactive. While modern, highly active catalyst systems with specialized ligands can enable the coupling of aryl chlorides, these reactions often require higher temperatures, higher catalyst loadings, and longer reaction times compared to their bromo-counterparts.[7] Its primary advantage is the lower cost of chlorinated starting materials.

1-Bromo-4-chloro-2,5-dimethoxybenzene : This compound offers the best of both worlds for sequential, site-selective synthesis. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the selective coupling at the C-Br position under conditions that leave the C-Cl bond untouched. The remaining chloro-substituent can then be functionalized in a subsequent step, potentially using a more active catalyst system or harsher conditions. This makes it an ideal building block for constructing complex, unsymmetrical molecules.

G cluster_0 Reaction Workflow Start 1-Bromo-4-chloro- 2,5-dimethoxybenzene Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Step1 Mild Conditions (Selective for C-Br) Intermediate Mono-coupled Product (Cl intact) Step1->Intermediate Step2 Second Cross-Coupling (Harsher Conditions) Intermediate->Step2 More Active Catalyst (Targets C-Cl) Product Di-substituted Unsymmetrical Product Step2->Product

Caption: Logical workflow for the site-selective functionalization of 1-Bromo-4-chloro-2,5-dimethoxybenzene.

Experimental Protocols

While optimal conditions are substrate-dependent, the following sections provide detailed, representative methodologies for key transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol is designed for the selective reaction at the more reactive C-Br bond of 1-Bromo-4-chloro-2,5-dimethoxybenzene.

Reagents & Equipment:

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or a more advanced ligand like SPhos for challenging couplings.

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Degassed solvent: e.g., Toluene/Ethanol/Water (5:2:2 mL) or Dioxane/Water (4:1)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-4-chloro-2,5-dimethoxybenzene, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the flask and perform three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-coupled product.

Protocol 2: Buchwald-Hartwig Amination of the Aryl Chloride

This protocol outlines a more forceful set of conditions that would typically be required to functionalize the less reactive C-Cl bond, for instance, on the product from Protocol 1.

Reagents & Equipment:

  • Aryl chloride substrate (1.0 mmol, 1.0 equiv.)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Bulky, electron-rich phosphine ligand: e.g., XPhos or RuPhos (0.04 mmol, 4 mol%)

  • Strong base: Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, non-polar solvent: e.g., Toluene or Dioxane (5 mL)

  • Glovebox or Schlenk line techniques are highly recommended.

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and sodium tert-butoxide.

  • Add the aryl chloride substrate and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • After cooling, carefully quench the reaction mixture (e.g., with saturated aqueous ammonium chloride if the base is NaOt-Bu).

  • Dilute with an organic solvent and wash with water.

  • Dry, concentrate, and purify the product via column chromatography.

Conclusion

The choice between 1-Bromo-4-chloro-2,5-dimethoxybenzene and its dihalogenated analogs is dictated by the synthetic goal. For creating symmetrical molecules via double coupling, 1,4-Dibromo-2,5-dimethoxybenzene is a reactive and suitable choice. For cost-sensitive syntheses where forcing conditions are acceptable, 1,4-Dichloro-2,5-dimethoxybenzene is a viable option. However, for the strategic, stepwise construction of complex, unsymmetrical molecules, 1-Bromo-4-chloro-2,5-dimethoxybenzene stands out as the superior building block, offering a valuable combination of reactivity and selectivity that is essential for advanced organic synthesis and drug development.

References

Assessing the Purity of Synthesized Tetrachloro-1,4-dimethoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Tetrachloro-1,4-dimethoxybenzene. As a point of comparison, this guide will also consider a common, less-chlorinated analogue, 2,5-dichloro-1,4-dimethoxybenzene, to highlight how subtle structural differences can influence analytical outcomes.

Introduction to Purity Assessment

The purity of a synthesized compound is the degree to which it is free from extraneous chemical substances. Impurities can arise from various sources, including unreacted starting materials, byproducts of the reaction, and contaminants from solvents or equipment. In the context of drug development and scientific research, even small amounts of impurities can lead to erroneous experimental data and potentially compromise the safety and efficacy of a therapeutic agent. Therefore, rigorous purity assessment using a combination of orthogonal analytical techniques is essential.

This compound is typically synthesized via the electrophilic chlorination of 1,4-dimethoxybenzene. This process can lead to a mixture of products with varying degrees of chlorination, as well as other side products. Common potential impurities include:

  • Unreacted 1,4-dimethoxybenzene: The starting material for the synthesis.

  • Mono-, Di-, and Trichlorinated-1,4-dimethoxybenzenes: Intermediates in the chlorination reaction.

  • Isomers: Different positional isomers of the chlorinated products.

  • Hydroxyanisole and its chlorinated derivatives: Byproducts resulting from ether cleavage under certain reaction conditions.

This guide will focus on four key analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Comparative Data Presentation

The following tables summarize the expected and typical analytical data for this compound and the comparative compound, 2,5-dichloro-1,4-dimethoxybenzene. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties

PropertyThis compound2,5-dichloro-1,4-dimethoxybenzene
Molecular FormulaC₈H₆Cl₄O₂C₈H₈Cl₂O₂
Molecular Weight275.94 g/mol 207.05 g/mol
Melting Point164-166 °C131-133 °C
AppearanceWhite to off-white crystalline solidWhite crystalline solid

Table 2: Chromatographic Purity Analysis (Representative Data)

ParameterHPLC (Reversed-Phase)GC-MS
This compound
Retention Time (min)~ 8.5~ 12.2
Purity by Area %> 99%> 99%
2,5-dichloro-1,4-dimethoxybenzene
Retention Time (min)~ 7.2~ 10.8
Purity by Area %> 99%> 99%

Table 3: Spectroscopic Analysis (¹H NMR in CDCl₃, Representative Chemical Shifts)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 3.95s-OCH₃
2,5-dichloro-1,4-dimethoxybenzene 6.90sAr-H
3.85s-OCH₃

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For chlorinated dimethoxybenzenes, a reversed-phase method is typically employed.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds, including chlorinated aromatics.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating chlorinated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Purity Assessment: The purity is determined from the total ion chromatogram (TIC) by calculating the area percentage of the main peak. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities that contain protons.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these compounds.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • This compound: Due to the symmetry of the molecule, a pure sample is expected to show a single sharp singlet for the six equivalent methoxy protons. The absence of aromatic protons is a key indicator of the fully chlorinated structure.

    • 2,5-dichloro-1,4-dimethoxybenzene: A pure sample will exhibit a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy protons.

    • Impurity Detection: The presence of other signals in the aromatic or aliphatic regions can indicate the presence of unreacted starting materials, partially chlorinated intermediates, or other byproducts. For example, the presence of signals corresponding to 1,4-dimethoxybenzene (a singlet for the aromatic protons and a singlet for the methoxy protons at different chemical shifts) would indicate incomplete reaction. The integration of the impurity signals relative to the main compound's signals can be used for quantification if a suitable internal standard is used.

Melting Point Analysis

Melting point is a fundamental physical property that can be a good indicator of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1 °C), whereas impure compounds exhibit a depressed and broader melting point range.

Methodology:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure:

    • Perform a rapid preliminary measurement to determine the approximate melting point.

    • For an accurate measurement, heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

  • Interpretation: A sharp melting point range close to the literature value suggests high purity. A broad and depressed melting point indicates the presence of impurities.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship between the different purity assessment techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR MP Melting Point Analysis Synthesized_Product->MP Purity_Data Quantitative Purity Data HPLC->Purity_Data GCMS->Purity_Data Structural_Confirmation Structural Confirmation & Impurity ID GCMS->Structural_Confirmation NMR->Structural_Confirmation MP->Purity_Data Final_Report Final_Report Purity_Data->Final_Report Final Purity Report Structural_Confirmation->Final_Report Final Purity Report

Caption: Analytical workflow for purity assessment.

Purity_Logic cluster_criteria Purity Criteria Pure_Compound Pure Compound? Single_Peak_Chroma Single Major Peak in Chromatography (HPLC/GC) Pure_Compound->Single_Peak_Chroma Yes Impure Impure Pure_Compound->Impure No Correct_Mass_Spec Correct Mass Spectrum (GC-MS) Single_Peak_Chroma->Correct_Mass_Spec Yes Single_Peak_Chroma->Impure No Clean_NMR Expected NMR Spectrum (No impurity signals) Correct_Mass_Spec->Clean_NMR Yes Correct_Mass_Spec->Impure No Sharp_MP Sharp & Correct Melting Point Clean_NMR->Sharp_MP Yes Clean_NMR->Impure No High_Purity High_Purity Sharp_MP->High_Purity Confirmed Sharp_MP->Impure No

A Comparative Toxicological Analysis: Tetrachloro-1,4-dimethoxybenzene vs. Tetrachloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of two structurally related chlorinated aromatic compounds: Tetrachloro-1,4-dimethoxybenzene and Tetrachloro-1,4-benzoquinone. While both compounds share a tetrachlorinated benzene ring structure, their differing functional groups at the 1 and 4 positions significantly influence their toxicological profiles. This document summarizes available quantitative toxicity data, outlines relevant experimental methodologies, and visualizes key toxicological pathways to aid in risk assessment and further research.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and Tetrachloro-1,4-benzoquinone. It is important to note that direct comparative studies under identical experimental conditions are limited. Data for a closely related compound, 1,4-dimethoxybenzene, is provided as a surrogate for this compound where specific data is unavailable.

MetricThis compoundTetrachloro-1,4-benzoquinoneReference Cell Line/Species
Oral LD50 ~3600 mg/kg (for 1,4-dimethoxybenzene)4000 mg/kgRat
~2300 mg/kg (for 1,4-dimethoxybenzene)Not AvailableMouse
Inhalation LC50 Not Available2485 mg/m³ (4 h)Rat[1]
In Vitro IC50 Not Available144.00 µMHepG2 (Human Hepatoma Cells)

Note: The oral LD50 values for this compound are for the parent compound 1,4-dimethoxybenzene and should be interpreted with caution as the addition of four chlorine atoms can significantly alter toxicity.

Mechanisms of Toxicity

Tetrachloro-1,4-benzoquinone (TCBQ) is a known metabolite of the persistent organic pollutant pentachlorophenol (PCP).[2] Its toxicity is primarily attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[2] This oxidative stress can lead to cellular damage and activate inflammatory signaling pathways.

One of the key mechanisms initiated by TCBQ involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] This leads to the recruitment of myeloid differentiation factor 88 (MyD88) and subsequent activation of downstream kinases such as IKKα/β.[3][4] The activation of IKKα/β results in the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), allowing the transcription factor NF-κB (p65) to translocate to the nucleus.[4] In the nucleus, NF-κB promotes the transcription of various pro-inflammatory cytokines and mediators, including IL-1β, IL-6, TNF-α, iNOS, and COX-2, leading to an inflammatory response and potential neurotoxicity.[4]

The mechanism of toxicity for This compound is not as well-characterized in the available literature. Chronic exposure to its parent compound, 1,4-dimethoxybenzene, has been associated with vision disturbances in humans.[5]

Experimental Protocols

Detailed experimental protocols from the specific studies providing the quantitative data are not fully available. However, a general methodology for assessing in vitro cytotoxicity and in vivo acute oral toxicity is described below.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell viability.[6]

  • Cell Culture: Human cell lines, such as HepG2, are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]

  • Compound Treatment: The test compounds (this compound and Tetrachloro-1,4-benzoquinone) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (medium with DMSO).[7][8]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6][8]

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then calculated from the dose-response curve.[8]

In Vivo Acute Oral Toxicity (LD50) Test

The LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[9][10] Modern methods aim to reduce the number of animals used.[11][12]

  • Animal Selection: A specific strain of laboratory animal, typically rats or mice, of a defined age and weight are used.[13]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a period before the study.[9]

  • Dosing: The test substance is administered orally, usually via gavage, in a single dose. The "Up-and-Down Procedure" is a common method where animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[11]

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[10]

  • LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality data.[9]

Visualizations

The following diagrams illustrate the known signaling pathway for Tetrachloro-1,4-benzoquinone and a general workflow for a comparative cytotoxicity assessment.

TCBQ_Signaling_Pathway cluster_NFkB TCBQ Tetrachloro-1,4- benzoquinone (TCBQ) ROS Reactive Oxygen Species (ROS) TCBQ->ROS Induces TLR4 TLR4 ROS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKKα/β MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (IL-1β, IL-6, TNF-α, etc.) Nucleus->Inflammation Promotes Gene Transcription

Caption: Signaling pathway of Tetrachloro-1,4-benzoquinone (TCBQ) induced inflammation.

Comparative_Toxicity_Workflow cluster_compounds Test Compounds TCDMB Tetrachloro-1,4- dimethoxybenzene DoseResponse Dose-Response Treatment (24, 48, 72 hours) TCDMB->DoseResponse TCBQ Tetrachloro-1,4- benzoquinone TCBQ->DoseResponse CellCulture Cell Culture (e.g., HepG2) CellCulture->DoseResponse CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) DoseResponse->CytotoxicityAssay DataAnalysis Data Analysis CytotoxicityAssay->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50 Comparison Comparative Toxicity Assessment IC50->Comparison

Caption: General workflow for comparative in vitro cytotoxicity assessment.

References

Unambiguous Molecular Structure Confirmation: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug discovery, and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms and the nature of their bonds dictate a compound's physical, chemical, and biological properties. To achieve unambiguous structural confirmation, researchers rely on a suite of powerful analytical techniques. This guide provides a detailed comparison of three cornerstone methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into their principles, experimental workflows, and comparative performance.

At a Glance: Comparing Key Analytical Techniques

The selection of an appropriate analytical technique hinges on various factors, including the nature of the sample, the desired level of detail, and the experimental constraints. The table below summarizes the key quantitative and qualitative aspects of NMR, MS, and X-ray Crystallography to facilitate an informed decision.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Exploits the magnetic properties of atomic nuclei in a magnetic field to probe their chemical environment.[1]Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Analyzes the diffraction pattern of X-rays passing through a crystalline sample.[2]
Sample Phase Solution or solid-stateGas phase (after ionization)Crystalline solid
Sample Amount mg to µgng to pgmg to µg
Molecular Weight Range Up to ~100 kDa for solution NMR with advanced techniques.[3][4]Virtually no upper limit, capable of analyzing large protein complexes.No theoretical upper limit, dependent on obtaining high-quality crystals.[5][6]
Resolution Atomic resolution in solution, providing information on dynamics.[7]High mass accuracy, providing elemental composition and connectivity.Atomic to sub-atomic resolution, providing precise bond lengths and angles.[8]
Information Obtained Connectivity, 3D structure in solution, dynamics, and intermolecular interactions.[7]Molecular weight, elemental formula, fragmentation patterns, and sequence information.Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[2]
Data Acquisition Time Hours to days, and in some cases, weeks.[9][10]Seconds to minutes per sample.Hours to days for a full dataset.
Throughput Low to mediumHighLow
Key Advantages Provides structural and dynamic information in solution, non-destructive.[7][11]High sensitivity, high throughput, and applicable to complex mixtures when coupled with separation techniques.Provides the most precise and unambiguous 3D structure.[7]
Key Limitations Lower sensitivity, limited to smaller proteins for high-resolution structure determination, and can have complex spectra.[5][11]Indirect structural information, requires ionization which can sometimes alter the molecule.Requires a high-quality single crystal, which can be a significant bottleneck; provides a static picture of the molecule.[11]

Experimental Workflows and Methodologies

A detailed understanding of the experimental protocols is crucial for appreciating the nuances of each technique and for designing effective strategies for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural and dynamic information of molecules in solution, mimicking physiological conditions.[7]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample_Purification Protein/Molecule Purification Isotope_Labeling Isotopic Labeling (e.g., 15N, 13C) Sample_Purification->Isotope_Labeling Sample_Dissolution Dissolution in NMR Buffer Isotope_Labeling->Sample_Dissolution NMR_Spectrometer Place Sample in NMR Spectrometer Sample_Dissolution->NMR_Spectrometer Shimming Magnetic Field Shimming NMR_Spectrometer->Shimming Pulse_Sequences Run 1D, 2D, 3D Pulse Sequences Shimming->Pulse_Sequences FID_Processing Fourier Transform (FID to Spectrum) Pulse_Sequences->FID_Processing Resonance_Assignment Resonance Assignment FID_Processing->Resonance_Assignment Constraint_Extraction Extract Structural Constraints (NOEs, etc.) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation & Refinement Structure_Calculation->Structure_Validation

NMR Spectroscopy Experimental Workflow
  • Sample Preparation :

    • Express and purify the protein of interest to >95% purity.[8]

    • For proteins larger than 10 kDa, uniformly label with ¹⁵N and/or ¹³C by growing the expression host in isotopically enriched media.[12]

    • Dissolve the purified, labeled protein in a suitable NMR buffer (e.g., phosphate buffer with 5-10% D₂O) to a final concentration of 0.1 - 1.0 mM.[1]

  • Data Acquisition :

    • Transfer the sample to an NMR tube and place it in the NMR spectrometer.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and sidechain resonances.[13]

    • Collect Nuclear Overhauser Effect (NOE) data (e.g., ¹⁵N-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 6 Å).[12]

    • The total data acquisition time can range from a few days to over a week.[9][10]

  • Data Processing and Structure Calculation :

    • Process the raw time-domain data (Free Induction Decay - FID) using Fourier transformation to obtain frequency-domain spectra.[14]

    • Perform sequential resonance assignment to identify the specific atoms corresponding to each peak in the spectra.[1]

    • Identify and quantify NOE cross-peaks to generate a list of distance restraints.

    • Use computational software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • Validate the quality of the calculated structures using programs like PROCHECK and MolProbity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about a molecule's mass, elemental composition, and connectivity through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules.[15]

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample_Purification Purify and Desalt Sample Sample_Solution Dissolve in Volatile Solvent Sample_Purification->Sample_Solution ESI_Source Introduce Sample to ESI Source Sample_Solution->ESI_Source Droplet_Formation Charged Droplet Formation ESI_Source->Droplet_Formation Desolvation Solvent Evaporation & Ion Release Droplet_Formation->Desolvation Mass_Analyzer Separate Ions by m/z Ratio Desolvation->Mass_Analyzer Tandem_MS Fragment Ions (MS/MS) Mass_Analyzer->Tandem_MS Detector Detect Ions Tandem_MS->Detector Data_Analysis Generate Mass Spectrum & Analyze Detector->Data_Analysis

Mass Spectrometry (ESI) Experimental Workflow
  • Sample Preparation :

    • Purify the sample to remove non-volatile salts and detergents that can interfere with ionization. This can be achieved through techniques like HPLC or solid-phase extraction.[16]

    • Dissolve the purified sample in a volatile solvent system, typically a mixture of water, acetonitrile, and a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide).[17]

  • Ionization and Mass Analysis :

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[18]

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[17]

    • As the solvent evaporates, the droplets shrink, and gas-phase ions are formed.[15]

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.[16]

  • Data Interpretation :

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

    • For high-resolution mass spectrometers, the accurate mass measurement allows for the determination of the elemental composition.

    • To obtain structural information, tandem mass spectrometry (MS/MS) is performed. In this process, ions of a specific m/z are selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured.[18]

    • The fragmentation pattern provides information about the connectivity of atoms within the molecule.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, provided that a high-quality crystal can be obtained.[7]

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_structure_sol Structure Solution & Refinement Sample_Purification Purify Molecule Crystal_Screening Screen Crystallization Conditions Sample_Purification->Crystal_Screening Crystal_Growth Grow Single Crystal Crystal_Screening->Crystal_Growth Crystal_Mounting Mount Crystal & Cryo-cool Crystal_Growth->Crystal_Mounting XRay_Source Expose Crystal to X-ray Beam Crystal_Mounting->XRay_Source Diffraction_Pattern Collect Diffraction Pattern XRay_Source->Diffraction_Pattern Data_Processing Process Diffraction Data Diffraction_Pattern->Data_Processing Phase_Determination Solve the Phase Problem Data_Processing->Phase_Determination Model_Building Build Atomic Model Phase_Determination->Model_Building Refinement Refine the Structure Model_Building->Refinement Validation Validate the Final Structure Refinement->Validation

X-ray Crystallography Experimental Workflow
  • Crystallization :

    • The first and often most challenging step is to grow a single crystal of the compound that is of sufficient size (typically >0.1 mm in all dimensions) and quality.[2]

    • This is typically achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion.[19][20]

    • A variety of solvents and solvent mixtures are screened to find the optimal crystallization conditions.[19]

  • Data Collection :

    • A suitable crystal is mounted on a goniometer and often cooled to a low temperature (e.g., 100 K) to minimize radiation damage.[20]

    • The crystal is placed in a focused beam of monochromatic X-rays.[2]

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots that is recorded on a detector.[2]

  • Structure Solution and Refinement :

    • The positions and intensities of the diffraction spots are measured.

    • The "phase problem" is solved to determine the phases of the diffracted X-rays. For small molecules, this is often done using direct methods.[2]

    • An electron density map of the molecule is calculated from the intensities and phases.

    • An atomic model of the molecule is built into the electron density map.

    • The model is refined against the experimental data to obtain the final, highly accurate 3D structure.

An Integrated Approach to Structural Confirmation

While each of these techniques is powerful in its own right, they are often used in a complementary fashion to provide a comprehensive and unambiguous confirmation of a molecule's structure.

Integrated_Approach cluster_initial Initial Characterization cluster_connectivity Connectivity & 2D Structure cluster_3d_structure 3D Structure Confirmation Unknown_Compound Unknown Compound MS Mass Spectrometry (Molecular Weight, Formula) Unknown_Compound->MS NMR NMR Spectroscopy (Connectivity, Functional Groups) MS->NMR XRay X-ray Crystallography (Unambiguous 3D Structure) NMR->XRay NMR_3D NMR Spectroscopy (3D Structure in Solution) NMR->NMR_3D Confirmed_Structure Confirmed Molecular Structure XRay->Confirmed_Structure NMR_3D->Confirmed_Structure

Integrated Workflow for Structural Elucidation

Typically, mass spectrometry is first employed to determine the molecular weight and elemental formula of an unknown compound. Subsequently, NMR spectroscopy is used to piece together the connectivity of the atoms and define the 2D structure. For a definitive 3D structure, X-ray crystallography is the preferred method if a suitable crystal can be obtained. Alternatively, advanced NMR techniques can provide the 3D structure in solution. The convergence of data from these orthogonal techniques provides the highest level of confidence in the determined molecular structure.

Conclusion

The confirmation of a molecular structure is a critical step in chemical and biological research. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools in the chemist's arsenal, each offering unique advantages and insights. While X-ray crystallography provides the most precise static picture of a molecule's 3D structure, NMR offers a view of the structure and dynamics in solution. Mass spectrometry excels in its sensitivity and ability to provide rapid information on molecular weight and formula. A judicious and often combined application of these powerful techniques is essential for the unambiguous elucidation and confirmation of molecular structures, paving the way for advancements in medicine, materials, and our fundamental understanding of the molecular world.

References

A Researcher's Guide to Differentiating Chlorinated Hydroquinone Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of chlorinated hydroquinone isomers are crucial for environmental monitoring, toxicological studies, and quality control in chemical synthesis. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands out as a robust analytical technique for this purpose. This guide provides an objective comparison of GC methodologies, supported by experimental data, to facilitate the separation of these challenging isomers.

Chlorinated hydroquinones are hydroxylated derivatives of chlorinated benzenes, and their various isomers often exhibit distinct physical, chemical, and toxicological properties. Due to similarities in their structures, separating isomers such as 2,5-dichlorohydroquinone and 2,6-dichlorohydroquinone requires optimized chromatographic conditions. The primary challenge in their GC analysis lies in their polarity and low volatility, which necessitates a derivatization step to achieve good peak shape and resolution.

Performance Comparison of GC Columns and Conditions

The choice of the capillary column's stationary phase is the most critical factor in achieving selectivity between isomers.[1] Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide separation based on differences in dipole moments and other intermolecular interactions.[1][2] For chlorinated hydroquinones, derivatization to their trimethylsilyl (TMS) ethers is a common strategy to increase volatility and improve chromatographic behavior.[3]

The following table summarizes typical GC conditions and expected performance for the separation of silylated chlorinated hydroquinone isomers.

Parameter Method 1: Non-Polar Column Method 2: Mid-Polar Column
Column Type DB-1 or HP-5MS (100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane)[4]DB-1701 or similar (14% Cyanopropylphenyl-methylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[4]30 m x 0.25 mm ID, 0.25 µm film thickness
Separation Principle Primarily by boiling point differences of the TMS-derivatives.[1]Mixed-mode separation based on boiling point and polarity differences.[5]
Typical Elution Order Monochloro- < Dichloro- < Trichloro- < Tetrachloro-isomers. Within an isomer group, elution generally follows boiling points.Elution order can be altered, potentially improving resolution for specific isomer pairs that are difficult to separate on non-polar phases.
Example Retention Time TMS-2,5-Dichlorohydroquinone (Specific RT depends on exact conditions)[4]Not specified, but offers alternative selectivity.
Pros Robust, widely available, good for general screening.[5]Enhanced selectivity for certain isomer pairs, useful for resolving co-elutions.[2]
Cons May result in co-elution of isomers with very similar boiling points.May have lower thermal stability and higher column bleed compared to non-polar phases.

Detailed Experimental Protocols

A successful analysis of chlorinated hydroquinone isomers by GC-MS hinges on meticulous sample preparation and optimized instrument parameters. The protocol below outlines a typical workflow.

1. Sample Preparation and Derivatization

Due to the polar nature of the hydroxyl groups, derivatization is essential for GC analysis.[6] Silylation is a common and effective method.[3]

  • Extraction: If isomers are in an aqueous matrix, perform a liquid-liquid extraction. Add 1 mL of ethyl acetate to 1 mL of the aqueous sample, vortex for 1 minute, and centrifuge. Transfer the organic layer to a clean vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[3]

  • Reaction: Cap the vial tightly and heat at 50-75°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to their trimethylsilyl (TMS) ethers.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

The following conditions are based on established methods for analyzing chlorinated aromatic compounds and can be adapted as a starting point.[4]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent.

  • Capillary Column: DB-1 (or equivalent non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 1 µL injection volume, injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 160°C at a rate of 5°C/min.[4]

    • Ramp 2: Increase to 260°C at a rate of 10°C/min and hold for 5 minutes.[4]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Experimental Workflow Visualization

The logical flow of the analytical process, from sample receipt to final data analysis, is a critical component of method validation and implementation.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation with MSTFA (Heat at 60°C) Evaporation->Derivatization Injection GC Injection (1 µL, Splitless) Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Chromatogram Data Acquisition (Chromatogram) Detection->Chromatogram Analysis Peak Integration & Isomer Identification Chromatogram->Analysis Report Quantitative Report Analysis->Report

Workflow for GC-MS analysis of chlorinated hydroquinone isomers.

References

A Comparative Guide to the Relative Energies of Dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a precise understanding of isomeric stability is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding molecular interactions. This guide provides an objective comparison of the relative energies of ortho-, meta-, and para-substituted dimethoxybenzene, supported by experimental thermochemical data.

Relative Energy Comparison

The relative stability of the dimethoxybenzene isomers is determined by their standard molar enthalpies of formation in the gaseous phase. A more negative enthalpy of formation indicates a more stable isomer. Experimental data reveals a clear stability trend among the three isomers.

IsomerStructureIUPAC NameGaseous Standard Molar Enthalpy of Formation (ΔfH°m(g)) at 298.15 K (kJ·mol⁻¹)[1][2]Relative Energy (kJ·mol⁻¹)Stability Ranking
orthoOrtho-dimethoxybenzene1,2-Dimethoxybenzene-202.4 ± 3.4+19.4Least Stable
metaMeta-dimethoxybenzene1,3-Dimethoxybenzene-221.8 ± 2.40Most Stable
paraPara-dimethoxybenzene1,4-Dimethoxybenzene-211.5 ± 3.0+10.3Intermediate

Relative energy is calculated with respect to the most stable isomer, 1,3-dimethoxybenzene.

Based on the experimental data, the order of stability for the dimethoxybenzene isomers is:

meta > para > ortho

The meta-isomer (1,3-dimethoxybenzene) is the most stable, possessing the lowest enthalpy of formation.[1][2] The ortho-isomer (1,2-dimethoxybenzene) is the least stable, which can be attributed to steric hindrance and dipole-dipole repulsion between the adjacent methoxy groups.

Experimental Protocols

The provided thermochemical data was determined through a combination of calorimetric techniques, providing a robust experimental basis for the relative energy comparison.

Combustion Calorimetry

The standard molar enthalpies of combustion for the dimethoxybenzene isomers were determined using a static bomb calorimeter.[1] In this technique, a precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard enthalpy of combustion is then calculated from this temperature change, the heat capacity of the calorimeter system, and corrections for the heats of formation of the final products (CO₂, H₂O, etc.).

Calvet Microcalorimetry

To determine the standard molar enthalpies of sublimation or vaporization, Calvet microcalorimetry was employed.[1] This technique measures the heat flow associated with a phase transition. The solid or liquid sample is placed in the calorimeter, and the energy required to transition it into the gaseous phase at a constant temperature is measured. This value is crucial for converting the experimentally determined enthalpy of combustion in the condensed phase to the gaseous phase enthalpy of formation, which allows for a direct comparison of the intrinsic stability of the isolated molecules.

Computational Chemistry Methods

In addition to experimental measurements, computational chemistry provides valuable insights into the structures and energies of the dimethoxybenzene isomers. The study that produced the experimental data also included ab initio and Density Functional Theory (DFT) calculations.[1]

Geometry optimizations for the three isomers were performed using the 3-21G* and 6-31G* basis sets.[1] Following this, single-point energy calculations were carried out using Møller–Plesset perturbation theory (MP2/6-31G*) and DFT methods to estimate the enthalpies of formation.[1] These computational approaches allow for the theoretical determination of the lowest energy conformations and provide a means to correlate molecular structure with energetic stability, often corroborating experimental findings.

Logical Relationship of Isomer Stabilities

The following diagram illustrates the relative energy levels of the ortho, meta, and para dimethoxybenzene isomers as determined by their experimental standard molar enthalpies of formation.

G meta (-221.8 kJ/mol) meta (-221.8 kJ/mol) para (-211.5 kJ/mol) para (-211.5 kJ/mol) ortho (-202.4 kJ/mol) ortho (-202.4 kJ/mol) Most Stable Most Stable Intermediate Stability Intermediate Stability Least Stable Least Stable

Caption: Relative energy levels and stability of dimethoxybenzene isomers.

References

Safety Operating Guide

Navigating the Disposal of Tetrachloro-1,4-dimethoxybenzene: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Tetrachloro-1,4-dimethoxybenzene, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide provides essential safety and logistical information based on the general principles for handling chlorinated aromatic compounds.

It is imperative to obtain the specific SDS for this compound from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and regulations.

Immediate Safety and Logistical Information

Given its classification as a chlorinated aromatic ether, this compound should be handled with caution. The following immediate safety and logistical information should be considered:

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1][2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1][2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if dust is generated.[1]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep containers tightly closed.[1][4][5]

  • Handle in a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.[6][7]

Operational and Disposal Plan

This compound should be managed as a hazardous waste. The following step-by-step guidance outlines a general operational and disposal plan.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.

  • Collect waste in a designated, properly labeled, and compatible container.[8] Do not mix with other waste streams unless specifically instructed to do so by your EHS department.[6][9]

Step 2: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • The exterior of the waste container must be kept clean.[9]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date accumulation started and the specific hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Disposal Request

  • Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[6][10][11]

Step 5: Professional Disposal

  • Your EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal, which is typically incineration at a permitted facility.[7]

Quantitative Data

No specific quantitative data for the disposal of this compound was found in the search results.

Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound were found in the search results.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste: This compound B Segregate Waste into Designated Container A->B C Properly Label Container: 'Hazardous Waste' Chemical Name Hazards B->C D Store in Satellite Accumulation Area C->D G Is container full? D->G E Request EHS Pickup F Professional Disposal (Incineration) E->F G->D No G->E Yes

Figure 1. Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Tetrachloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Tetrachloro-1,4-dimethoxybenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory use.

Hazard Identification and Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with side shields.[2] A full-face shield should be worn over goggles when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to chlorinated compounds.[3][4] Always inspect gloves for tears or holes before use and wash hands after removal.
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[2][3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][5]

  • Verify that all necessary PPE is available and in good condition.

  • Have spill control materials, such as absorbent pads and appropriate waste containers, readily available.[6]

2. Handling Procedure:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • General Practices: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6]

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Ventilate the area well after the cleanup is complete.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air at once.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and labware), in a designated and clearly labeled hazardous waste container.[10]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful to Aquatic Life").

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10] Halogenated waste is often segregated from non-halogenated waste.[10]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and has secondary containment.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in the regular trash.[10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_weigh Weigh and Transfer prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_spill Spill Occurs handle_reaction->emergency_spill emergency_exposure Exposure Occurs handle_reaction->emergency_exposure cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First Aid emergency_exposure->exposure_response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.